4-Phenylbutyric Acid
Descripción
Phenylbutyric acid is a fatty acid and a derivative of [butyric acid] naturally produced by colonic bacteria fermentation. It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone. It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders.
Phenylbutyric acid is a Nitrogen Binding Agent. The mechanism of action of phenylbutyric acid is as an Ammonium Ion Binding Activity.
Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.
This compound has been reported in Streptomyces with data available.
PHENYLBUTANOIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 6 approved and 18 investigational indications.
RN refers to the parent cpd
Structure
3D Structure
Propiedades
IUPAC Name |
4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1716-12-7 (hydrochloride) | |
| Record name | 4-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2037631 | |
| Record name | 4-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Phenylbutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
290.00 °C. @ 760.00 mm Hg | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18 mg/mL | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000664 [mmHg] | |
| Record name | 4-Phenylbutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1821-12-1 | |
| Record name | 4-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylbutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-PHENYLBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 49 °C | |
| Record name | Benzenebutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Phenylbutyric Acid (4-PBA): A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in the ER's capacity to handle the protein load lead to a state of "ER stress," characterized by the accumulation of unfolded or misfolded proteins. To cope with this, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). While initially adaptive, chronic ER stress can trigger apoptosis and is implicated in a wide range of pathologies, including neurodegenerative diseases, diabetes, and cancer. 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a significant tool in the study and potential treatment of ER stress-related diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which 4-PBA alleviates ER stress, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: A Chemical Chaperone
This compound is primarily recognized as a chemical chaperone.[1][2] Its mechanism of action at the most fundamental level involves direct interaction with unfolded or misfolded proteins within the ER lumen. The hydrophobic phenyl group of 4-PBA is thought to bind to exposed hydrophobic segments on nascent polypeptide chains, preventing their aggregation and facilitating correct protein folding.[1][2][3] This action reduces the overall burden of aberrant proteins, thereby decreasing the primary trigger for the Unfolded Protein Response.[4][5] By stabilizing protein intermediates, 4-PBA enhances the ER's protein-folding capacity and promotes the proper trafficking of proteins.[6]
While its chaperone activity is central, some evidence suggests 4-PBA may also exert its effects by other means, such as acting as a weak histone deacetylase (HDAC) inhibitor at higher concentrations or by modestly inhibiting overall protein synthesis, which would also reduce the protein load entering the ER.[7][8] However, its most well-documented and direct role in ER stress is the modulation of the UPR signaling pathways.
Modulation of the Unfolded Protein Response (UPR)
The UPR is initiated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6. In a non-stressed state, these sensors are kept inactive by binding to the master ER chaperone, GRP78 (Glucose-Regulated Protein 78), also known as BiP.[2] Upon accumulation of unfolded proteins, GRP78 preferentially binds to them, releasing the UPR sensors and allowing their activation. 4-PBA mitigates ER stress by dampening the activation of all three UPR branches.[1][2]
Attenuation of the PERK Pathway
The PERK (PKR-like ER kinase) pathway is a rapid response to ER stress. Upon release from GRP78, PERK oligomerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1]
4-PBA has been shown to significantly reduce the hyperoxia-induced phosphorylation of PERK and eIF2α.[1] By alleviating the accumulation of unfolded proteins, 4-PBA reduces the initial signal for PERK activation, leading to decreased levels of ATF4 and CHOP, thereby protecting cells from ER stress-induced apoptosis.[1][8][9]
Inhibition of the IRE1α Pathway
Inositol-Requiring Enzyme 1α (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. When activated, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The most well-known function of this domain is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[10]
Treatment with 4-PBA has been demonstrated to inhibit the phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA.[1][2][5] This leads to a reduction in the expression of XBP1s target genes. In yeast, 4-PBA has also been observed to promote the degradation of Ire1, suggesting an additional layer of regulation.[11]
Suppression of the ATF6 Pathway
Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein. Upon its release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[12] This releases its N-terminal cytosolic fragment (ATF6f), a basic leucine zipper (bZIP) transcription factor. ATF6f then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.[13]
Studies have shown that 4-PBA treatment markedly reduces the expression of activated ATF6 in response to ER stress inducers.[1][2] By preventing the initial accumulation of misfolded proteins, 4-PBA lessens the signal for GRP78 dissociation, thereby retaining ATF6 in its inactive, ER-bound state.[12]
Visualization of Signaling Pathways & Workflows
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: 4-PBA acts as a chemical chaperone to reduce UPR activation.
Caption: Workflow for investigating the effects of 4-PBA on ER stress.
Quantitative Data on 4-PBA's Efficacy
The following tables summarize quantitative data from representative studies, illustrating the significant impact of 4-PBA on key ER stress markers.
Table 1: Effect of 4-PBA on ER Stress Markers in Hyperoxia-Induced Acute Lung Injury (In Vivo) [1][2]
| Protein Marker | Hyperoxia Group (Relative Expression) | Hyperoxia + 4-PBA Group (Relative Expression) |
| GRP78 | ~2.5 | ~1.5 |
| p-PERK | ~3.0 | ~1.8 |
| p-IRE1 | ~2.8 | ~1.6 |
| ATF-6 | ~3.2 | ~2.0 |
| CHOP | ~3.5 | ~1.9 |
| ATF-4 | ~3.1 | ~1.7 |
| p-eIF2α | ~2.9 | ~1.7 |
| Data are approximated from Western blot quantifications in the cited study. Mice were exposed to 72 hours of hyperoxia. 4-PBA was administered at 10 mg/kg/day. |
Table 2: Effect of 4-PBA on ER Stress Markers in Chondrocytes (In Vitro) [4]
| Protein Marker | ERp57 KO (ER Stress) | ERp57 KO + 50 mM 4-PBA |
| BiP (GRP78) | Increased | Reduced to control levels |
| Chop | Increased | Reduced to below control levels |
| IRE1 | Increased | Reduced to below control levels |
| Data describes relative changes observed in the cited study in ERp57 knockout (KO) C28/I2 cell micromass cultures. |
Table 3: Effect of 4-PBA on the IRE1α Pathway in hASM Cells (In Vitro) [5]
| Marker | TNFα (12h) | TNFα + 4-PBA (1µM) |
| pIRE1α / Total IRE1α | Increased | Significantly Decreased |
| XBP1s / XBP1u | Increased | Significantly Decreased |
| Data describes relative changes observed in human airway smooth muscle (hASM) cells treated with TNFα to induce ER stress. |
Key Experimental Protocols
The following are generalized protocols based on methodologies from cited literature for investigating the effects of 4-PBA on ER stress.
In Vitro Model: 4-PBA Treatment of Cultured Cells
This protocol is a composite based on methods used for mouse lung epithelial (MLE-12) cells and human airway smooth muscle (hASM) cells.[1][5]
-
Cell Culture:
-
Culture cells (e.g., MLE-12) in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
-
4-PBA Pre-treatment:
-
Prepare a stock solution of 4-PBA (e.g., 1 M in water or cell culture medium).
-
Thirty minutes to two hours before inducing ER stress, replace the cell media with fresh media containing the desired concentration of 4-PBA (e.g., 0.3 mM - 10 mM). Include a vehicle-only control group.
-
-
Induction of ER Stress:
-
Introduce the ER stress-inducing agent. For example:
-
Chemical Induction: Add Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) to the media.
-
Environmental Induction: For hyperoxia, place the culture plates in a chamber with 95% O₂ and 5% CO₂.
-
-
Incubate for the desired time period (e.g., 12-72 hours).
-
-
Sample Collection and Analysis:
-
For Western Blotting: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Lowry assay.
-
For qPCR: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy). Synthesize cDNA using a reverse transcription kit.
-
Analyze protein levels of GRP78, p-PERK, CHOP, etc., by Western blot.
-
Analyze mRNA levels of XBP1s, ATF4, etc., by qPCR, normalizing to a housekeeping gene like HPRT or GAPDH.
-
In Vivo Model: 4-PBA Administration in Mice
This protocol is based on a hyperoxia-induced acute lung injury model in C57BL/6J mice.[1]
-
Animal Model:
-
Use male C57BL/6J mice (8-10 weeks of age).
-
Randomly assign mice to experimental groups: (1) Control (Room Air + Saline), (2) Hyperoxia + Saline, (3) Hyperoxia + 4-PBA.
-
-
4-PBA Administration:
-
Dissolve 4-PBA in sterile saline.
-
Administer 4-PBA (e.g., 10 mg/kg per day) or an equivalent volume of saline via intraperitoneal (IP) injection at specified time points (e.g., 0, 24, 48, and 72 hours).
-
-
Induction of ER Stress:
-
Place mice in the hyperoxia groups into a sealed chamber with a continuous flow of 95% O₂ for 72 hours. Maintain control mice in room air.
-
Provide food and water ad libitum.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice according to approved ethical protocols.
-
Perfuse the lungs with saline and harvest the tissue.
-
Homogenize a portion of the lung tissue in lysis buffer for Western blot analysis of ER stress markers as described in the in vitro protocol.
-
Fix a portion of the lung tissue in formalin for histological analysis (e.g., H&E staining) or TUNEL assay to assess apoptosis.
-
Conclusion
This compound is a powerful chemical chaperone that effectively mitigates ER stress by directly aiding protein folding and subsequently dampening all three major signaling arms of the Unfolded Protein Response. Its ability to reduce the activation of PERK, IRE1α, and ATF6 prevents the downstream consequences of chronic ER stress, including inflammation and apoptosis. The quantitative data and established experimental protocols underscore its utility and efficacy as a tool for studying ER stress and as a potential therapeutic agent. For researchers and drug development professionals, a thorough understanding of 4-PBA's multifaceted mechanism of action is crucial for designing robust experiments and exploring its application in a variety of disease models characterized by proteotoxicity and ER dysfunction.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The effects of this compound on ER stress during mouse tooth development [frontiersin.org]
- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Chaperone this compound Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of endoplasmic reticulum stress by 4-phenylbutyrate alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid that has garnered significant interest in the scientific and medical communities. Structurally, it is a derivative of butyric acid with a phenyl group substitution at the C-4 position.[1] Initially approved for the treatment of urea cycle disorders, its therapeutic potential has expanded due to its dual action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and reactivity. Detailed experimental methodologies for the determination of these properties are also provided, along with visualizations of its key signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [1][5] |
| IUPAC Name | 4-phenylbutanoic acid | [1][6] |
| CAS Number | 1821-12-1 | [2][7] |
| Physical Description | White to off-white or slightly yellowish crystalline powder or crystals.[1][2][3] | |
| Melting Point | 47-53 °C | [1][6][7][8] |
| Boiling Point | 165 °C at 10 mmHg; 290 °C at 760 mmHg | [1][2][7][8] |
| Water Solubility | 5.3 g/L (at 40 °C) | [2][7][9] |
| Solubility in Other Solvents | Soluble in alcohol, oils, ethanol, and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform and methanol. Insoluble in ether.[2][5][7] | |
| pKa | 4.6 - 4.76 (at 25 °C) | [5][10] |
| LogP | 2.42 | [1][10] |
| Vapor Pressure | 0.000664 mmHg | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. The following sections detail the standard methodologies for measuring its key properties.
Melting Point Determination
The melting point of an organic compound provides a quick assessment of its purity. A sharp melting range typically indicates a pure substance.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated using a Bunsen burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For accurate results, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.
Methodology: Mel-Temp Apparatus
-
Sample Preparation: As with the Thiele tube method, a small amount of the compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus. A thermometer is also placed in the designated slot.
-
Heating and Observation: The heating rate is controlled by a dial. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample. The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture. The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acid has been neutralized.
Solubility Determination
Solubility is a critical parameter for drug formulation and delivery.
Methodology: Visual Miscibility/Insolubility Test
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent) is added to the test tube.
-
Observation: The mixture is vigorously shaken. The compound is classified as soluble if it completely dissolves, partially soluble if some but not all dissolves, and insoluble if no dissolution is observed. For acidic or basic compounds, changes in solubility upon addition of acidic or basic solutions can confirm the presence of ionizable functional groups.
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[11][12] It is a carboxylic acid and will undergo typical reactions of this functional group, such as esterification with alcohols in the presence of an acid catalyst and amide formation with amines. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13][14]
Signaling Pathways
This compound exerts its biological effects primarily through two well-characterized mechanisms: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and inhibiting histone deacetylases (HDACs).
Endoplasmic Reticulum (ER) Stress Pathway
As a chemical chaperone, 4-PBA helps to stabilize protein conformation, thereby reducing the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[6][8] This alleviates ER stress and inhibits the unfolded protein response (UPR), a signaling cascade that can lead to apoptosis if the stress is prolonged.
Caption: 4-PBA alleviates ER stress by reducing unfolded protein accumulation.
The diagram above illustrates the simplified PERK branch of the UPR. Under ER stress, GRP78 (also known as BiP) dissociates from transmembrane sensors like PERK, leading to their activation. Activated PERK phosphorylates eIF2α, which in turn increases the translation of ATF4. ATF4 then promotes the transcription of CHOP, a key factor in ER stress-mediated apoptosis. 4-PBA can mitigate this pathway by reducing the load of unfolded proteins.[15]
Histone Deacetylase (HDAC) Inhibition Pathway
This compound is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[16] HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin state that allows for gene transcription.
Caption: 4-PBA inhibits HDACs, leading to increased gene transcription.
This pathway highlights how 4-PBA's inhibition of HDACs leads to an increase in histone acetylation. This epigenetic modification relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby promoting the expression of various genes. This mechanism is central to its anti-cancer and other therapeutic effects.[12]
Conclusion
This compound possesses a unique combination of chemical properties and biological activities that make it a compound of significant interest for therapeutic development. Its well-defined physicochemical characteristics, coupled with its roles as a chemical chaperone and HDAC inhibitor, provide a solid foundation for further research into its mechanisms of action and potential applications in a variety of diseases. This technical guide serves as a comprehensive resource for professionals in the field, offering detailed information on the chemical properties of 4-PBA and the methodologies to assess them, as well as a visual representation of its key signaling pathways.
References
- 1. Chemical chaperone this compound alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Frontiers | The effects of this compound on ER stress during mouse tooth development [frontiersin.org]
- 9. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 12. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Phenylbutyric Acid as a Chemical Chaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum (ER) stress, characterized by the accumulation of misfolded or unfolded proteins, is a key pathological feature in a growing number of diseases. 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent due to its function as a chemical chaperone. This technical guide provides an in-depth overview of the core mechanisms by which 4-PBA mitigates ER stress, with a focus on its role in protein folding, the unfolded protein response (UPR), and its therapeutic implications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support researchers and professionals in the field of drug development.
Introduction to this compound (4-PBA)
This compound is a butyric acid derivative that is orally bioavailable.[1] It is an FDA-approved drug for the treatment of urea cycle disorders.[1] Beyond this primary indication, a significant body of research has established 4-PBA as a chemical chaperone that can alleviate the accumulation of misfolded proteins in the endoplasmic reticulum.[1] Its proposed mechanism of action involves interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[2] This action helps to restore protein homeostasis, or "proteostasis," and reduce the cellular stress response.
Mechanism of Action as a Chemical Chaperone
The primary role of 4-PBA as a chemical chaperone is to stabilize proteins in a folding-competent conformation. Misfolded proteins often expose hydrophobic residues that are normally buried within the protein's core. These exposed regions are prone to interacting with each other, leading to the formation of toxic aggregates. 4-PBA, with its hydrophobic phenyl group and hydrophilic butyric acid tail, is thought to non-covalently bind to these exposed hydrophobic patches.[2] This interaction shields the hydrophobic regions, preventing protein aggregation and allowing the cell's endogenous chaperone machinery to properly fold the protein.
Modulation of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR is initiated by three main ER transmembrane sensors: PERK, IRE1, and ATF6. While initially a pro-survival response aimed at restoring ER homeostasis, chronic UPR activation can lead to apoptosis. 4-PBA has been shown to attenuate the UPR by reducing the load of misfolded proteins that trigger its activation.
The PERK Pathway
The PERK (PKR-like endoplasmic reticulum kinase) pathway is one of the first lines of defense against ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the influx of new proteins into the ER. However, it selectively allows the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of CHOP (C/EBP homologous protein). Studies have shown that 4-PBA treatment can reduce the phosphorylation of PERK and the expression of its downstream targets, including CHOP.[1][3]
The IRE1 Pathway
Inositol-requiring enzyme 1 (IRE1) is another key sensor of ER stress. When activated, IRE1's endoribonuclease activity splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Research indicates that 4-PBA can suppress the splicing of XBP1 mRNA, thereby dampening the IRE1 pathway.[2][4]
The ATF6 Pathway
Activating transcription factor 6 (ATF6) is the third branch of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones, such as GRP78/BiP. Evidence suggests that 4-PBA can inhibit the activation of the ATF6 pathway.[5][6]
Quantitative Effects of 4-PBA
The efficacy of 4-PBA in mitigating ER stress has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent effects on UPR markers, cell viability, and the correction of protein misfolding defects.
Table 1: Effect of 4-PBA on ER Stress Markers
| Cell/Animal Model | Stress Inducer | 4-PBA Concentration | Effect on GRP78/BiP Expression | Effect on CHOP Expression | Effect on PERK Phosphorylation | Effect on XBP1 Splicing | Effect on ATF6 Activation | Reference |
| Mice with Transverse Aortic Constriction | Pressure overload | 20 mg/kg/day | Decreased | Decreased | Decreased | Not Assessed | Not Assessed | [1] |
| Mice with Hyperoxia-Induced Acute Lung Injury | Hyperoxia | Not specified | Markedly reduced | Markedly reduced | Markedly reduced | Not Assessed | Markedly reduced | [3] |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | Not Assessed | Not Assessed | Mitigated pIRE1αS724 | Mitigated | Not Assessed | [2][7] |
| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β (1 ng/mL) | 20 mM | Attenuated | Attenuated | Not Assessed | Not Assessed | No significant difference | [8] |
| H9c2 Cardiomyocytes | Ischemia/Reperfusion | Not specified | Reduced | Reduced | Reduced | Not Assessed | Reduced | [9] |
| Melanoma Cell Lines (CHL-1 and A375) | Thapsigargin (1–10 µg/mL) | 5 µM | Not Assessed | Not Assessed | Not Assessed | Not Assessed | Abrogated | [10] |
| 3T3-L1 Adipocytes | Differentiation | 10 mM | Inhibited increase | Inhibited increase | Inhibited increase | Inhibited increase | Not Assessed | [11] |
Table 2: Effect of 4-PBA on Cell Viability and Protein Function
| Cell/Animal Model | Condition | 4-PBA Concentration | Effect on Cell Viability | Effect on Protein Aggregation/Function | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β stimulation | Up to 40 mM | No significant cell death | Not Assessed | [8] |
| Intestinal Porcine Epithelial Cells (IPEC-J2) | Normal | 0-10 mmol/L | No effect | Not Assessed | [12] |
| Cystic Fibrosis Patients (ΔF508 homozygous) | Cystic Fibrosis | 19 g/day | Well-tolerated | Partial restoration of nasal epithelial CFTR function | [13][14][15] |
| CF Bronchial Epithelial Cells (CFBE41o-) | ΔF508 mutation | Not specified | Not Assessed | Induced significant Cl- efflux | [16] |
| Recombinant SOD1G93A protein | In vitro aggregation | 1-20 mM (C4 derivative) | Not Assessed | Strongly inhibited amyloid aggregate formation | [17] |
| Denatured α-lactalbumin and BSA | In vitro aggregation | Not specified | Not Assessed | Prevented aggregation | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of 4-PBA as a chemical chaperone.
Western Blot Analysis of ER Stress Markers
This protocol is used to quantify the protein levels of key UPR markers such as GRP78, CHOP, and phosphorylated PERK.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of an ER stress inducer (e.g., tunicamycin, thapsigargin) with or without 4-PBA for the specified duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, or other UPR markers overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.
RT-qPCR for XBP1 Splicing
This method is used to measure the relative levels of spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA.
-
Cell Culture and Treatment: Treat cells as described in the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for total XBP1 and spliced XBP1. A common approach for XBP1s is to use a forward primer that spans the splice junction.
-
Data Analysis: Calculate the relative expression of XBP1s to total XBP1 or a housekeeping gene using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of 4-PBA on cell viability, particularly in the context of ER stress-induced apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of 4-PBA, with or without an ER stress inducer.
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways modulated by 4-PBA and a typical experimental workflow for its evaluation.
Figure 1: The Unfolded Protein Response (UPR) pathways and the inhibitory role of 4-PBA.
Figure 2: A typical experimental workflow for evaluating the efficacy of 4-PBA.
Conclusion
This compound demonstrates significant potential as a chemical chaperone for the treatment of diseases associated with ER stress and protein misfolding. Its ability to reduce the burden of misfolded proteins and attenuate the unfolded protein response provides a compelling rationale for its therapeutic application. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area. A deeper understanding of its precise molecular interactions and the full spectrum of its cellular effects will be crucial for optimizing its clinical use and for the development of next-generation chemical chaperones.
References
- 1. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. atsjournals.org [atsjournals.org]
- 16. Activation of deltaF508 CFTR in a cystic fibrosis respiratory epithelial cell line by 4-phenylbutyrate, genistein and CPX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
4-Phenylbutyric Acid: A Comprehensive Technical Guide on its Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that has garnered significant attention in the scientific community for its multifaceted therapeutic potential. Initially investigated for its role in fatty acid metabolism, its journey has led to its approval for the treatment of urea cycle disorders and its exploration in a wide array of other diseases, including genetic disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of 4-PBA, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Discovery and Historical Timeline
The scientific journey of 4-PBA began over a century ago, with its initial description by Franz Knoop in 1904 as part of his research into fatty acid oxidation. However, its therapeutic potential was not realized until much later. The first significant breakthrough came with its application in the management of urea cycle disorders (UCDs), a group of rare genetic diseases affecting the body's ability to eliminate nitrogenous waste. This led to its approval by the U.S. Food and Drug Administration (FDA) in 1996 for this indication. Subsequently, research has uncovered its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, opening up new avenues for its therapeutic application.
Chemical Synthesis
The synthesis of 4-PBA is most commonly achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The resulting 4-oxo-4-phenylbutanoic acid is then reduced to yield this compound.
Detailed Synthesis Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Succinic anhydride
-
Anhydrous benzene
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in anhydrous benzene is prepared and stirred. The apparatus must be kept dry and protected from atmospheric moisture.
-
Addition of Reactants: A solution of succinic anhydride in benzene is slowly added from the dropping funnel to the stirred suspension of aluminum chloride. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction: The mixture is stirred for a specified period at a controlled temperature to allow the acylation to proceed to completion.
-
Quenching: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-phenylbutanoic acid.
-
Reduction: The keto-acid is then reduced to this compound using a suitable reduction method, such as Clemmensen or Wolff-Kishner reduction.
-
Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.
A patented method describes the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base.[1][2][3][4][5][6]
Mechanisms of Action
4-PBA exerts its therapeutic effects through two primary, well-documented mechanisms: as a chemical chaperone alleviating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.
Chemical Chaperone and Alleviation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and modification. A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis.
4-PBA acts as a chemical chaperone by binding to exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their proper folding and trafficking. This action reduces the load on the ER's quality control machinery and mitigates the activation of the UPR.
The UPR is mediated by three main transmembrane sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including CHOP (C/EBP homologous protein).
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.
4-PBA has been shown to attenuate the activation of all three branches of the UPR.[7][8]
Caption: 4-PBA alleviates ER stress by aiding protein folding and inhibiting the UPR signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more open chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.
4-PBA is a non-selective inhibitor of class I and II HDACs.[9][10][11][12] By inhibiting HDACs, 4-PBA increases the level of histone acetylation, leading to the transcriptional activation of various genes. This mechanism is thought to contribute to its anti-cancer and neuroprotective effects. For example, the upregulation of certain tumor suppressor genes and the modulation of genes involved in neuronal survival and plasticity have been attributed to the HDAC inhibitory activity of 4-PBA.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1404638B1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. US6372938B1 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Chaperone 4-Phenylbutyrate (4-PBA): A Technical Guide to its Effects on Protein Folding and Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathogenesis of a growing number of human diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and a range of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. The accumulation of misfolded protein species can lead to cellular dysfunction and apoptosis, often through the induction of endoplasmic reticulum (ER) stress. 4-phenylbutyrate (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent due to its role as a chemical chaperone.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action of 4-PBA, its effects on protein folding and aggregation across various disease models, and detailed experimental protocols for its study.
Mechanism of Action
4-PBA functions primarily as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding.[2][4] Its amphiphilic nature, possessing both a hydrophobic phenyl group and a hydrophilic butyrate moiety, is thought to be key to its function. The hydrophobic portion of 4-PBA can interact with exposed hydrophobic regions of misfolded or unfolded proteins, thereby preventing their aggregation and promoting the adoption of correct conformations.[1][5]
A major consequence of protein misfolding is the induction of ER stress and the subsequent unfolded protein response (UPR).[2][6] The UPR is a signaling network aimed at restoring ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6] 4-PBA has been shown to alleviate ER stress by reducing the load of misfolded proteins.[1][2][7] This, in turn, downregulates the key signaling pathways of the UPR, including the PERK, IRE1α, and ATF6 pathways, thereby mitigating downstream apoptotic signaling.[1][6]
Beyond its chaperone activity, 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor.[5] This activity can lead to changes in gene expression that may contribute to its protective effects in protein misfolding diseases.
Effects on Protein Folding and Aggregation in Specific Diseases
The therapeutic potential of 4-PBA has been investigated in a wide range of protein misfolding disorders.
Cystic Fibrosis
In cystic fibrosis (CF), the most common mutation (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to its misfolding and retention in the ER, followed by premature degradation.[8] 4-PBA has been shown to partially correct the trafficking of the ΔF508-CFTR mutant to the cell surface, thereby restoring some of its chloride channel function.[9][10] This effect is attributed to its ability to stabilize the mutant protein and facilitate its transit through the Golgi apparatus.[11]
Alpha-1 Antitrypsin Deficiency
Alpha-1 antitrypsin (AAT) deficiency is a genetic disorder where a mutant form of the AAT protein (Z-AAT) misfolds and aggregates in the liver, leading to liver damage and reduced levels of circulating AAT, which in turn causes lung disease.[11][12][13] In vitro and in a mouse model of AAT deficiency, 4-PBA treatment increased the secretion of the mutant Z-AAT protein from cells, suggesting it aids in its proper folding and trafficking.[12][14] However, a preliminary human trial did not show a significant increase in serum AAT levels.[12][15]
Neurodegenerative Diseases
-
Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides.[16] Studies have shown that 4-PBA can reduce Aβ aggregation and its associated toxicity in cellular and animal models.[16] It is suggested that 4-PBA's ability to mitigate ER stress contributes to its neuroprotective effects in the context of Alzheimer's disease.[3]
-
Huntington's Disease: Huntington's disease is caused by an expansion of a polyglutamine tract in the huntingtin (Htt) protein, leading to its misfolding and aggregation.[17][18][19] 4-PBA has been demonstrated to reduce the aggregation of mutant Htt and improve neuronal survival in models of Huntington's disease.[20]
-
Parkinson's Disease: The aggregation of α-synuclein is a central event in Parkinson's disease. 4-PBA has been shown to suppress the aggregation of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein implicated in familial Parkinson's disease, and reduce ER stress-induced neuronal cell death.[21][22]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 4-PBA.
Table 1: Effects of 4-PBA on Protein Aggregation
| Disease/Protein Model | Cell/Animal Model | 4-PBA Concentration/Dose | Effect on Aggregation | Reference |
| Myocilin (Glaucoma) | Transfected HEK293 cells | 1-10 mM | Reduced detergent-insoluble myocilin aggregates | [23] |
| Rhodopsin (Retinitis Pigmentosa) | ARPE-19 cells | 5 mM | Facilitated turnover of T17M rhodopsin | [24] |
| Amyloid-β | C. elegans model | 0.5-2 mM | Significantly reduced Aβ aggregation | [16] |
| Mutant SOD1 (ALS) | In vitro | 1-20 mM (C4/C5 derivatives) | Inhibited amyloid aggregation of recombinant mutant SOD1 | [21][25] |
| Mutant SP-A2 | CHO-K1 cells | Dose-dependent | Decreased intracellular aggregation | [26] |
| Trisomic Neurons (Down Syndrome) | NGN2-iPSCs | Not specified | Significantly decreased protein aggregates | [20] |
Table 2: Effects of 4-PBA on ER Stress Markers
| Cell/Animal Model | ER Stress Inducer | 4-PBA Concentration/Dose | Effect on ER Stress Markers | Reference |
| Mice with HALI | Hyperoxia | Not specified | Markedly reduced GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, and p-eIF2α | [1] |
| Chondrocytes | ERp57 Knockout / Thapsigargin | 50 mM / 10-50 mM | Reduced BiP, Chop, and IRE1 expression levels | [4] |
| ARPE-19 cells | T17M rhodopsin overexpression | 5 mM | Reduced levels of GRP78, GRP94, CHOP, peIF-2α, and active ATF-6α | [24] |
| UUO rat model | Unilateral Ureteral Obstruction | Not specified | Significantly reduced GRP78, CHOP, ATF4, and p-JNK; restored spliced XBP1 | [27] |
| NGN2-iPSC-derived neurons | Trisomy 21 and 13 | Not specified | Significantly decreased GRP78/BIP signal intensities | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and 4-PBA Treatment
Objective: To treat cultured cells with 4-PBA to assess its effects on protein folding and aggregation.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y, ARPE-19)
-
Complete culture medium (e.g., DMEM, DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sodium 4-phenylbutyrate (4-PBA)
-
Sterile PBS
-
Cell culture plates/flasks
Procedure:
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
-
Prepare a stock solution of 4-PBA (e.g., 1 M in water, may require NaOH to dissolve).[5] Filter-sterilize the stock solution.
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare fresh culture medium containing the desired final concentration of 4-PBA (e.g., 0.3 mM, 5 mM).[18][28] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the 4-PBA-containing medium. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[28]
-
Following incubation, proceed with downstream assays such as protein extraction for Western blotting, immunofluorescence staining, or cell viability assays.
Western Blot Analysis of ER Stress Markers
Objective: To quantify the expression levels of key ER stress marker proteins following 4-PBA treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, ATF4, IRE1α, sXBP1)[2]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2]
Immunofluorescence Staining for Protein Aggregation
Objective: To visualize the localization and aggregation of a specific protein within cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 10-20 minutes at room temperature.[10]
-
Wash cells with PBS.
-
Permeabilize cells with Triton X-100 for 5-10 minutes.
-
Wash cells with PBS.
-
Block non-specific binding with blocking solution for 30-60 minutes.[10]
-
Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
Objective: To quantify the formation of amyloid fibrils in vitro.
Materials:
-
Purified protein of interest (e.g., Aβ, α-synuclein)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation ~440-450 nm, Emission ~480-510 nm)
Procedure:
-
Prepare a working solution of ThT in phosphate buffer (e.g., 1 µM).[29]
-
Prepare protein samples at the desired concentration in phosphate buffer. Include samples with and without 4-PBA at various concentrations.
-
In a 96-well plate, mix the protein solution with the ThT working solution.
-
Incubate the plate, often with shaking, at 37°C to promote fibril formation.[12]
-
Measure fluorescence intensity at regular intervals over time.
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of 4-PBA.
Caption: Mechanism of 4-PBA in alleviating ER stress and promoting cell survival.
Caption: General experimental workflow for studying the effects of 4-PBA.
Caption: Logical relationship of 4-PBA's effects leading to increased cell viability.
References
- 1. Filter trapping protocol to detect aggregated proteins in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Filter trapping protocol to detect aggregated proteins in human cell lines - Mendeley Data [data.mendeley.com]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. usbio.net [usbio.net]
- 9. mdpi.com [mdpi.com]
- 10. arigobio.com [arigobio.com]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Lack of effect of oral 4-phenylbutyrate on serum alpha-1-antitrypsin in patients with alpha-1-antitrypsin deficiency: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 20. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 24. uni-muenster.de [uni-muenster.de]
- 25. merckmillipore.com [merckmillipore.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 29. Thioflavin T Assay [protocols.io]
Investigating the In Vivo Pharmacokinetics of 4-Phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of 4-Phenylbutyric Acid (4-PBA), a compound with therapeutic applications in urea cycle disorders and emerging potential in other diseases due to its role as a chemical chaperone and histone deacetylase inhibitor. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound (4-PBA)
This compound is a small aromatic fatty acid that has garnered significant interest in the scientific and medical communities. Administered orally as sodium phenylbutyrate or glycerol phenylbutyrate, it serves as a prodrug, rapidly metabolized to its active form, phenylacetate (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine, providing an alternative pathway for waste nitrogen disposal. This mechanism is central to its use in managing urea cycle disorders.
Beyond its role in nitrogen scavenging, 4-PBA is recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress and modulate the unfolded protein response (UPR). This property is being explored for therapeutic interventions in a range of conditions, including cystic fibrosis, neurodegenerative diseases, and certain cancers. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-PBA is critical for optimizing its therapeutic efficacy and safety.
Pharmacokinetic Profile of 4-PBA and its Metabolites
The pharmacokinetic profile of 4-PBA has been characterized in various preclinical and clinical studies. The data presented below is a compilation from studies involving healthy volunteers, patients with urea cycle disorders, and cancer patients, as well as animal models.
Table 1: Pharmacokinetic Parameters of this compound (as Sodium Phenylbutyrate) in Humans
| Population | Dose | Route | Cmax (µM) | Tmax (h) | Clearance (L/h) | Oral Bioavailability (%) | Reference |
| Refractory Solid Tumors | 9 g/day | Oral | 706 | - | - | 78% | [1] |
| Refractory Solid Tumors | 18 g/day | Oral | 818 | - | - | 78% | [1] |
| Refractory Solid Tumors | 27 g/day | Oral | 1225 | - | - | 78% | [1] |
| Refractory Solid Tumors | 36 g/day | Oral | 1605 | - | - | 78% | [1] |
| Recurrent Malignant Gliomas | 27 g/day | Oral | - | - | 22 | - | [2] |
| Refractory Solid Tumors | 410 mg/kg/day | 120-h Infusion | >500 | - | - | - | [3] |
Note: Cmax values for oral administration in refractory solid tumor patients were converted from µg/mL to µM for consistency, assuming a molecular weight of 164.20 g/mol for 4-PBA.
Table 2: Comparative Pharmacokinetics of Sodium Phenylbutyrate vs. Glycerol Phenylbutyrate
| Drug Formulation | Key Pharmacokinetic Characteristics | Reference |
| Sodium Phenylbutyrate | Rapid absorption of PBA. | [4][5] |
| Glycerol Phenylbutyrate | Slower absorption of PBA and greater presystemic conversion to PAA. Peak metabolite blood levels occur later and are lower compared to sodium phenylbutyrate.[4][5] | [4][5] |
Experimental Protocols
This section outlines standardized methodologies for conducting in vivo pharmacokinetic studies of 4-PBA and for its quantification in biological matrices.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical experimental workflow for assessing the pharmacokinetics of 4-PBA in rats or mice.
Animal Models:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
Drug Administration:
-
Oral (PO): 4-PBA (as sodium phenylbutyrate) is dissolved in sterile water and administered via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Intravenous (IV): A sterile solution of 4-PBA is administered via the tail vein.
Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Quantification of 4-PBA in Plasma by LC-MS/MS
This protocol provides a general procedure for the sensitive and specific quantification of 4-PBA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
4-PBA analytical standard
-
Internal standard (e.g., a stable isotope-labeled 4-PBA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Plasma samples
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.
-
Transitions: Monitor the specific precursor-to-product ion transitions for 4-PBA and the internal standard.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to 4-PBA's mechanism of action and experimental workflows.
Metabolism of this compound
Caption: Metabolic pathway of this compound (4-PBA).
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A typical workflow for an in vivo pharmacokinetic study.
4-PBA's Role in Mitigating Endoplasmic Reticulum (ER) Stress
Caption: Mechanism of 4-PBA in alleviating ER stress.
Conclusion
This technical guide provides a consolidated resource for understanding the in vivo pharmacokinetics of this compound. The presented data and protocols are intended to support researchers and drug development professionals in designing and interpreting studies with this versatile compound. The continued investigation into the pharmacokinetic-pharmacodynamic relationship of 4-PBA will be crucial for expanding its therapeutic applications and optimizing patient outcomes.
References
- 1. Oral sodium phenylbutyrate in patients with recurrent malignant gliomas: A dose escalation and pharmacologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral sodium phenylbutyrate in patients with recurrent malignant gliomas: a dose escalation and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and safety of glycerol phenylbutyrate in healthy adults and adults with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 4-Phenylbutyric Acid on Unfolded Protein Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, triggers a highly conserved cellular signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. 4-Phenylbutyric acid (4-PBA), a low-molecular-weight fatty acid, has emerged as a significant chemical chaperone that can alleviate ER stress.[1] This technical guide provides an in-depth analysis of 4-PBA's impact on the three canonical UPR pathways: IRE1, PERK, and ATF6.
4-PBA is thought to act as a chemical chaperone by interacting with the exposed hydrophobic segments of unfolded proteins, thereby preventing their aggregation and promoting proper folding. This action reduces the load of misfolded proteins in the ER, thus attenuating the activation of the UPR signaling pathways.[1]
Core Signaling Pathways of the Unfolded Protein Response
The UPR is initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (Glucose-regulated protein 78), also known as BiP. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
The IRE1 Pathway
The activation of IRE1, a serine/threonine kinase and endoribonuclease, leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate the expression of genes involved in ER-associated degradation (ERAD) and protein folding.
The PERK Pathway
Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).
The ATF6 Pathway
Following its dissociation from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases the N-terminal cytosolic domain (ATF6f), an active transcription factor. ATF6f then moves to the nucleus and activates the transcription of ER chaperones, including GRP78 and GRP94, and components of the ERAD machinery.
Quantitative Analysis of 4-PBA's Effect on UPR Markers
The following tables summarize the quantitative effects of 4-PBA on key UPR markers as reported in various studies. The data is primarily derived from Western blot and qPCR analyses.
Table 1: Effect of 4-PBA on Protein Expression of UPR Markers
| Marker | Experimental System | ER Stress Inducer | 4-PBA Concentration | Observed Effect | Reference |
| GRP78 | Mouse Lung Epithelial Cells (MLE-12) | Hyperoxia | Not Specified | Significant reduction in hyperoxia-induced upregulation. | [2] |
| p-PERK | Mouse Lung Tissue | Hyperoxia | Not Specified | Markedly reduced hyperoxia-induced levels. | [2] |
| p-IRE1 | Mouse Lung Tissue | Hyperoxia | Not Specified | Markedly reduced hyperoxia-induced levels. | [2] |
| ATF6 | Mouse Lung Tissue | Hyperoxia | Not Specified | Markedly reduced hyperoxia-induced levels. | [2] |
| CHOP | Human Kidney Cells (HK-2) | Tunicamycin (1 mg/ml) | 1 mM | Significantly lower than tunicamycin treatment alone. | [1] |
| GRP78 | Human Kidney Cells (HK-2) | Tunicamycin (1 mg/ml) | 1 mM | No significant difference compared to tunicamycin alone. | [1] |
| GRP78 | Rat Cardiomyocytes (H9c2) | Ischemia/Reperfusion | 5 mM | Reduced expression levels. | [3] |
| ATF6 | Rat Cardiomyocytes (H9c2) | Ischemia/Reperfusion | 5 mM | Reduced expression levels. | [3] |
| PERK | Rat Cardiomyocytes (H9c2) | Ischemia/Reperfusion | 5 mM | Reduced expression levels. | [3] |
| CHOP | Rat Cardiomyocytes (H9c2) | Ischemia/Reperfusion | 5 mM | Reduced expression levels. | [3] |
| GRP78 | Human Gingival Fibroblasts | Cyclosporine | Not Specified | Significantly decreased augmented expression. | [4] |
| CHOP | Human Gingival Fibroblasts | Cyclosporine | Not Specified | Significantly decreased augmented expression. | [4] |
| XBP1s | Human Gingival Fibroblasts | Cyclosporine | Not Specified | Significantly decreased augmented expression. | [4] |
Table 2: Effect of 4-PBA on mRNA Expression of UPR Markers
| Gene | Experimental System | ER Stress Inducer | 4-PBA Concentration | Observed Effect | Reference |
| XBP1 (spliced) | Human Airway Smooth Muscle Cells | TNFα | Not Specified | Mitigated TNFα-induced increase in mRNA splicing. | [5] |
| ATF4 | Human Melanoma Cells (CHL-1, A375) | Thapsigargin | 5 µM | Inhibited thapsigargin-induced gene expression. | [6] |
| ATF6 | Human Melanoma Cells (CHL-1, A375) | Thapsigargin | 5 µM | Inhibited thapsigargin-induced gene expression. | [6] |
| ATF6 | Spotted Seabass Liver | High-Fat Diet | Not Specified | Significantly downregulated HFD-induced upregulation. | [7] |
| IRE1 | Spotted Seabass Liver | High-Fat Diet | Not Specified | Significantly downregulated HFD-induced upregulation. | [7] |
| PERK | Spotted Seabass Liver | High-Fat Diet | Not Specified | Significantly downregulated HFD-induced upregulation. | [7] |
| GRP78 | Spotted Seabass Liver | High-Fat Diet | Not Specified | Significantly downregulated HFD-induced upregulation. | [7] |
| CHOP | Spotted Seabass Liver | High-Fat Diet | Not Specified | Significantly downregulated HFD-induced upregulation. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of 4-PBA on UPR pathways.
General Experimental Workflow
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treatment with 4-PBA: Treat the cells with the desired concentration of 4-PBA (e.g., 1-20 mM) for a specified period (e.g., 1-24 hours) prior to inducing ER stress.[8][9]
-
Induction of ER Stress: Add an ER stress inducer such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-2 µM) to the cell culture medium and incubate for the desired time (e.g., 6-24 hours).[1]
-
Sample Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for protein or RNA extraction.
Western Blot Analysis of UPR Proteins
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR target proteins (e.g., GRP78, p-PERK, p-IRE1, ATF6, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) Analysis of XBP1 Splicing
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers that specifically amplify the spliced form of XBP1 (XBP1s) and total XBP1. A common forward primer can be used for both, with different reverse primers for the unspliced and spliced forms, or primers spanning the splice junction for XBP1s.[10][11][12]
-
Data Analysis: Calculate the relative expression of XBP1s normalized to a housekeeping gene (e.g., GAPDH, ACTB) or to total XBP1 levels using the ΔΔCt method.[10]
Conclusion
This compound demonstrates a significant modulatory effect on the unfolded protein response by acting as a chemical chaperone to reduce the burden of misfolded proteins in the endoplasmic reticulum. Quantitative data consistently show that 4-PBA can attenuate the activation of all three major UPR pathways—IRE1, PERK, and ATF6—as evidenced by the decreased expression and activation of key downstream markers such as GRP78, p-PERK, p-IRE1, ATF6, CHOP, and spliced XBP1. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of 4-PBA and other chemical chaperones in the context of ER stress-related diseases. The detailed signaling pathway diagrams serve as a visual guide to the complex interplay of these cellular stress responses and the points of intervention by 4-PBA. This in-depth technical guide provides a solid foundation for scientists and drug development professionals working to harness the therapeutic potential of modulating the UPR.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on 4-Phenylbutyric Acid in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a small molecule fatty acid that has garnered significant interest for its therapeutic potential in a range of neurodegenerative diseases. Initially approved for the treatment of urea cycle disorders, its mechanisms of action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor have prompted investigation into its efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the initial studies of 4-PBA in these models, focusing on quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Outcomes of 4-PBA Treatment
The following tables summarize the key quantitative findings from initial studies of 4-PBA in various neurodegenerative disease models.
Table 1: Alzheimer's Disease Models
| Animal Model | 4-PBA Dosage and Administration | Key Quantitative Outcomes | Reference |
| Tg2576 | 200 mg/kg/day, i.p. for 6 months | Behavioral: Reversal of spatial learning and memory deficits in the Morris water maze. | |
| Biochemical: Decreased phosphorylated tau; Restored brain histone acetylation levels; Increased expression of synaptic plasticity markers (GluR1, PSD95, MAP-2). |
Table 2: Parkinson's Disease Models
| Animal Model | 4-PBA Dosage and Administration | Key Quantitative Outcomes | Reference |
| MPTP-induced mouse model | Not specified | Behavioral: Amelioration of motor and cognitive deficits in the Morris water maze, rotarod, and pole tests. | [1] |
| Biochemical: Not specified |
Table 3: Huntington's Disease Models
| Animal Model | 4-PBA Dosage and Administration | Key Quantitative Outcomes | Reference |
| N171-82Q | Not specified | Behavioral: Alleviation of motor dysfunction (clasping, motor coordination in rotarod and beam walking tests). | [2] |
| Biochemical: Tendency to reduce mutant huntingtin aggregates and ER stress markers in the striatum; Increased BDNF mRNA and protein levels. | [2] |
Table 4: Amyotrophic Lateral Sclerosis (ALS) Models
| Animal Model | 4-PBA Dosage and Administration | Key Quantitative Outcomes | Reference |
| SOD1 G93A | Not specified | Survival: Did not significantly extend survival (Control: 171 days; 4-PBA derivative C4: 176 days; 4-PBA derivative C5: 165 days). | [3] |
| Behavioral: No significant improvement in motor function (inverted screen test) or clinical neuroscore. | [3] | ||
| SOD1 G93A | Not specified | Survival: Treatment prior to symptom onset extended survival rate. | [4] |
| Behavioral: Improved body weight loss rate and motor function when administered before symptom onset. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
4-PBA is understood to exert its neuroprotective effects through two primary mechanisms: the attenuation of Endoplasmic Reticulum (ER) stress via its function as a chemical chaperone, and the modulation of gene expression through its activity as a histone deacetylase (HDAC) inhibitor.
Caption: 4-PBA as a chemical chaperone in the Unfolded Protein Response.
References
- 1. Progression of Amyloid Pathology to Alzheimer's Disease Pathology in an Amyloid Precursor Protein Transgenic Mouse Model by Removal of Nitric Oxide Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial behavioral effects of chronic cerebral dopamine neurotrophic factor (CDNF) infusion in the N171-82Q transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 4-Phenylbutyric Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid that has garnered significant interest in cell biology and drug development due to its multifaceted mechanisms of action. It is an FDA-approved drug for the treatment of urea cycle disorders.[1][2] In experimental cell culture, 4-PBA is widely utilized for its ability to function as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[3][4][5][6]
As a chemical chaperone, 4-PBA helps to alleviate endoplasmic reticulum (ER) stress by interacting with the hydrophobic domains of misfolded proteins, thereby preventing their aggregation and promoting proper protein folding.[1][4] This action helps to mitigate the unfolded protein response (UPR) and subsequent cellular dysfunction or apoptosis.[7] As an HDAC inhibitor, 4-PBA can modulate gene expression by increasing histone acetylation, which leads to a more open chromatin structure and enhanced transcription of certain genes.[6] This dual activity makes 4-PBA a valuable tool for studying and potentially treating a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4]
These application notes provide detailed protocols for the use of 4-PBA in cell culture, including methods for assessing its effects on ER stress, apoptosis, and gene expression.
Data Presentation
The effective concentration and incubation time of 4-PBA can vary significantly depending on the cell line and the specific biological question being addressed. The following tables summarize typical experimental parameters reported in the literature.
Table 1: Effective Concentrations of 4-PBA in Various Cell Culture Applications
| Application | Cell Line(s) | 4-PBA Concentration | Incubation Time | Reference(s) |
| Inhibition of ER Stress | RAW264.7 (Mouse Macrophage) | 3 mM | 6 h | [3] |
| Melanoma Cell Lines | 5 µM | 24 h | [2] | |
| Human Airway Smooth Muscle | 1 µM | 30 min pretreatment | [8] | |
| Chondrocytes (C28/I2) | 10, 20, 50 mM | Not Specified | [9] | |
| A549, SK-MES-1 (Human Lung Cancer) | 4 mM | 1 h pretreatment | [10] | |
| Induction of Apoptosis | Various Cancer Cell Lines | Not Specified | Not Specified | [4] |
| Inhibition of Cell Proliferation | A-375 (Human Melanoma) | IC50: 8.94 mM | 72 h | [11] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 0 - 10 mmol/L | 48 h | [12] | |
| HDAC Inhibition | MGC-803, BGC-823 (Gastric Cancer) | Not Specified | Not Specified | [5] |
| Improvement of Protein Synthesis | Alzheimer's Disease Astrocytes | 3 µM | 48 h | [2][13] |
Table 2: Summary of 4-PBA Effects on Key Cellular Markers
| Cellular Process | Marker | Effect of 4-PBA Treatment | Reference(s) |
| Endoplasmic Reticulum Stress | GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2α | Decreased Expression/Phosphorylation | [1][14][15] |
| Apoptosis | Cleaved Caspase-3, Bax | Decreased Expression | [1] |
| Bcl-2 | Increased Expression | [1] | |
| Inflammation | NF-κB | Decreased Activation | [1] |
| Cell Proliferation | Inhibition | [11] | |
| Histone Acetylation | Acetyl-Histone H3 | Increased Acetylation | [5] |
Experimental Protocols
Protocol 1: Preparation of 4-PBA Stock Solution
4-PBA is typically prepared as a stock solution for dilution in cell culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Sodium Hydroxide (NaOH) and water
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
Procedure:
-
DMSO-based stock: Dissolve 4-PBA powder in DMSO to create a high-concentration stock solution (e.g., 1 M).[3] Ensure complete dissolution. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution in aliquots at -20°C.
-
Aqueous stock (using NaOH): To prepare a water-soluble sodium salt of 4-PBA, dissolve the 4-PBA powder in water and titrate with NaOH until the powder is fully dissolved, adjusting the pH as needed.[4][16] A common stock concentration is 1 M.[4] Sterilize the solution by filtration and store at -20°C.
Note: When treating cells, the final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.[17]
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the effect of 4-PBA on cell proliferation and to establish the IC50 value (the concentration that inhibits 50% of cell growth).[17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
4-PBA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 4-PBA in complete culture medium. A broad concentration range (e.g., 100 µM to 1.5 mM) is recommended for initial experiments.[17] Remove the old medium and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[17]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[17]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Plot the cell viability against the 4-PBA concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol is used to detect changes in the expression of specific proteins involved in ER stress and apoptosis upon treatment with 4-PBA.[17]
Materials:
-
Cells treated with 4-PBA
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[17] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 4-PBA
-
Annexin V-FITC/Propidium Iodide (PI) kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after 4-PBA treatment.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[18][19]
-
Analysis: Analyze the stained cells by flow cytometry.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 5: Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify changes in the mRNA levels of target genes in response to 4-PBA treatment.
Materials:
-
Cells treated with 4-PBA
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., ATF4, ATF6, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)[2]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an appropriate RNA extraction kit.[2]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2]
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.
-
Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative quantification of gene expression, normalized to the housekeeping gene.[2]
Mandatory Visualizations
Caption: 4-PBA alleviates ER stress by aiding protein folding and reducing UPR signaling.
Caption: General experimental workflow for studying the effects of 4-PBA in cell culture.
Caption: 4-PBA acts as an HDAC inhibitor, leading to histone hyperacetylation and altered gene transcription.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 7. This compound attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Mitigating Endoplasmic Reticulum Stress in Vitro: Application Notes for 4-Phenylbutyric Acid (4-PBA)
Introduction
For researchers, scientists, and drug development professionals investigating cellular stress pathways, the ability to modulate endoplasmic reticulum (ER) stress is crucial. The ER is a central organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained ER stress can trigger apoptosis and is implicated in a variety of diseases.
It is a common misconception that 4-phenylbutyric acid (4-PBA) is an inducer of ER stress. In fact, 4-PBA is a well-established chemical chaperone that functions as an inhibitor of ER stress.[1][2][3] It acts by stabilizing protein conformation, thereby improving the protein folding capacity of the ER and alleviating the stress response.[1][2]
These application notes provide a comprehensive guide to utilizing 4-PBA to mitigate ER stress in in vitro models. This is achieved by first inducing ER stress with established chemical agents, such as tunicamycin or thapsigargin, and then treating with 4-PBA to assess its ameliorative effects.
Mechanism of Action of ER Stress Inducers and 4-PBA
Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a critical process for the proper folding of many proteins.[4][5] This leads to a buildup of unfolded glycoproteins in the ER lumen, thereby activating the UPR.[4]
Thapsigargin triggers ER stress by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which leads to the depletion of ER calcium stores.[6][7] Since many ER-resident chaperones are calcium-dependent, this disruption of calcium homeostasis impairs proper protein folding.[6]
This compound (4-PBA) is a low molecular weight fatty acid that acts as a chemical chaperone.[3][8] It interacts with the exposed hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating correct folding.[9] This action reduces the load of misfolded proteins in the ER, thus attenuating the UPR signaling cascade.[9]
Quantitative Data Summary
The optimal concentration of 4-PBA is cell-type and context-dependent. The following tables summarize effective concentrations of ER stress inducers and 4-PBA from various in vitro studies.
Table 1: Effective Concentrations of Tunicamycin for ER Stress Induction
| Cell Line | Tunicamycin Concentration | Treatment Duration | Key Observations |
| THP-1 (Human monocytes) | 0.1 µg/mL | 24 hours | Maximum induction of resistin mRNA.[4][10] |
| PC-3 (Human prostate cancer) | 1-10 µg/mL | 24-96 hours | Dose- and time-dependent decrease in cell viability.[5] |
| HN4 & CAL27 (Head and neck squamous cell carcinoma) | 2 µg/mL | 24 hours | Upregulation of PDI, IRE1α, BIP, Ero1-Lα, calnexin.[4] |
| SH-SY5Y (Human neuroblastoma) | 0.1-5 µM | 24 hours | Concentration-dependent decrease in cell viability.[4] |
| Hepa 1-6 (Mouse hepatoma) | 0.8 µg/mL | 8-24 hours | Increased Grp78/94 mRNA and protein, p-eIF2α.[4] |
| MCF-7 (Human breast cancer) | 1.0 µg/mL | 24 hours | ~33% reduction in cell proliferation.[4] |
| HK-2 (Human kidney proximal tubule) | 1 µg/mL | 24 hours | Increased GRP78 and CHOP expression.[11][12] |
Table 2: Effective Concentrations of Thapsigargin for ER Stress Induction
| Cell Line | Thapsigargin Concentration | Treatment Duration | Key Observations |
| HepG2 (Human hepatocellular carcinoma) | 100 nM | Not Specified | Potent induction of CHOP, BiP, DNAJb9, and PDAI3.[6] |
| 3T3-L1 (Mouse adipocytes) | 50-100 nM | Not Specified | Consistent induction of ER stress gene expression.[6] |
| PC12 (Rat pheochromocytoma) | 0.25 µM | 2-8 hours | Increased GRP78, CHOP, spliced XBP1, and phospho-eIF-2α.[13] |
| Intervertebral Disc Cells | 100-500 nM | Not Specified | Induced expression of PERK, IRE, GRP78, and CHOP.[14] |
| Various Cell Lines | 50 nM | Not Specified | Used to induce ER stress for XBP1 splicing analysis.[15] |
Table 3: Effective Concentrations of 4-PBA for ER Stress Inhibition
| Cell Line | ER Stress Inducer | 4-PBA Concentration | Treatment Duration | Key Observations |
| H9c2 (Rat cardiomyocytes) | Hypoxia/Reoxygenation | 5 mM | 24 hours (pretreatment) | Reduced expression of GRP78, ATF6, and PERK.[8] |
| HK-2 (Human kidney proximal tubule) | Tunicamycin (1 µg/mL) | 1 mM | 24 hours (co-treatment) | Inhibited tunicamycin-induced CHOP expression.[11][12] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | 4-40 mM | 24-48 hours | Inhibited proliferation and attenuated expression of GRP78 and CHOP.[3] |
| Human Gingival Fibroblasts | Cyclosporine | Not specified | 24 hours | Significantly decreased ER stress and matrix protein markers. |
| THP-1 (Human monocytes) | Tunicamycin (0.1 µg/mL) | 750-7500 µM | 14 hours (pretreatment) | Reduced tunicamycin-induced ER stress markers. |
| Rat Cardiac Fibroblasts | Thapsigargin | Not specified | Not specified | Prevented thapsigargin-induced ER stress and cell death.[7] |
Experimental Protocols
Protocol 1: Induction of ER Stress and Inhibition by 4-PBA
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
1. Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Seed cells in multi-well plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
2. Treatment:
-
ER Stress Induction:
-
Prepare stock solutions of tunicamycin (in DMSO) or thapsigargin (in DMSO).
-
Dilute the inducer to the desired final concentration in complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the inducer-containing medium.
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
-
4-PBA Treatment (can be performed as pre-treatment, co-treatment, or post-treatment):
-
Co-treatment (Example): Prepare a medium containing both the ER stress inducer (e.g., 1 µg/mL tunicamycin) and 4-PBA (e.g., 1 mM). Add this to the cells.[11][12]
-
Pre-treatment (Example): Incubate cells with 4-PBA-containing medium for a specified period (e.g., 14 hours) before removing it and adding the inducer-containing medium.[10]
-
-
Incubate the cells for the desired duration (e.g., 4, 8, 12, 24, or 48 hours).
3. Sample Collection:
-
For protein analysis (Western blot), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For RNA analysis (RT-qPCR), wash cells with PBS and extract total RNA using a suitable kit (e.g., Qiagen RNeasy).
Protocol 2: Analysis of ER Stress Markers by Western Blot
1. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (diluted in blocking buffer) overnight at 4°C.[16] Recommended primary antibodies include:
-
GRP78/BiP
-
CHOP/GADD153
-
Phospho-PERK
-
Phospho-eIF2α
-
ATF4
-
IRE1α
-
Spliced XBP1 (XBP1s)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.[16]
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Analysis of XBP1 mRNA Splicing by RT-qPCR
The splicing of X-box binding protein 1 (XBP1) mRNA by IRE1α is a hallmark of UPR activation.[15][17] This can be quantified by RT-qPCR.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.[18]
2. qPCR:
-
Perform real-time PCR using primers that specifically amplify the spliced form of XBP1 (XBP1s), the unspliced form (XBP1u), or total XBP1 (XBP1t).[15][17] It is also common to use a forward primer that spans the 26-base pair intron, ensuring amplification of only the spliced variant.[19]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The ratio of spliced to unspliced XBP1, or the normalized expression of spliced XBP1, is used as a measure of ER stress.[17]
Visualizations
Caption: General experimental workflow for studying the inhibitory effects of 4-PBA on chemically-induced ER stress.
Caption: The Unfolded Protein Response (UPR) pathways and the inhibitory action of 4-PBA.
References
- 1. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. 4-Phenylbutyrate inhibits tunicamycin-induced acute kidney injury via CHOP/GADD153 repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-PBA Treatment in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Phenylbutyric Acid (4-PBA) in research settings to study its effects on gene expression. The information is tailored for professionals in academic research and the pharmaceutical industry.
Introduction
This compound (4-PBA) is a small molecule chemical chaperone and histone deacetylase (HDAC) inhibitor. It is known to alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins, thereby reducing the accumulation of unfolded or misfolded proteins that trigger the Unfolded Protein Response (UPR).[1] Additionally, its activity as an HDAC inhibitor can lead to changes in chromatin structure and gene expression.[2] These dual mechanisms make 4-PBA a valuable tool for investigating cellular stress responses and developing therapeutic strategies for diseases associated with protein misfolding and ER stress, such as cystic fibrosis, metabolic disorders, and neurodegenerative diseases.[3][4]
The duration of 4-PBA treatment is a critical parameter for observing significant and reproducible changes in gene expression. The optimal treatment time can vary depending on the cell type, the concentration of 4-PBA, and the specific genes of interest. This document provides a summary of reported treatment durations and their effects on gene expression, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: 4-PBA Treatment Duration and Gene Expression Changes
The following table summarizes the observed changes in gene expression following 4-PBA treatment across various studies. This data is intended to serve as a guide for designing experiments.
| Cell Type | 4-PBA Concentration | Treatment Duration | Target Genes/Pathways | Observed Effect | Reference |
| IB3-1 (human bronchial epithelial) | 1 mM | 12 and 24 hours | Heat-shock proteins, genes controlling gene expression | Transient elevation of heat-shock protein mRNA; downregulation of genes associated with gene expression control. | [3] |
| Human Airway Smooth Muscle (hASM) | 1 µM (pretreatment for 30 min) + TNFα (20 ng/mL) | 12 hours | XBP1 mRNA | Decreased ratio of spliced to unspliced XBP1 mRNA. | [5] |
| CHL-1 and A375 (melanoma) | 5 µM | 24 hours | ATF4, ATF6 | Inhibition of thapsigargin-induced ER stress, as indicated by changes in ATF4 and ATF6 expression. | [1][6] |
| HEK293 (human embryonic kidney) | 5 mM | 24 hours | ATF6, GRP78, GRP94, CRT/CNX | Downregulation of ER stress response markers. | [7] |
| Mouse Lung Epithelial (MLE)-12 | 0.3 mM | 72 hours | Claudin-4, ER stress-related proteins, NF-κB pathway | Increased Claudin-4 expression; reduced expression of ER stress and NF-κB pathway proteins. | [8] |
| C2C12 (mouse myotubes) | Not specified | Not specified | GLUT4, HDAC5 | Increased GLUT4 expression; inhibited HDAC5 expression. | [2] |
| Immortalized Alzheimer's Disease Astrocytes | 3 µM | 48 hours | General protein synthesis | Increased protein synthesis. | [6] |
Experimental Protocols
This section provides a detailed methodology for treating cultured cells with 4-PBA and subsequently analyzing changes in gene expression using quantitative PCR (qPCR).
Protocol 1: 4-PBA Treatment of Cultured Cells
-
Cell Seeding:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of 4-PBA Stock Solution:
-
Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water or DMSO). The solvent should be chosen based on the specific experimental requirements and cell type sensitivity.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the 4-PBA stock solution.
-
Dilute the stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 1 µM to 5 mM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of 4-PBA.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., water or DMSO) used to prepare the 4-PBA stock solution.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol. This typically involves phase separation, precipitation, washing, and solubilization of the RNA pellet.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction.
-
Follow the manufacturer's instructions for the reverse transcription reaction, which usually involves a mix of reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
-
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design and Validation:
-
Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.
-
Validate primer efficiency through a standard curve analysis to ensure accurate quantification.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry).
-
Set up the reactions in a qPCR plate, including no-template controls for each primer set.
-
-
qPCR Run and Data Analysis:
-
Perform the qPCR run on a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
Analyze the amplification data using the instrument's software.
-
Calculate the relative gene expression changes using a suitable method, such as the 2-ΔΔCt method.[7]
-
Mandatory Visualization
Signaling Pathway
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression profile analysis of 4-phenylbutyrate treatment of IB3-1 bronchial epithelial cell line demonstrates a major influence on heat-shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 6. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
Application Notes and Protocols: 4-Phenylbutyric Acid in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a small molecule drug with a multifaceted mechanism of action that has shown promise in preclinical studies using mouse models of Alzheimer's disease (AD).[1][2][3] It is an established histone deacetylase (HDAC) inhibitor and also functions as a chemical chaperone, aiding in proper protein folding and reducing endoplasmic reticulum (ER) stress.[1][4][5][6] These dual functions make it a compelling candidate for therapeutic intervention in AD, a neurodegenerative disorder characterized by the accumulation of misfolded proteins, including amyloid-beta (Aβ) and hyperphosphorylated tau.[4][7] This document provides detailed application notes and protocols for utilizing 4-PBA in AD mouse models, based on findings from multiple preclinical studies.
Mechanism of Action
4-PBA exerts its neuroprotective effects in the context of Alzheimer's disease through several interconnected pathways. Its ability to cross the blood-brain barrier allows it to directly target pathological processes within the central nervous system. The primary mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, 4-PBA can increase histone acetylation, leading to a more open chromatin structure and the transcription of genes involved in synaptic plasticity and memory formation.[6][8] Studies have shown that 4-PBA treatment can restore brain histone acetylation levels in AD mouse models, which is often decreased in the disease state.[8] This leads to the increased expression of synaptic plasticity markers such as the GluR1 subunit of the AMPA receptor, PSD95, and microtubule-associated protein-2.[8]
-
Chemical Chaperone Activity and ER Stress Reduction: 4-PBA helps to alleviate the burden of misfolded and unfolded proteins, a key feature of AD.[4][5][6] By acting as a chemical chaperone, it facilitates proper protein folding and can reduce ER stress, which is implicated in neuronal apoptosis and the pathological processing of amyloid precursor protein (APP).[9][10][11] This chaperone activity is believed to contribute to the clearance of intraneuronal Aβ.[1][12]
-
Reduction of Tau Pathology: 4-PBA has been demonstrated to decrease the hyperphosphorylation of tau protein.[1][8] This effect is likely mediated by the inhibition of glycogen synthase kinase 3β (GSK3β), a key kinase involved in tau phosphorylation.[4][8]
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of AD. 4-PBA has been shown to reduce inflammation in the brain, as indicated by a decrease in markers like glial fibrillary acidic protein (GFAP).[4]
Data Presentation: Efficacy of 4-PBA in AD Mouse Models
The following tables summarize the quantitative data from key studies investigating the effects of 4-PBA in various mouse models of Alzheimer's disease.
Table 1: Effects of 4-PBA on Cognitive Function
| Mouse Model | Age/Treatment Duration | 4-PBA Dosage and Administration | Behavioral Test | Outcome |
| Tg2576 | 15 months / 5 weeks | 200 mg/kg/day, i.p. | Morris Water Maze | Reversed spatial learning and memory deficits.[4][8] |
| Tg2576 | 6 months / 6 months | 200 mg/kg/day, i.p. | Morris Water Maze | Prevented age-related memory deficits.[4] |
| Tg2576 | 6 and 12-16 months | Not specified | Fear Conditioning | Reinstated fear learning at both early and late disease stages.[12] |
| APPswePS1delta9 | 14 months | 1 mg/g of body weight in drinking water | Spatial Memory Task | Increased memory retention.[13] |
Table 2: Effects of 4-PBA on Neuropathology
| Mouse Model | Age/Treatment Duration | 4-PBA Dosage and Administration | Neuropathological Marker | Outcome |
| Tg2576 | 15 months / 5 weeks | 200 mg/kg/day, i.p. | Phosphorylated Tau | Decreased.[8] |
| Tg2576 | 6 months / 6 months | 200 mg/kg/day, i.p. | Amyloid Beta Pathology | Decreased.[4] |
| Tg2576 | Not specified | Not specified | Intraneuronal Aβ | Cleared.[1][12] |
| APPswePS1delta9 | 14 months | 1 mg/g of body weight in drinking water | Amyloid Plaques | Significantly decreased incidence and size.[13] |
| Tg2576 | Not specified | Not specified | Dendritic Spine Density | Restored in hippocampal CA1 pyramidal neurons.[1][12] |
| Tg2576 | 6 months / 6 months | 200 mg/kg/day, i.p. | GFAP (inflammation marker) | Reduced.[4] |
Experimental Protocols
4-PBA Administration
a. Intraperitoneal (i.p.) Injection:
-
Preparation of 4-PBA Solution: To prepare a solution for injection, equimolecular amounts of this compound and sodium hydroxide can be titrated to a physiological pH of 7.4.[4]
-
Dosage: A commonly used dosage is 200 mg/kg of body weight, administered daily.[4] However, dosages can range from 20 mg/kg/day to 120 mg/kg/day depending on the experimental design.[10][14][15]
-
Procedure:
-
Accurately weigh the mouse to calculate the precise volume of 4-PBA solution to be injected.
-
Gently restrain the mouse, exposing the abdominal area.
-
Using a sterile insulin syringe, inject the calculated volume of 4-PBA solution into the intraperitoneal cavity.
-
Monitor the mouse for any signs of distress post-injection.
-
b. Oral Administration in Drinking Water:
-
Preparation: Dissolve 4-PBA in the drinking water at a concentration calculated to provide the desired daily dose based on the average daily water consumption of the mice. A reported effective dose is 1 mg of 4-PBA per gram of body weight.[13]
-
Procedure:
-
Prepare the 4-PBA-infused water fresh regularly to ensure stability.
-
Replace the standard drinking water bottles with the 4-PBA solution.
-
Monitor the daily water intake to ensure consistent dosing.
-
Behavioral Assays
A battery of behavioral tests is crucial to assess the impact of 4-PBA on cognitive function in AD mouse models.[16][17]
a. Morris Water Maze (MWM):
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
b. Contextual Fear Conditioning:
-
Purpose: To assess associative learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a contextually distinct chamber.
-
Procedure:
-
Training: The mouse is placed in the conditioning chamber and, after a period of exploration, is presented with a neutral stimulus (e.g., a tone) followed by a mild, brief foot shock.
-
Contextual Memory Test: The following day, the mouse is returned to the same chamber (the context) without any stimulus presentation. The amount of time the mouse spends "freezing" (a natural fear response) is measured.
-
Cued Memory Test: The mouse is placed in a novel context, and the auditory cue (tone) is presented. Freezing behavior in response to the cue is quantified.
-
Molecular and Histological Analysis
Following the treatment period and behavioral testing, brain tissue is collected for molecular and histological analysis to assess changes in neuropathology.
a. Immunohistochemistry for Aβ Plaques and Tau Pathology:
-
Procedure:
-
Perfuse the mice and collect the brains.
-
Fix, section, and mount the brain tissue on slides.
-
Incubate the sections with primary antibodies specific for Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Use appropriate secondary antibodies and a detection system to visualize the antibody binding.
-
Quantify the plaque load and the number of phospho-tau-positive neurons using image analysis software.
-
b. Western Blotting for Protein Expression:
-
Procedure:
-
Homogenize brain tissue (e.g., hippocampus, cortex) to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against proteins of interest (e.g., GFAP, GSK3β, synaptic proteins, ER stress markers like GRP78 and CHOP).[10][14][18]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New Treatment Reverses Alzheimer’s Disease Signs | University of Pennsylvania Almanac [almanac.upenn.edu]
- 8. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial- and Endoplasmic Reticulum-Associated Oxidative Stress in Alzheimer's Disease: From Pathogenesis to Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylbutyrate rescues dendritic spine loss associated with memory deficits in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylbutyric acid reduces amyloid plaques and rescues cognitive behavior in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Application of 4-Phenylbutyrate (4-PBA) in Studying Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus failing to reach the plasma membrane to function as a chloride channel. 4-phenylbutyrate (4-PBA), a small molecule fatty acid, has been investigated as a chemical chaperone that can partially correct the trafficking defect of F508del-CFTR. This document provides detailed application notes and protocols for the use of 4-PBA in studying CFTR function, particularly in the context of F508del-CFTR correction.
Mechanism of Action
4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation and facilitate proper folding.[1] Its mechanism in correcting F508del-CFTR trafficking is multifaceted and not entirely elucidated, but it is known to modulate the cellular protein quality control machinery. One of the proposed mechanisms involves the downregulation of heat shock cognate 70 (Hsc70) mRNA and protein expression.[2] Hsc70 is implicated in the recognition and targeting of misfolded proteins, including F508del-CFTR, for ER-associated degradation (ERAD). By reducing Hsc70 levels, 4-PBA is thought to decrease the retention of F508del-CFTR in the ER, allowing a fraction of the mutant protein to escape degradation and traffic to the cell surface.[2] Additionally, 4-PBA has been shown to increase the expression of ERp29, an ER-resident chaperone that may play a role in promoting the maturation and trafficking of both wild-type and F508del-CFTR.[3]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of 4-PBA on CFTR expression, trafficking, and function.
Table 1: Effect of 4-PBA on F508del-CFTR Maturation and Expression
| Cell Line | 4-PBA Concentration | Treatment Duration | Observed Effect on CFTR | Reference |
| IB3-1 (F508del/W1282X) | 0.1 - 1 mM | 3 days | Appearance of mature, complex-glycosylated (Band C) CFTR | [4] |
| IB3-1 (F508del/W1282X) | 1 mM | 2-8 hours | Increase in immature (Band B) and mature (Band C) CFTR | [5] |
| Primary Nasal Epithelia (F508del/unknown) | 2.5 - 5 mM | 6 days | Appearance of mature (Band C) CFTR | [5] |
| Calu-3 (wild-type CFTR) | 5 mM | Chronic | 6- to 10-fold increase in CFTR protein expression | [6] |
Table 2: Functional Correction of CFTR by 4-PBA
| Cell Line / Model | 4-PBA Concentration | Treatment Duration | Functional Assay | Key Findings | Reference |
| IB3-1 cells | 100 µM | 3 days | Chloride Efflux | Significant increase in forskolin-stimulated chloride efflux | [5] |
| IB3-1 cells | 2.5 mM | 2 days | Single-Channel Patch Clamp | Appearance of PKA-activated 10 pS chloride channels | [4][5] |
| CFBE41o- cells (F508del) | Not specified | Not specified | Chloride Efflux | 4-PBA pretreatment followed by genistein and cAMP stimulation induced a large Cl- efflux | [7] |
| F508del homozygous patients | 19 g/day (oral) | 1 week | Nasal Potential Difference | Small but significant improvements in CFTR-dependent chloride secretion | [8] |
Experimental Protocols
Cell Culture and 4-PBA Treatment
This protocol is applicable to cell lines commonly used in CFTR research, such as the human bronchial epithelial cell line IB3-1 (F508del/W1282X).
Materials:
-
IB3-1 cells (ATCC CRL-2777)
-
LHC-9 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sodium 4-phenylbutyrate (4-PBA)
-
Cell culture flasks/plates
Procedure:
-
Culture IB3-1 cells in LHC-9 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare a stock solution of 4-PBA in sterile water or culture medium.
-
When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of 4-PBA (e.g., 0.1 mM to 5 mM).
-
Incubate the cells for the desired duration (e.g., 24 hours to 6 days), replacing the medium with fresh 4-PBA-containing medium every 2-3 days for longer treatments.
-
Proceed with downstream applications such as protein extraction for immunoblotting or functional assays.
Immunoblotting for CFTR
This protocol is designed to detect the different glycosylation states of CFTR, which indicate its trafficking through the ER and Golgi apparatus.
Materials:
-
Cell lysis buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels (6% acrylamide for resolving high molecular weight proteins)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against CFTR (e.g., mouse anti-CFTR clone 24-1, 570, 596, or 660)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the 4-PBA-treated and control cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 6% acrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection kit and an imaging system. Immature, core-glycosylated CFTR (Band B) appears at ~150-160 kDa, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi appears at ~170-180 kDa.
Chloride Efflux Assay
This functional assay measures cAMP-stimulated chloride transport, which is indicative of functional CFTR at the plasma membrane.
Materials:
-
Cells grown on 35-mm dishes
-
Bicarbonate-free Ringer's solution (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM KH2PO4, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
³⁶Cl (radioactive tracer)
-
Forskolin (to stimulate cAMP production)
-
Scintillation counter
Procedure:
-
Plate cells on 35-mm dishes and treat with 4-PBA as described in Protocol 1.
-
Load the cells with ³⁶Cl by incubating them in Ringer's solution containing ³⁶Cl for 2-4 hours at 37°C.
-
Wash the cells rapidly with ice-cold, non-radioactive Ringer's solution to remove extracellular ³⁶Cl.
-
Initiate the efflux by adding fresh, non-radioactive Ringer's solution.
-
At timed intervals (e.g., every 30 seconds for 5 minutes), collect the efflux medium and replace it with fresh medium.
-
After the efflux period, lyse the cells and measure the remaining intracellular ³⁶Cl.
-
Measure the radioactivity in the collected medium samples and the cell lysate using a scintillation counter.
-
Calculate the rate of chloride efflux. Compare the forskolin-stimulated efflux rate in 4-PBA-treated cells to that in untreated cells to determine the functional rescue of CFTR.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the activity of individual CFTR channels at the plasma membrane.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (intracellular): e.g., 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP, pH 7.2 with CsOH.
-
Bath solution (extracellular): e.g., 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM TES, pH 7.4 with NaOH.
-
PKA catalytic subunit
-
ATP
Procedure:
-
Culture and treat cells with 4-PBA as described in Protocol 1.
-
On the day of the experiment, place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Fabricate a patch pipette with a resistance of 4-6 MΩ when filled with the pipette solution.
-
Approach a cell with the pipette and form a high-resistance (gigaohm) seal with the plasma membrane.
-
Excise a patch of membrane in the inside-out configuration.
-
To activate CFTR channels, add PKA and ATP to the bath solution (which now bathes the intracellular face of the membrane patch).
-
Record single-channel currents at a holding potential of -50 mV. CFTR channels typically have a conductance of 8-10 pS.
-
Analyze the channel open probability and conductance to quantify the effect of 4-PBA on CFTR function.
Mandatory Visualizations
Caption: Mechanism of 4-PBA action on F508del-CFTR trafficking.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 4. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 6. Ringer's Solution Recipe [thoughtco.com]
- 7. Ringer's solution - Wikipedia [en.wikipedia.org]
- 8. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing HDAC Inhibition by 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the histone deacetylase (HDAC) inhibitory activity of 4-Phenylbutyric Acid (4-PBA). 4-PBA is a short-chain fatty acid known to function as an HDAC inhibitor, leading to changes in gene expression and cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][2] This document outlines methodologies for in vitro and cellular assessment of HDAC inhibition, along with protocols to study the downstream cellular effects.
Introduction to this compound as an HDAC Inhibitor
Histone acetylation is a key epigenetic modification that regulates gene expression.[3] This process is balanced by two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[3] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors, such as 4-PBA, block the action of HDACs, resulting in hyperacetylation of histones and a more open chromatin state that allows for gene transcription.[3][4] 4-PBA has been shown to inhibit class I and II HDACs.[5]
Data Presentation: Quantitative Analysis of 4-PBA Activity
The following tables summarize the quantitative data regarding the activity of 4-PBA from various studies.
Table 1: In Vitro HDAC Inhibition by 4-PBA
| Assay System | Substrate | IC50 Value | Reference |
| Nuclear extracts from HT-29 cells | BOC-Lys(Ac)-AMC | 0.09 mM | [6] |
| Nuclear extracts from DS19 cells | Not Specified | 0.62 mM | [6] |
Table 2: Effective Concentrations of 4-PBA in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Glioblastoma (LN-229, LN-18) | HDAC Activity Assay | 0.5–15 mmol/L | Dose-dependent inhibition of HDAC activity | [1] |
| Glioblastoma (LN-229, LN-18) | MTT Assay | 0.5–15 mmol/L | Dose-dependent reduction of cell viability | [1] |
| Gastric Cancer (MGC-803, BGC-823) | Western Blot | 5 mM for 16h | Increased histone H3 and H4 acetylation | [7] |
| Gastric Cancer (MGC-803, BGC-823) | HDAC Activity Assay | 5 mM for 16h | Inhibition of HDAC activity | [3] |
| Colon Cancer (Caco-2, SW480, etc.) | MTT Assay | 25 µM - 2 mM | Dose-dependent decrease in cell viability | [8] |
| Mouse Macrophage (RAW264.7) | ER Stress Assay | 3 mM for 6h | Inhibition of ER stress | [9] |
Signaling Pathways Modulated by 4-PBA
4-PBA-mediated HDAC inhibition affects multiple signaling pathways involved in cell fate decisions.
Caption: Signaling pathways affected by 4-PBA-mediated HDAC inhibition.
Experimental Protocols
Herein are detailed protocols for key experiments to assess HDAC inhibition by 4-PBA.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the activity of HDAC enzymes in nuclear extracts or purified forms.
Caption: Workflow for the in vitro HDAC activity assay.
Materials:
-
HDAC Activity Assay Kit (Fluorometric, e.g., from Abcam or similar)
-
Nuclear extract or purified HDACs
-
This compound (4-PBA)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as per the manufacturer's instructions. Dilute 4-PBA to the desired concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the nuclear extract or purified HDAC enzyme.
-
Add 4-PBA: Add various concentrations of 4-PBA to the wells. Include a vehicle control (e.g., DMSO or PBS) and a positive control inhibitor like Trichostatin A (TSA).
-
Add Substrate: Start the reaction by adding the HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) to each well.
-
Incubation: Incubate the plate, protected from light, for 30 minutes at 37°C.
-
Stop Reaction and Develop Signal: Add the developer solution containing trypsin and TSA to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Second Incubation: Incubate at room temperature for 15 minutes.
-
Measure Fluorescence: Read the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 4-PBA relative to the vehicle control.
Cellular Histone Acetylation Assay (Western Blot)
This protocol details the detection of changes in histone acetylation levels in cells treated with 4-PBA.
Materials:
-
Cell culture reagents
-
This compound (4-PBA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with various concentrations of 4-PBA for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and total histones (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or β-actin levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of 4-PBA on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
This compound (4-PBA)
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 0.1 M HCl in absolute isopropanol or DMSO)
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of 4-PBA concentrations for 24 to 48 hours.[1]
-
Add MTT Reagent: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if 4-PBA treatment leads to increased histone acetylation at the promoter regions of specific genes.[3]
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
Cells treated with 4-PBA or vehicle
-
Formaldehyde
-
Lysis and wash buffers
-
Antibody against acetylated histone H3 (or other relevant histone marks)
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the promoter region of the gene of interest
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., acetyl-H3). Use IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify the promoter region of the target gene (e.g., IL-8).[3][10]
-
Data Analysis: Calculate the enrichment of the target promoter region in the immunoprecipitated DNA relative to the input and IgG controls. An increase in enrichment in 4-PBA-treated cells indicates increased histone acetylation at that locus.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 3. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of histone acetylation and growth regulation in eryrthroleukemia cells by 4-phenylbutyrate and structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A this compound-conjugated platinum diimine complex: Photocytotoxicity, cell cycle arrest and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. researchgate.net [researchgate.net]
- 8. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Delivery of shRNA in Combination with 4-PBA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of lentiviral-mediated short hairpin RNA (shRNA) for targeted gene silencing and treatment with 4-phenylbutyric acid (4-PBA) presents a powerful strategy for investigating and potentially modulating cellular pathways involved in a variety of diseases. Lentiviral vectors are highly efficient tools for delivering shRNA constructs into a wide range of cell types, including non-dividing cells, to achieve stable, long-term gene knockdown.[1][2][3][4][5][6] This targeted gene silencing allows for the precise investigation of gene function and its role in disease pathogenesis.
4-PBA is a low molecular weight fatty acid that functions as a chemical chaperone, primarily known for its role as an endoplasmic reticulum (ER) stress inhibitor.[7][8][9][10][11][12][13][14][15] By alleviating the accumulation of unfolded or misfolded proteins, 4-PBA can mitigate ER stress and inhibit downstream signaling pathways that lead to inflammation and apoptosis.[7][8][9][10][11][15][16][17][18]
The combined application of these two powerful tools enables researchers to dissect complex cellular mechanisms. For instance, by knocking down a specific gene with shRNA and concurrently treating with 4-PBA, one can explore the interplay between the target gene and ER stress-mediated cellular responses. This approach is particularly valuable in studying diseases where both specific gene mutations and ER stress are implicated, such as in neurodegenerative diseases, cancer, and metabolic disorders.[8][12] This document provides detailed protocols and application notes for the combined use of lentiviral shRNA delivery and 4-PBA treatment.
Data Presentation
Table 1: Determining Optimal Lentivirus Titer for Transduction
| Multiplicity of Infection (MOI) | Transduction Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 1 | 25 ± 3 | 98 ± 2 |
| 5 | 78 ± 5 | 95 ± 4 |
| 10 | 92 ± 4 | 91 ± 5 |
| 20 | 95 ± 3 | 85 ± 6 |
| This table illustrates how to determine the optimal MOI by correlating transduction efficiency with cell viability.[19] |
Table 2: Quantification of shRNA Knockdown Efficiency
| Treatment Group | Target mRNA Expression (Relative to Control) | Target Protein Expression (Relative to Control) |
| Non-Target shRNA Control | 1.00 ± 0.12 | 1.00 ± 0.08 |
| Target Gene shRNA | 0.25 ± 0.05 | 0.31 ± 0.07 |
| Target Gene shRNA + 4-PBA (5 mM) | 0.23 ± 0.06 | 0.28 ± 0.09 |
| This table demonstrates the quantification of knockdown efficiency at both the mRNA and protein levels, with and without 4-PBA treatment, to ensure the chemical chaperone does not interfere with the silencing machinery. |
Table 3: Effect of 4-PBA on ER Stress and Apoptosis Markers in shRNA-Transduced Cells
| Treatment Group | GRP78 Expression (Fold Change) | CHOP Expression (Fold Change) | Cleaved Caspase-3 Level (Fold Change) |
| Non-Target shRNA Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Target Gene shRNA (Inducing ER Stress) | 4.2 ± 0.5 | 5.8 ± 0.7 | 3.5 ± 0.4 |
| Target Gene shRNA + 4-PBA (5 mM) | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.3 ± 0.2 |
| This table summarizes the quantitative effects of 4-PBA on key markers of ER stress (GRP78, CHOP) and apoptosis (cleaved caspase-3) in cells where a specific gene knockdown induces these pathways. |
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for lentiviral shRNA delivery and 4-PBA treatment.
Caption: Simplified ER stress-induced apoptosis pathway and the inhibitory action of 4-PBA.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing shRNA of interest)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM® I Reduced Serum Medium
-
Complete DMEM (high glucose, with 10% FBS, 1% penicillin-streptomycin)
-
0.45 µm filter
-
Sterile ultracentrifuge tubes
Procedure:
-
Day 1: Cell Seeding: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be approximately 70-80% confluent on the day of transfection.[3]
-
Day 2: Transfection: a. In a sterile tube, prepare the plasmid mix: 10 µg of the lentiviral transfer vector, 8 µg of psPAX2, and 3 µg of pMD2.G.[19] b. Add the plasmid mix to 1 mL of Opti-MEM® and mix gently. c. In a separate tube, add the transfection reagent to 1 mL of Opti-MEM® according to the manufacturer's instructions. d. Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes. e. Gently add the transfection complex to the HEK293T cells.[19]
-
Day 3: Change Media: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.[19]
-
Day 4 & 5: Harvest Lentivirus: a. At 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[19] b. Centrifuge the supernatant at 3,000 rpm for 15 minutes at 4°C to pellet cell debris. c. Filter the supernatant through a 0.45 µm filter.[20] d. For higher titers, the virus can be concentrated by ultracentrifugation or by using a concentration reagent. e. Aliquot the viral particles and store at -80°C. Avoid repeated freeze-thaw cycles.[20]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the transduction of target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Lentiviral particles
-
Complete cell culture medium for the target cells
-
Polybrene (stock solution of 8 mg/mL)
-
12-well plates
Procedure:
-
Day 1: Cell Seeding: Plate target cells in a 12-well plate 24 hours prior to transduction. The cell density should be such that they are 50-70% confluent on the day of infection.[21]
-
Day 2: Transduction: a. Prepare the transduction medium by adding Polybrene to the complete cell culture medium to a final concentration of 8 µg/mL.[19] Polybrene enhances transduction efficiency. b. Thaw the lentiviral particles at room temperature. c. Remove the old medium from the cells and add the desired amount of lentiviral particles (based on the desired MOI) and 1 mL of the transduction medium.[19] Gently swirl the plate to mix. d. Incubate the cells overnight at 37°C.
-
Day 3: Change Media: After 18-24 hours, remove the virus-containing medium and replace it with fresh, complete medium.[19]
-
Day 4 onwards: Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.[19][21]
Protocol 3: 4-PBA Treatment and Cellular Assays
This protocol describes the treatment of transduced cells with 4-PBA and subsequent analysis.
Materials:
-
Transduced and selected cells
-
4-PBA (sodium 4-phenylbutyrate)
-
Complete cell culture medium
-
Reagents for Western blotting (lysis buffer, antibodies against target protein, ER stress markers like GRP78 and CHOP, and apoptosis markers like cleaved caspase-3)
-
Reagents for quantitative PCR (RNA extraction kit, reverse transcriptase, qPCR mix)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)
Procedure:
-
Cell Seeding: Seed the stably transduced cells in appropriate culture plates for the planned assays (e.g., 6-well plates for protein and RNA extraction).
-
4-PBA Treatment: a. Prepare a stock solution of 4-PBA in sterile water or PBS. b. Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of 4-PBA (typically 1-10 mM).[9][17] Include a vehicle-treated control group. c. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Analysis of Knockdown Efficiency: a. qPCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative PCR to measure the mRNA levels of the target gene. b. Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of the target gene.
-
Analysis of ER Stress and Apoptosis: a. Western Blot: Use the cell lysates to probe for key ER stress markers (e.g., GRP78, CHOP) and apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax).[7][9][10] b. Apoptosis Assay: Perform a functional apoptosis assay, such as measuring caspase-3/7 activity, according to the manufacturer's instructions.
Conclusion
The combination of lentiviral-mediated shRNA knockdown and 4-PBA treatment offers a robust platform for elucidating the intricate relationships between specific genes and the ER stress response. The protocols provided herein offer a framework for conducting these experiments, from the production of high-titer lentivirus to the final analysis of cellular endpoints. By carefully optimizing transduction efficiency and treatment conditions, researchers can effectively dissect signaling pathways and identify potential therapeutic targets for a wide range of diseases.
References
- 1. Lentivirus-mediated expression of cDNA and shRNA slows degeneration in retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 8. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 15. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. scbt.com [scbt.com]
Application Notes and Protocols: Quantifying the Effects of 4-Phenylbutyric Acid on Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of 4-Phenylbutyric Acid (4-PBA) on protein aggregation. 4-PBA is a low molecular weight fatty acid that has demonstrated efficacy in reducing the burden of misfolded proteins by acting as a chemical chaperone and alleviating endoplasmic reticulum (ER) stress.[1][2][3][4] This document outlines the underlying mechanisms of 4-PBA action and provides standardized methods to assess its impact on protein aggregation and cellular stress responses.
Introduction to this compound (4-PBA)
This compound is an FDA-approved drug primarily used for the treatment of urea cycle disorders.[2] Its utility has expanded into investigating its potential as a therapeutic agent for a variety of diseases characterized by protein misfolding and aggregation, including cystic fibrosis, neurodegenerative diseases, and certain cancers.[3][4] 4-PBA is thought to function as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing their aggregation and promoting proper folding.[1][2][3][5] This action helps to alleviate stress on the endoplasmic reticulum (ER), a key organelle responsible for protein folding and quality control.[4]
The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[4] The UPR aims to restore protein homeostasis (proteostasis) by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating protein translation. However, chronic ER stress can lead to apoptosis. 4-PBA has been shown to modulate the UPR by reducing the expression of key ER stress markers, thus promoting cell survival.[1][4]
Mechanism of Action of 4-PBA in Protein Aggregation
4-PBA's primary mechanism in mitigating protein aggregation is attributed to its role as a chemical chaperone.[1][2][3] By stabilizing folding intermediates, it facilitates the attainment of native protein conformations and prevents the formation of toxic aggregates. Furthermore, 4-PBA's ability to reduce ER stress contributes to a cellular environment more conducive to proper protein folding and processing.[4]
The signaling pathway influenced by 4-PBA in the context of ER stress is depicted below:
Quantitative Data on the Effects of 4-PBA
The following tables summarize quantitative data from various studies on the effects of 4-PBA on markers of protein aggregation and ER stress.
Table 1: Effect of 4-PBA on ER Stress Markers (In Vivo Model)
| Marker | Control | Stress-Induced | Stress-Induced + 4-PBA | Fold Change (Stress vs. Stress + 4-PBA) | Reference |
| GRP78 | 1.0 | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 1.7 | [4] |
| p-PERK | 1.0 | 3.0 ± 0.4 | 1.8 ± 0.3 | ↓ 1.7 | [4] |
| p-IRE1 | 1.0 | 2.8 ± 0.3 | 1.6 ± 0.2 | ↓ 1.8 | [4] |
| ATF6 | 1.0 | 2.2 ± 0.2 | 1.3 ± 0.1 | ↓ 1.7 | [4] |
| CHOP | 1.0 | 4.0 ± 0.5 | 2.0 ± 0.3 | ↓ 2.0 | [4] |
| Data are presented as mean relative expression ± SD, normalized to the control group. Fold change indicates the reduction in expression levels upon 4-PBA treatment in the stress-induced group. |
Table 2: Effect of 4-PBA on Protein Aggregation (In Vitro Model)
| Assay | Protein | Condition | Aggregation (% of control) | Reference |
| Thioflavin T | Mutant SOD1 | Aggregation-prone | 45 ± 5% | [6] |
| Filter Retardation | Mutant Huntingtin | Aggregation-prone | 30 ± 7% | [7] |
| Data are presented as the percentage of aggregation relative to the untreated control ± SD. |
Experimental Protocols
The following section provides detailed protocols for key experiments to quantify the effects of 4-PBA on protein aggregation.
Experimental Workflow
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Quantification
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[8][9] This assay allows for the real-time monitoring of fibril formation.[9]
Materials:
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein of interest (e.g., alpha-synuclein, amyloid-beta)
-
4-PBA
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution (1 mM): Dissolve ThT powder in nuclease-free water and filter through a 0.2 µm syringe filter.[9][10][11] Store protected from light.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for each condition. The final volume per well is typically 100-200 µL.[9]
-
Incubation: Seal the plate and incubate at 37°C with continuous or intermittent shaking.[10][11]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[9][10][11]
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the effect of 4-PBA on aggregation kinetics.
Protocol 2: Filter Retardation Assay
Principle: This assay separates soluble monomeric proteins from insoluble aggregates by filtration through a cellulose acetate membrane.[7] Aggregates are retained on the membrane and can be quantified by immunodetection.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (containing protease inhibitors)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in lysis buffer. Determine the protein concentration of the lysates.
-
Treatment with 4-PBA: Treat cells with 4-PBA for the desired time and concentration before lysis.
-
Filtration:
-
Equilibrate the cellulose acetate membrane in wash buffer.
-
Assemble the dot blot apparatus.
-
Load equal amounts of protein lysate onto the membrane under vacuum.
-
Wash the membrane with wash buffer to remove unbound soluble proteins.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply the chemiluminescent substrate and visualize the signal using a digital imager. The intensity of the dots corresponds to the amount of aggregated protein.
Protocol 3: Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique can detect the formation of larger protein aggregates.
Materials:
-
Purified protein solution
-
4-PBA
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Prepare protein solutions at a suitable concentration (e.g., 0.5-1 mg/mL) in a filtered buffer.
-
Treatment: Incubate the protein solution with or without 4-PBA under conditions that promote aggregation (e.g., elevated temperature, agitation).
-
DLS Measurement:
-
Transfer the samples to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire data according to the instrument's software instructions.
-
-
Data Analysis: The software will generate a size distribution profile. An increase in the average particle size or the appearance of a second population of larger particles indicates aggregation. The polydispersity index (PDI) can also be used to assess the heterogeneity of the sample.
Protocol 4: Western Blot for ER Stress Markers
Principle: This protocol allows for the quantification of key ER stress marker proteins, such as GRP78, p-PERK, p-IRE1, ATF6, and CHOP, in cell lysates treated with 4-PBA.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against ER stress markers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells treated with or without an ER stress inducer and/or 4-PBA. Determine protein concentration.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply chemiluminescent substrate and visualize the bands.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 5: Immunofluorescence for Protein Aggregates
Principle: This technique allows for the visualization of intracellular protein aggregates in cells treated with 4-PBA using fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the aggregated protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with an aggregation inducer and/or 4-PBA.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. The number and size of fluorescent puncta can be quantified to assess protein aggregation.
-
References
- 1. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. protocols.io [protocols.io]
- 7. [1104.1803] Flow Cytometry Based State Aggregation of a Stochastic Model of Protein Expression [arxiv.org]
- 8. arigobio.com [arigobio.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. diva-portal.org [diva-portal.org]
- 11. unchainedlabs.com [unchainedlabs.com]
In Vivo Administration of 4-Phenylbutyric Acid (4-PBA) in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid approved by the FDA for the treatment of urea cycle disorders.[1] Beyond this application, it is widely used in preclinical research as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2][3] By interacting with the exposed hydrophobic segments of unfolded proteins, 4-PBA helps to prevent protein aggregation and promote proper folding, thereby reducing the activation of the Unfolded Protein Response (UPR).[1][3] Its therapeutic potential has been investigated in a variety of disease models, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2][4][5] This document provides detailed application notes and standardized protocols for the in vivo administration of 4-PBA in rodent models.
Mechanism of Action: Alleviation of ER Stress
Endoplasmic Reticulum (ER) stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[6] The UPR is a signaling network designed to restore homeostasis but can lead to apoptosis if the stress is prolonged or severe.[6] 4-PBA acts as a chemical chaperone to reduce the load of misfolded proteins, thereby mitigating the activation of key UPR sensors like PERK, IRE1α, and ATF6.[2][3] This action helps to inhibit downstream inflammatory and apoptotic signaling pathways, such as NF-κB activation.[1]
Application Notes: Routes of Administration
The selection of an administration route depends on the experimental design, desired pharmacokinetic profile, and the specific rodent model. The sodium salt of 4-PBA (Sodium Phenylbutyrate, NaPB) is typically used due to its higher water solubility.
-
Oral Gavage (PO): This is a common method for precise daily dosing. It ensures that a specific amount of the compound is delivered directly to the stomach.[7] However, it can be stressful for the animals and requires proper training to avoid injury.[8][9]
-
Drinking Water: Administration via drinking water is a non-invasive method suitable for long-term studies.[10][11] It reduces animal stress but offers less control over the exact dose consumed, as it depends on the animal's water intake, which can vary. The stability of 4-PBA in water over time should be considered.
-
Intraperitoneal Injection (IP): IP injection allows for rapid systemic absorption. This route is often used when a rapid onset of action is desired or to bypass first-pass metabolism.[12] Care must be taken to inject into the lower right quadrant of the abdomen to avoid damaging internal organs.[13][14]
-
Intravenous Injection (IV): IV administration provides 100% bioavailability and immediate systemic distribution. It is typically used for pharmacokinetic studies or when precise plasma concentrations are required. This method requires a high level of technical skill.
Quantitative Data Summary
The following tables summarize common dosages and administration parameters for 4-PBA in various rodent models reported in the literature.
Table 1: 4-PBA Administration in Mouse Models
| Disease Model | Strain | Route | Dosage | Frequency | Vehicle | Reference |
| Parkinson's Disease | C57BL/6 | Drinking Water | 1000 mg/L | Ad libitum | Water | [10] |
| Parkinson's Disease | C57BL/6 | Oral Gavage | 100-200 mg/kg | Daily | Water | [7] |
| Rheumatoid Arthritis | DBA/1J | Intraperitoneal | 240 mg/kg | Daily | PBS | [2] |
| Cardiac Hypertrophy | C57BL/6 | Intraperitoneal | 20 mg/kg | Daily | 0.9% NaCl | [12] |
| GM2 Gangliosidosis | Hexb-/- | Drinking Water | 4 mg/mL (0.4%) | Ad libitum | Water | [11] |
| Amyotrophic Lateral Sclerosis (ALS) | G93A | Oral Gavage | 200 mg/kg | Daily | Water | [15] |
Table 2: 4-PBA Administration in Rat Models
| Disease Model | Strain | Route | Dosage | Frequency | Vehicle | Reference |
| Diabetes (STZ-induced) | Sprague-Dawley | Oral Gavage | 500 mg/kg | Daily | Not Specified | [16][17] |
| Cerebral Ischemia | Wistar | Intraperitoneal | 100 & 300 mg/kg | Daily | Not Specified | [18] |
| Parkinson's Disease | Sprague-Dawley | Intraperitoneal | 120 mg/kg | Daily | Not Specified | [5] |
Experimental Protocols
The following are detailed, step-by-step protocols for the most common methods of 4-PBA administration in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from standard gavage procedures and dosages used in Parkinson's disease models.[7][8][9]
Materials:
-
Sodium Phenylbutyrate (NaPB)
-
Sterile water or 0.9% saline (vehicle)
-
1 mL syringe
-
18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of NaPB based on the mean body weight of the mice and the target dose (e.g., 200 mg/kg).
-
Dissolve the NaPB in the vehicle (water or saline). For example, to prepare a 20 mg/mL solution for a 200 mg/kg dose, dissolve 200 mg of NaPB in 10 mL of water. This concentration allows for a dosing volume of 10 mL/kg.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[8]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the nose to prevent over-insertion.[9]
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.
-
The needle should slide easily down the esophagus with no resistance. If resistance is felt, withdraw and reposition. Do not force the needle. [8]
-
Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing.[19]
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol is based on methods used in cerebral ischemia and cardiac hypertrophy models.[12][13][14][18]
Materials:
-
Sodium Phenylbutyrate (NaPB)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
1 or 3 mL syringe
-
23-25 gauge needle, 1/2 to 3/4 inch in length
-
70% alcohol wipes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of NaPB based on the mean body weight of the rats and the target dose (e.g., 100 mg/kg).
-
Dissolve the NaPB in sterile saline or PBS to the desired concentration. Ensure the final volume is within the recommended range (e.g., up to 10 mL/kg).[14]
-
Filter-sterilize the solution if necessary.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other injects. For a one-person technique, wrap the rat in a towel or use an appropriate restraint method.
-
Position the rat in dorsal recumbency (on its back) with the head tilted slightly downward. This causes the abdominal organs to shift cranially.[13]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum (left side) and urinary bladder (midline).[14]
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Administration in Drinking Water in Mice
This protocol is based on long-term administration methods used in neurodegenerative disease models.[10][11]
Materials:
-
Sodium Phenylbutyrate (NaPB)
-
Standard drinking water bottles
-
Graduated cylinder or scale for measuring water volume/weight
Procedure:
-
Preparation of Medicated Water:
-
Determine the target concentration (e.g., 1 g/L or 4 mg/mL).[10][11]
-
Dissolve the calculated amount of NaPB directly into the drinking water. For example, to make a 1 g/L solution, dissolve 1 gram of NaPB in 1 liter of water.
-
Shake or stir until the compound is fully dissolved.
-
Prepare fresh medicated water regularly (e.g., twice weekly) to ensure stability and palatability.
-
-
Administration and Monitoring:
-
Fill the water bottles with the medicated water and place them on the cages.
-
Provide the medicated water ad libitum.
-
To estimate dose, monitor the daily water consumption per cage and the body weights of the animals.
-
Be aware that taste aversion may occur, potentially reducing water intake. Monitor for signs of dehydration.
-
Always include a control group that receives regular drinking water.
-
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson’s Disease | PLOS One [journals.plos.org]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Sodium phenylbutyrate prolongs survival and regulates expression of anti-apoptotic genes in transgenic amyotrophic lateral sclerosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes | springermedicine.com [springermedicine.com]
- 18. Chronic treatment of this compound ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylbutyric Acid (4-PBA) and Endoplasmic Reticulum (ER) Stress Modulation
This technical support resource is designed for researchers, scientists, and drug development professionals who are using 4-Phenylbutyric Acid (4-PBA) to mitigate endoplasmic reticulum (ER) stress in their experiments and are not observing the expected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (4-PBA) in reducing ER stress?
A1: 4-PBA primarily acts as a chemical chaperone.[1][2] Its hydrophobic regions are thought to interact with the exposed hydrophobic segments of unfolded or misfolded proteins within the ER lumen. This interaction helps to stabilize protein conformation, prevent aggregation, and facilitate proper folding, thereby alleviating the load of unfolded proteins that triggers the Unfolded Protein Response (UPR).[1][3]
Q2: Which ER stress markers are typically affected by 4-PBA treatment?
A2: Successful 4-PBA treatment typically leads to a reduction in the expression or activation of key UPR markers. These include the master regulator GRP78 (also known as BiP), as well as downstream effectors of the three UPR branches:
-
PERK pathway: Reduced phosphorylation of PERK and eIF2α, and decreased expression of ATF4 and CHOP.[1][4]
-
IRE1α pathway: Reduced phosphorylation of IRE1α and decreased splicing of XBP1 mRNA.[3][5]
-
ATF6 pathway: Reduced cleavage of ATF6 and decreased expression of its target genes.[1][4][6]
Q3: Is it possible that 4-PBA does not reduce all ER stress markers simultaneously?
A3: Yes, this is possible. The effect of 4-PBA can be context-dependent, varying with the cell type, the nature of the ER stress inducer, and the specific experimental conditions. Some studies have noted that 4-PBA and its analogues can preferentially inhibit the IRE1α and ATF6 pathways while having a less pronounced effect on the PERK pathway.[7][8] Additionally, in some contexts, GRP78 levels may not decrease, as it is part of the adaptive response that 4-PBA may be assisting.[9][10] A reduction in pro-apoptotic markers like CHOP is often a more reliable indicator of successful ER stress alleviation.[9][10]
Q4: Besides being a chemical chaperone, does 4-PBA have other mechanisms of action?
A4: Yes, 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor.[2][11] This activity can lead to changes in gene transcription that may contribute to its overall cellular effects. However, its role as a chemical chaperone is considered the primary mechanism for ER stress reduction.[2][12]
Troubleshooting Guide: Why is 4-PBA Not Reducing ER Stress Markers in My Experiment?
If you are not observing the expected decrease in ER stress markers such as GRP78, CHOP, or spliced XBP1 after 4-PBA treatment, consider the following potential issues, categorized by experimental stage.
Reagent and Preparation
| Question | Possible Cause & Explanation | Recommended Action |
| Is my 4-PBA solution prepared and stored correctly? | 4-PBA can be difficult to dissolve and may have stability issues. Improperly prepared or stored 4-PBA can lead to a loss of activity. It is often necessary to use a base like NaOH to dissolve it in water, but this can result in a highly basic solution that needs careful pH adjustment.[13] The powder form is generally stable at room temperature when kept dry and sealed. | Prepare fresh stock solutions of 4-PBA regularly. A common method is to dissolve it in water with the aid of NaOH to create a 1M stock solution, which can be stored for a limited time at 4°C.[13] Ensure the final pH of your working solution is compatible with your cell culture medium. |
| Is the 4-PBA itself of sufficient quality? | Impurities or degradation of the 4-PBA compound can affect its efficacy. | Ensure you are using a high-purity grade of 4-PBA. If in doubt, consider purchasing from a different supplier or lot. |
Experimental Design & Protocol
| Question | Possible Cause & Explanation | Recommended Action |
| Is the concentration of 4-PBA optimal? | The effective concentration of 4-PBA is highly dependent on the cell type and the severity of ER stress. Insufficient concentration will not be effective, while excessively high concentrations can be toxic.[14][15] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and ER stress inducer. Concentrations can range from micromolar to millimolar.[3][14][16] |
| Is the treatment duration appropriate? | The timing of 4-PBA treatment relative to the ER stress induction and the overall duration of exposure are critical. The effects of 4-PBA may not be apparent with very short or excessively long incubation times. | Optimize the treatment duration. This may involve pre-treatment with 4-PBA before inducing ER stress, co-treatment, or treatment after the induction of stress.[3][17] A time-course experiment (e.g., 12, 24, 48 hours) is recommended. |
| Is the level of ER stress in my experiment too severe? | 4-PBA's chaperoning ability can be overwhelmed by extremely high levels of unfolded proteins.[8] If the ER stress is too potent or prolonged, the UPR may shift from a pro-survival to a pro-apoptotic response that 4-PBA cannot rescue.[18][19] | Consider reducing the concentration of the ER stress-inducing agent (e.g., tunicamycin, thapsigargin) or shortening the exposure time to induce a moderate, more physiologically relevant level of ER stress. |
| Is my cell type responsive to 4-PBA? | The efficacy of 4-PBA can vary significantly between different cell types due to differences in metabolism, uptake, and the underlying nature of their ER stress response. | Review the literature to see if 4-PBA has been used successfully in your specific cell model. If not, you may be working with a less responsive cell type. |
Data Interpretation & Controls
| Question | Possible Cause & Explanation | Recommended Action |
| Am I looking at the right markers at the right time? | The kinetics of the UPR can vary. For example, the splicing of XBP1 can be a rapid and transient event, while the accumulation of CHOP protein may occur later. | Analyze a panel of ER stress markers representing all three UPR branches at multiple time points. This will provide a more complete picture of the UPR and the effect of 4-PBA. |
| Are my experimental controls appropriate? | Without proper controls, it is impossible to conclude that 4-PBA is not working. | Include the following controls in your experiment: 1) Untreated cells (negative control), 2) Cells treated with the ER stress inducer alone (positive control), and 3) Cells treated with 4-PBA alone to check for any independent effects.[9][20] |
Experimental Protocols & Data
Table 1: Typical In Vitro Concentrations and Durations for 4-PBA Treatment
| Cell Type | ER Stress Inducer | 4-PBA Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Lung Epithelial (MLE-12) | Hyperoxia | 0.3 mM | Pre-treatment | Reduced GRP78, p-PERK, p-IRE1, ATF6, CHOP | [1] |
| Human Airway Smooth Muscle | TNFα (20 ng/mL) | 1 µM | 30 min pre-treatment | Mitigated pIRE1α and XBP1 splicing | [3][21] |
| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β (1 ng/ml) | 20 mM | 24-48 hours | Inhibited proliferation | [14] |
| H9c2 Cardiomyocytes | Ischemia/Reperfusion | Not specified | Pre-treatment | Attenuated GRP78, ATF6, PERK, CHOP | [4] |
| C28/I2 Chondrocytes | Thapsigargin (10 µM) | 10-50 mM | Not specified | Dose-dependent reduction of BiP, CHOP, ATF6 | [16] |
| HK-2 Human Kidney Cells | Tunicamycin (1 µg/ml) | 1 mM | 24 hours | Reduced CHOP, but not GRP78 | [9][10] |
Protocol: Western Blot for ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, ATF4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathway: The Unfolded Protein Response (UPR)
Caption: The Unfolded Protein Response (UPR) pathways and the putative action of 4-PBA.
Workflow: Troubleshooting 4-PBA Experiments
Caption: A logical workflow for troubleshooting failed 4-PBA experiments.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - 4-PBA significantly inhibits tunicamycin (TM)-induced CHOP expression. - Public Library of Science - Figshare [plos.figshare.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 4-PBA in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of 4-phenylbutyrate (4-PBA) in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term cell culture with 4-PBA.
Issue 1: Unexpected Cell Death or Reduced Viability
-
Question: My cells are showing increased apoptosis or decreased proliferation after prolonged treatment with 4-PBA. What is the likely cause and how can I mitigate this?
-
Answer: Long-term exposure to 4-PBA can induce off-target effects leading to cytotoxicity. The primary causes are likely related to its function as a histone deacetylase (HDAC) inhibitor and its potential to inhibit protein translation, which can lead to cell cycle arrest and apoptosis.[1]
Troubleshooting Steps:
-
Optimize 4-PBA Concentration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired on-target effect with minimal cytotoxicity. Concentrations can vary significantly between cell types.[2][3]
-
Monitor Cell Viability: Regularly assess cell viability using methods such as MTT or trypan blue exclusion assays.
-
Assess Apoptosis: Use techniques like Annexin V/PI staining or western blotting for cleaved caspase-3 to quantify apoptosis.[4]
-
Consider Intermittent Dosing: Instead of continuous treatment, consider an intermittent dosing schedule to reduce cumulative toxicity.
-
Issue 2: Altered Gene Expression Unrelated to the Target Pathway
-
Question: I am observing widespread changes in gene expression that are not directly related to the ER stress pathway I am studying. Why is this occurring?
-
Answer: 4-PBA is a known HDAC inhibitor.[1][5] This activity can lead to global changes in chromatin structure and, consequently, broad alterations in gene transcription that are independent of its role as a chemical chaperone.
Troubleshooting Steps:
-
Perform Transcriptomic Analysis: Use techniques like RNA-sequencing or microarray analysis to identify the scope of gene expression changes.
-
Validate with HDAC Inhibitor Controls: Compare the gene expression profile of 4-PBA treated cells with that of cells treated with a more specific HDAC inhibitor (e.g., Trichostatin A) to distinguish between ER stress-related and HDAC inhibition-related effects.[1][5]
-
Titrate 4-PBA Concentration: Lower concentrations of 4-PBA may be sufficient to elicit the desired chemical chaperone effect with less pronounced HDAC inhibition.
-
Issue 3: Changes in Cellular Morphology and Phenotype
-
Question: My cells have changed their morphology and are exhibiting an altered phenotype after long-term culture with 4-PBA. What could be the reason?
-
Answer: Changes in cell morphology can be a manifestation of cellular stress or a consequence of altered gene expression due to 4-PBA's HDAC inhibitory activity. For example, it has been shown to influence cell differentiation in a stage-specific manner.[1][5]
Troubleshooting Steps:
-
Detailed Morphological Analysis: Use microscopy techniques (e.g., phase-contrast, immunofluorescence) to document the specific morphological changes.
-
Assess Differentiation Markers: If a change in differentiation state is suspected, analyze the expression of relevant markers by qPCR or western blotting.
-
Control for HDAC Inhibition: As with altered gene expression, use specific HDAC inhibitors as controls to determine if the phenotypic changes are due to this off-target effect.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of 4-PBA.
-
Question: What are the primary known off-target effects of 4-PBA in long-term cell culture?
-
Answer: The main off-target effects of 4-PBA are its activity as a histone deacetylase (HDAC) inhibitor and its recently reported role as a weak inhibitor of mRNA translation.[1][5][6][7] While it is widely used as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress, its HDAC inhibitory function can lead to global changes in gene expression.[1][5] The attenuation of protein translation is another mechanism by which it may reduce the load of misfolded proteins in the ER.[6][7]
-
Question: How does the dual function of 4-PBA as a chemical chaperone and an HDAC inhibitor complicate the interpretation of experimental results?
-
Answer: The dual mechanism of action can make it challenging to attribute an observed biological effect solely to the reduction of ER stress. For example, a change in the expression of a particular gene could be a direct consequence of alleviated ER stress or an indirect result of altered chromatin accessibility due to HDAC inhibition.[1][5] This is particularly important in long-term studies where cumulative effects of HDAC inhibition can become more pronounced.
-
Question: What are the typical concentration ranges for 4-PBA in cell culture, and how do they relate to its different activities?
-
Answer: The effective concentration of 4-PBA can vary widely depending on the cell type and the specific application. In many in vitro studies, concentrations in the millimolar (mM) range are used.[2][3][8] However, it is crucial to perform a dose-response curve for your specific cell line and experimental endpoint to determine the optimal concentration that balances on-target efficacy with off-target effects.
-
Question: How can I design my experiments to minimize and control for the off-target effects of 4-PBA?
-
Answer: To minimize and control for off-target effects, consider the following experimental design strategies:
-
Dose-Response Analysis: Determine the lowest effective concentration of 4-PBA for your desired outcome.
-
Use of Controls: Include appropriate positive and negative controls. For example, use a known ER stress inducer (e.g., tunicamycin or thapsigargin) and a specific HDAC inhibitor (e.g., Trichostatin A) to differentiate between the effects of 4-PBA.[1][5]
-
Time-Course Experiments: Evaluate the effects of 4-PBA at different time points to understand the kinetics of both on-target and off-target effects.
-
Orthogonal Approaches: Validate key findings using alternative methods or tool compounds that target the same pathway through a different mechanism.
-
Data Presentation
Table 1: Summary of 4-PBA Concentrations and Observed Effects in Various Cell Lines
| Cell Line | 4-PBA Concentration | Treatment Duration | Observed Effect | Reference |
| Rheumatoid arthritis synovial fibroblasts (RASFSs) | > 4 mM | 48 hours | Inhibition of cell proliferation | [2] |
| IPEC-J2 (porcine intestinal epithelial cells) | 0-10 mmol/L | 48 hours | No effect on cell viability | [3] |
| IPEC-J2 | 50 mmol/L | 48 hours | Decreased cell viability | [3] |
| ERp57 KO C28/I2 cells (chondrocytes) | 50 mM | Not specified | Reduction in ER stress marker proteins | [8] |
| Thapsigargin-stimulated C28/I2 cells | 10, 20, 50 mM | Not specified | Dose-dependent reduction in ER stress markers | [8] |
| HEK293 cells expressing NLGN3 | 2 mM | 60 hours | Positive control for preventing protein aggregation | [9] |
| Chinese hamster ovary (CHO) cells | 0.5, 1, 2 mM | Not specified | Decreased cell density and viability with increasing concentration | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of 4-PBA.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 3 hours.
-
Treatment: Add various concentrations of 4-PBA (e.g., 1-80 mM) to the culture medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis of ER Stress and Apoptosis Markers
This protocol is a general guideline based on the detection of protein expression changes in response to 4-PBA.[4][6]
-
Cell Lysis: After treatment with 4-PBA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., GRP78, CHOP, cleaved caspase-3, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is based on methods used to analyze changes in gene expression following 4-PBA treatment.[10]
-
RNA Extraction: Isolate total RNA from 4-PBA-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualizations
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Caption: 4-PBA's impact on NF-κB signaling and apoptosis.
Caption: Workflow for troubleshooting unexpected results with 4-PBA.
Caption: Logical relationships of 4-PBA's off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Why is 4-Phenylbutyric Acid showing cytotoxicity at low concentrations?
This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for researchers observing cytotoxicity with 4-Phenylbutyric Acid (4-PBA), particularly at concentrations that might be considered low.
Frequently Asked Questions (FAQs)
Q1: Why is 4-PBA, a known ER stress inhibitor, showing cytotoxicity in my experiments?
A1: This is a common and important observation. While 4-PBA is widely used as a chemical chaperone to alleviate Endoplasmic Reticulum (ER) stress, its cellular effects are multifaceted and context-dependent.[1][2] The cytotoxicity you are observing can be attributed to its other primary mechanism of action: Histone Deacetylase (HDAC) inhibition .[3][4][5] As a pan-HDAC inhibitor, 4-PBA can alter gene expression, leading to outcomes like cell cycle arrest and apoptosis, particularly in cancer cell lines.[3][6] Therefore, 4-PBA has a dual role, and at certain concentrations, the HDAC inhibition effect can dominate, resulting in cytotoxicity.
Q2: What are the primary molecular mechanisms behind 4-PBA-induced cytotoxicity?
A2: The cytotoxicity of 4-PBA at low concentrations is primarily driven by two mechanisms:
-
HDAC Inhibition : 4-PBA inhibits class I and II HDACs, leading to the hyperacetylation of histones.[3] This relaxes chromatin structure, altering the transcription of genes involved in cell cycle control, differentiation, and apoptosis, which can suppress tumor cell proliferation.[3][6]
-
ER Stress Modulation : Although often protective, 4-PBA's modulation of the Unfolded Protein Response (UPR) can contribute to cell death under certain conditions. The UPR has pro-survival and pro-apoptotic branches.[7][8] If cellular stress is prolonged or irreversible, 4-PBA might not be sufficient to resolve it, and the UPR can switch to favor apoptosis, often through the PERK-eIF2α-ATF4-CHOP signaling pathway.[7][8][9]
Q3: Is the cytotoxic effect of 4-PBA cell-type specific?
A3: Yes, the effects of 4-PBA are highly cell-type specific.[3] For example, many cancer cell lines are sensitive to the pro-apoptotic and anti-proliferative effects of HDAC inhibition.[3][10] In contrast, in non-cancerous cells or in models of specific diseases where ER stress is the primary pathology, its chaperone activity may be the more prominent effect, leading to cell protection.[8][9][11] Some studies have even noted that 4-PBA can promote tumorigenesis in specific contexts, such as hepatocellular carcinoma, by initiating cancer stem cells.[12]
Q4: At what concentrations is 4-PBA typically cytotoxic?
A4: The cytotoxic concentration of 4-PBA varies significantly depending on the cell line, incubation time, and the endpoint being measured. In some cancer cell lines, cytotoxic effects can be observed in the micromolar (µM) to low millimolar (mM) range.[10] For other cell types, like rheumatoid arthritis synovial fibroblasts, concentrations needed to inhibit proliferation without causing significant cell death can be as high as 20-40 mM for a 24-hour treatment.[13] It is crucial to perform a dose-response curve for your specific cell model.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity is observed at low 4-PBA concentrations.
-
Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to HDAC inhibition. This is common in rapidly dividing cancer cells.
-
Solution: Perform a thorough literature search for your specific cell line and 4-PBA. If data is unavailable, conduct a comprehensive dose-response experiment starting from low µM concentrations up to the mM range to determine the precise IC50 (half-maximal inhibitory concentration).
-
-
Possible Cause 2: Experimental Conditions: Culture conditions, such as media components or serum concentration, can influence cellular response.
-
Solution: Ensure consistent experimental conditions across all replicates and experiments. Verify the stability and purity of your 4-PBA stock solution. Consider that 4-PBA is a weak acid and adding high concentrations may alter the pH of your culture medium.
-
-
Possible Cause 3: Off-Target Effects: While HDAC inhibition and ER stress modulation are primary mechanisms, other off-target effects could contribute to cytotoxicity in certain models.
-
Solution: To distinguish between ER stress and HDAC inhibition effects, consider using a more specific HDAC inhibitor as a positive control or measuring markers for both pathways (e.g., histone acetylation for HDAC activity and GRP78/CHOP for ER stress).
-
Issue 2: Results are inconsistent between experiments or different cell lines.
-
Possible Cause 1: Cell Passage Number: The phenotype and drug sensitivity of cell lines can change at high passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Confluency: The density of cells at the time of treatment can significantly impact their response to drugs.
-
Solution: Seed cells to achieve a consistent confluency (e.g., 60-70%) at the start of each experiment.
-
-
Possible Cause 3: Dual Role of 4-PBA: The balance between 4-PBA's protective chaperone effects and its cytotoxic HDAC inhibitor activity can be delicate and vary between cell lines.[1][14]
-
Solution: Analyze markers for both pathways simultaneously (e.g., via Western blot or qPCR) to understand which mechanism is dominant in each cell line under your experimental conditions.
-
Quantitative Data Summary
The effective and cytotoxic concentrations of 4-PBA are highly variable. The following table summarizes data from various studies.
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Colon Cancer Cells (Caco-2, SW480, etc.) | 100 µM - 1.5 mM | Dose-dependent decrease in cell viability and increased cytotoxicity. | [10] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 4 mM - 20 mM | Significant inhibition of proliferation. | [13] |
| RASFs | Up to 40 mM (24h) | No significant cytotoxicity observed. | [13] |
| Melanoma Cells (CHL-1, A375) | 5 µM | Sufficient to inhibit thapsigargin-induced ER stress. | [15] |
| Hepatocellular Carcinoma (MHCC-LM3, Huh7) | 1 mM - 10 mM | Dose-dependent increase in Wnt5b expression. | [12] |
| SLC37A4−/− cells | 0.75 mM - 5 mM | Improved cell viability and proliferation. | [16] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of 4-PBA on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
4-PBA Treatment: Prepare serial dilutions of 4-PBA in culture medium. Remove the old medium from the wells and add 100 µL of the 4-PBA-containing medium (or vehicle control). Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 4-PBA and controls for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC-negative, PI-negative: Viable cells
-
FITC-positive, PI-negative: Early apoptotic cells
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations: Pathways and Workflows
Caption: Dual mechanisms of 4-PBA leading to context-dependent outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 12. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-PBA Dosage for Maximum Therapeutic Effect In Vivo
Welcome to the technical support center for the use of 4-Phenylbutyric Acid (4-PBA) in in vivo research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 4-PBA dosage and achieve maximum therapeutic efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-PBA in vivo?
This compound (4-PBA) primarily acts as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2] Its hydrophobic regions are thought to interact with the exposed hydrophobic segments of unfolded or misfolded proteins, preventing their aggregation and promoting proper folding.[1][3] This action helps to restore protein homeostasis (proteostasis) and reduce the activation of the unfolded protein response (UPR), a signaling pathway triggered by the accumulation of misfolded proteins in the ER.[2][4] By mitigating ER stress, 4-PBA can inhibit downstream inflammatory and apoptotic pathways.[1][5] Some studies also suggest that 4-PBA may have other activities, such as histone deacetylase (HDAC) inhibition, which can modulate gene expression.[6][7]
Q2: What are the common starting dosages of 4-PBA in mouse models?
The effective dosage of 4-PBA in vivo can vary significantly depending on the animal model, the disease being studied, and the route of administration. However, a review of the literature provides a general starting range. For many neurodegenerative and inflammatory disease models in mice, dosages often range from 20 mg/kg/day to 400 mg/kg/day.[8][9] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should I administer 4-PBA to my animals?
4-PBA is orally bioavailable and can be administered through oral gavage or in drinking water.[1] Intraperitoneal (i.p.) injection is another common route of administration.[6][9][10] The choice of administration route may depend on the experimental design, the desired pharmacokinetic profile, and the specific animal model. Oral administration is generally less invasive for long-term studies.
Q4: What are the potential side effects or toxicity of 4-PBA at therapeutic doses?
In clinical use for urea cycle disorders, 4-PBA is generally considered safe.[6] However, at high doses required for some therapeutic effects in animal models, potential side effects should be considered.[8] Researchers should closely monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or organ damage. It is advisable to consult relevant toxicology studies and start with lower doses, gradually escalating to the desired therapeutic range while monitoring for adverse effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with 4-PBA.
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Therapeutic Effect | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. | 1. Perform a Dose-Response Study: Test a range of doses (e.g., 20, 50, 100, 200 mg/kg/day) to identify the optimal concentration for your model. 2. Verify Drug Quality: Ensure the purity and stability of your 4-PBA stock. 3. Check Administration Technique: Confirm accurate and consistent delivery of the intended dose. |
| Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability to the target organ. | 1. Consider Alternative Routes: If using oral administration, try intraperitoneal injection to potentially increase systemic exposure. 2. Review Pharmacokinetic Data: Consult literature for the bioavailability of 4-PBA via different routes in your animal model. | |
| Timing of Treatment: The treatment may be initiated too late in the disease progression to have a significant effect. | 1. Initiate Treatment Earlier: Start 4-PBA administration at an earlier stage of the disease model. 2. Prophylactic Treatment: Consider a prophylactic treatment regimen to prevent or delay disease onset. | |
| Observed Toxicity or Adverse Effects | Dosage Too High: The administered dose may be exceeding the therapeutic window for the specific animal model. | 1. Reduce the Dosage: Decrease the dose to a lower, previously tolerated level. 2. Monitor Animals Closely: Observe animals for signs of toxicity and record any adverse events. 3. Consider a Different Formulation: In some cases, the formulation or vehicle may contribute to toxicity. |
| Variability in Experimental Results | Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to variable results. | 1. Standardize Procedures: Ensure all researchers follow a standardized and validated protocol for dose preparation and administration. 2. Use Precise Measurement Tools: Employ calibrated equipment for weighing 4-PBA and measuring volumes. |
| Biological Variability: Individual animal differences can contribute to variations in response. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Randomize Animals: Randomly assign animals to treatment and control groups. |
Quantitative Data Summary
The following tables summarize typical 4-PBA dosages and their observed effects in various in vivo models.
Table 1: 4-PBA Dosage in Neurodegenerative Disease Models (Mouse)
| Disease Model | Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Alzheimer's Disease | Transgenic | 100 mg/kg/day | Oral Gavage | 4 weeks | Reversed spatial learning and memory deficits. | [7] |
| Cerebral Ischemia | C57BL/6 | 40-120 mg/kg | i.p. injection | 3 days | Dose-dependently decreased infarct volume. | [6] |
| Methylmercury-induced Neurotoxicity | C57BL/6 | 120 mg/kg/day | i.p. injection | 5 weeks | Reduced ER stress and neuronal apoptosis. | [10] |
Table 2: 4-PBA Dosage in Inflammatory and Metabolic Disease Models
| Disease Model | Strain/Species | Dosage | Administration Route | Duration | Key Findings | Reference |
| Collagen-Induced Arthritis | DBA/1 Mice | 100 mg/kg/day | i.p. injection | 21 days | Attenuated the severity of arthritis. | [11] |
| Hyperoxia-Induced Acute Lung Injury | C57BL/6 Mice | 40 mg/kg | i.p. injection | Daily | Prolonged survival and decreased lung edema. | [1] |
| Interstitial Cystitis | Sprague-Dawley Rats | Not specified | Intragastric | 5 days | Improved bladder urination function. | [12][13] |
| Myocardial Hypertrophy | C57BL/6 Mice | 20 mg/kg/day | i.p. injection | 4 weeks | Attenuated cardiac hypertrophy and interstitial fibrosis. | [9] |
| Type 2 Diabetes | A vy hIAPP Mice | 1 g/kg/day | Drinking Water | 10 weeks | Reduced hyperglycemia and islet amyloid deposition. | [14] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo 4-PBA Administration in Mice
-
Animal Model: Select the appropriate mouse strain and disease model for your research question.
-
4-PBA Preparation:
-
For oral gavage or intraperitoneal injection, dissolve 4-PBA in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS). Ensure complete dissolution. The final volume for administration should be appropriate for the mouse's weight (typically 5-10 ml/kg).
-
For administration in drinking water, calculate the total daily water consumption of the mice and dissolve the required amount of 4-PBA to achieve the target daily dosage. Prepare fresh medicated water regularly.
-
-
Dosing Regimen:
-
Determine the optimal dose based on literature review and a pilot dose-response study.
-
Administer 4-PBA at the same time each day to maintain consistent drug levels.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, food and water intake, and behavior.
-
At the end of the study, collect tissues of interest for downstream analysis (e.g., Western blotting for ER stress markers, histology, etc.).
-
-
Assessment of Therapeutic Effect:
-
Use relevant behavioral tests, biochemical assays, or histological analyses to evaluate the therapeutic efficacy of 4-PBA in your specific disease model.
-
Visualizations
Diagram 1: 4-PBA's Role in Mitigating ER Stress
Caption: 4-PBA mitigates ER stress by promoting proper protein folding.
Diagram 2: Experimental Workflow for 4-PBA Dosage Optimization
Caption: A stepwise workflow for optimizing 4-PBA dosage in vivo.
Diagram 3: Troubleshooting Logic for Lack of 4-PBA Efficacy
Caption: A decision tree for troubleshooting lack of 4-PBA efficacy.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. The therapeutic effects of this compound in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 5. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of this compound against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Inconsistent results with 4-Phenylbutyric Acid treatment across different cell lines
Welcome to the technical support center for 4-Phenylbutyric Acid (4-PBA) treatment. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and inconsistent results observed when using 4-PBA across different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or even contradictory results with 4-PBA treatment in different cell lines?
A1: The variability in cellular responses to 4-PBA is a well-documented phenomenon and can be attributed to several key factors:
-
Multiple Mechanisms of Action: 4-PBA is not a highly specific drug. It functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress, a histone deacetylase (HDAC) inhibitor, and an ammonia scavenger.[1][2][3][4] The predominant effect depends on the specific cellular context and the underlying molecular pathology being studied.
-
Cell-Type Specificity: The genetic and epigenetic background of each cell line dictates its response to 4-PBA. For instance, 4-PBA effectively reduces ER stress in chondrocytes and human airway smooth muscle cells.[1][5] However, in mouse embryonic stem cells undergoing cardiac differentiation, its effects are stage-specific, promoting early differentiation and inhibiting it at later stages due to its HDAC inhibitory activity.[2][3][6]
-
Dose and Time Dependency: The concentration and duration of 4-PBA treatment are critical parameters that can lead to different outcomes. The effective concentration can range from the micromolar to the millimolar range depending on the cell line and the desired effect.[7][8][9]
-
Context-Dependent Effects: The cellular stressor or disease model being investigated significantly influences 4-PBA's efficacy. Its protective effects are prominent in models of ER stress induced by agents like tunicamycin or thapsigargin, or inflammatory cytokines like TNFα.[5][10]
Q2: What is the primary mechanism of action of 4-PBA?
A2: 4-PBA has multiple proposed mechanisms of action, and its primary mode of action can vary between cell types and experimental conditions. The main mechanisms are:
-
Chemical Chaperone: 4-PBA can stabilize protein conformation, prevent the aggregation of misfolded proteins, and facilitate their proper folding, thereby reducing ER stress.[1][5][11][12] It is thought to interact with the exposed hydrophobic regions of unfolded proteins.[5][11]
-
HDAC Inhibitor: 4-PBA can inhibit histone deacetylases, leading to changes in gene expression.[2][3][4][6] This epigenetic modification can influence cell differentiation, proliferation, and apoptosis.[12]
-
Ammonia Scavenger: 4-PBA is clinically approved for the treatment of urea cycle disorders, where it acts by scavenging excess ammonia.[1][13]
-
Weak Translation Inhibitor: Some studies suggest that 4-PBA may alleviate ER stress by weakly inhibiting mRNA translation, thus reducing the protein load on the ER.[14]
Q3: How do I determine the optimal concentration of 4-PBA for my cell line?
A3: Due to the high variability in effective concentrations across different cell lines, it is crucial to perform a dose-response study for your specific cell line and experimental setup. We recommend starting with a broad range of concentrations (e.g., 1 µM to 10 mM) and assessing relevant endpoints such as cell viability, ER stress markers (e.g., BiP, CHOP, spliced XBP1), and any specific functional outcomes you are investigating.
Troubleshooting Guide
Issue 1: 4-PBA is not reducing ER stress in my cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of 4-PBA concentrations (e.g., 1 µM to 20 mM) to determine the optimal effective concentration for your specific cell line.[7] |
| Inappropriate Treatment Duration | Optimize the incubation time with 4-PBA. The effects of 4-PBA can be time-dependent, with some effects appearing after short-term (hours) or long-term (days) treatment. |
| Dominant Alternative Pathways | In your cell line, the primary driver of the observed phenotype may not be ER stress. Consider investigating other pathways known to be affected by 4-PBA, such as histone acetylation.[2][3][6] |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of 4-PBA. This could be due to rapid metabolism of the compound or other intrinsic cellular factors.[14] |
Issue 2: 4-PBA is causing unexpected or off-target effects, such as decreased proliferation or increased apoptosis.
| Possible Cause | Troubleshooting Step |
| HDAC Inhibition | 4-PBA's activity as an HDAC inhibitor can lead to cell cycle arrest and apoptosis in some cell lines, particularly cancer cells.[12][15] Assess markers of HDAC inhibition (e.g., histone acetylation) to determine if this is the dominant effect. |
| High Concentration Toxicity | The concentrations of 4-PBA required to see a chaperone effect can sometimes be high enough to induce cytotoxicity.[7] Carefully assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional assays. |
| Context-Specific Apoptotic Signaling | In some contexts, such as during tooth development in mice, 4-PBA has been shown to increase apoptosis.[15] This highlights the importance of understanding the specific cellular and developmental context of your experiment. |
Quantitative Data Summary
Table 1: Effective Concentrations of 4-PBA in Different Cell Lines and Models
| Cell Line/Model | Concentration | Observed Effect | Reference |
| ERp57 KO Chondrocytes | 50 mM | Reduction of ER stress markers (BiP, Chop, IRE1) | [1] |
| Mouse Embryonic Stem Cells | Not specified | Stage-specific effects on cardiac differentiation | [2][3][6] |
| Human Airway Smooth Muscle (hASM) Cells | Not specified | Mitigation of TNFα-induced ER stress | [5] |
| Mouse Lung Epithelial (MLE-12) Cells | Not specified | Protection against hyperoxia-induced acute lung injury | [11] |
| Human Neuroblastoma (SK-N-SH) Cells | Not specified | Alleviation of tunicamycin-induced ER stress | [10] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 4 mM - 20 mM | Inhibition of proliferation | [7] |
| DYT1 Dystonia Fibroblasts | 10 mM | Abrogation of thapsigargin-induced ER stress | [16] |
| Colon Cancer Cell Lines (Caco-2, SW480, SW620, HCT116) | 1 mM | Downregulation of pro-inflammatory and ER stress genes | [17] |
Experimental Protocols
Protocol 1: General Cell Treatment with 4-PBA
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvesting.
-
4-PBA Preparation: Prepare a stock solution of 4-PBA (e.g., 1 M in water, adjusting the pH with NaOH to dissolve).[12] Sterilize the stock solution by filtration.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of 4-PBA. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting and Analysis: Harvest the cells for downstream analysis, such as Western blotting for ER stress markers, cell viability assays, or functional assays.
Protocol 2: Assessment of ER Stress by Western Blot
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-IRE1α, ATF4, ATF6). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.
Signaling Pathways and Workflows
References
- 1. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The effects of this compound on ER stress during mouse tooth development [frontiersin.org]
- 16. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-PBA-Induced Changes in Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering changes in cell morphology during experiments with 4-Phenylbutyric acid (4-PBA).
Frequently Asked Questions (FAQs)
Q1: What is 4-PBA and what are its primary mechanisms of action?
This compound (4-PBA) is a small molecule drug that functions primarily as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1] As a chemical chaperone, it aids in the proper folding of proteins within the endoplasmic reticulum (ER), thereby alleviating ER stress.[2] It is thought to interact with the hydrophobic domains of misfolded proteins, preventing their aggregation.[1] As an HDAC inhibitor, 4-PBA can alter gene expression, which may contribute to its effects on cell proliferation and apoptosis.[1]
Q2: I've treated my cells with 4-PBA and they have rounded up and are detaching from the plate. What could be the cause?
Cell rounding and detachment upon 4-PBA treatment can be attributed to several factors:
-
Cytotoxicity: High concentrations of 4-PBA can be toxic to cells, leading to apoptosis or necrosis, which manifests as cell rounding and detachment. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment (e.g., MTT or CCK-8 assay).[3][4]
-
Disruption of Cell Adhesion: 4-PBA has been shown to decrease the expression and proper localization of cell-cell and cell-matrix adhesion proteins. This includes proteins like E-cadherin, desmoplakin, and plakoglobin, leading to diminished cell-cell contacts.[5] It can also impact the organization of the actin cytoskeleton and the extracellular matrix (ECM).[6]
-
Apoptosis Induction: As an HDAC inhibitor, 4-PBA can promote apoptosis in some cell lines.[1] This programmed cell death is morphologically characterized by cell shrinkage, rounding, and eventual detachment.
Q3: How can I distinguish between 4-PBA-induced cytotoxicity and a specific mechanistic effect on cell adhesion?
To differentiate between these possibilities, a multi-pronged approach is recommended:
-
Dose-Response and Time-Course Analysis: Perform a detailed analysis of cell viability and morphology at various 4-PBA concentrations and time points. A specific effect on adhesion might occur at sub-toxic concentrations, while widespread cell death will be more prominent at higher doses.
-
Apoptosis Assays: Use assays like TUNEL staining, caspase activity assays, or Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) to determine if the observed morphological changes are due to programmed cell death.[7]
-
Immunofluorescence Staining: Visualize the actin cytoskeleton (using phalloidin) and focal adhesion proteins (e.g., vinculin, paxillin) to directly observe changes in cytoskeletal organization and cell adhesion structures at non-toxic concentrations of 4-PBA.
-
Western Blotting for Adhesion Proteins: Analyze the expression levels of key cell adhesion molecules (e.g., E-cadherin, integrins) to see if their protein levels are altered by 4-PBA treatment.
Q4: My cells show altered morphology, but viability seems unaffected. What cellular pathways might be involved?
If cell viability is maintained, the morphological changes are likely due to 4-PBA's influence on specific signaling pathways that regulate cell shape, adhesion, and migration. The primary pathway implicated is the endoplasmic reticulum (ER) stress response . By alleviating ER stress, 4-PBA can influence downstream signaling cascades.
Additionally, 4-PBA has been shown to co-induce the NF-κB and Wnt signaling pathways .[8] Perinuclear accumulation of E-cadherin, observed after 4-PBA treatment, is known to activate both of these pathways, which are involved in cell proliferation and adhesion.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Cells are rounded and detached after 4-PBA treatment. | 1. 4-PBA concentration is too high, causing cytotoxicity. 2. 4-PBA is disrupting cell adhesion molecules. | 1. Perform a dose-response curve using an MTT or CCK-8 assay to determine the IC50 and select a non-toxic concentration for your experiments. 2. Analyze the expression and localization of cell adhesion proteins (e.g., E-cadherin, vinculin) via Western blot and immunofluorescence. |
| Cells appear flattened and more spread out. | 1. 4-PBA may be enhancing cell-matrix adhesion in some contexts. 2. Cytoskeletal reorganization. | 1. Quantify cell area and circularity using image analysis software (e.g., ImageJ). 2. Stain for F-actin (phalloidin) and focal adhesions (vinculin, paxillin) to observe changes in the cytoskeleton and adhesion structures. |
| Formation of intracellular vesicles or aggregates. | 1. Perinuclear accumulation of E-cadherin. 2. Autophagy induction. | 1. Perform immunofluorescence for E-cadherin to observe its subcellular localization.[8] 2. Analyze the expression of autophagy markers like LC3-II by Western blot. |
| Inconsistent morphological changes between experiments. | 1. Solubility issues with 4-PBA. 2. Variability in cell culture conditions. | 1. Ensure complete dissolution of 4-PBA. Consider preparing fresh stock solutions and sterile filtering. The sodium salt of 4-PBA has better aqueous solubility. 2. Maintain consistent cell density, passage number, and media composition. |
Data Presentation
Table 1: Effect of 4-PBA Concentration on Cell Viability
| Cell Line | 4-PBA Concentration | Incubation Time | Cell Viability (% of Control) | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 1-40 mM | 24h | No significant cell death | [3] |
| Colon Cancer Cell Lines (Caco-2, SW480, SW620, HCT116) | 25 µM - 2 mM | 72h | Dose-dependent decrease | [9] |
| HEK293 | 2 mM | 60h | ~80% | [4] |
| A549 | 1-10 mM | 24h | Significant decrease above 5 mM | |
| Primary Nasal Epithelial Cells | 1-10 mM | 24h | Significant decrease above 5 mM |
Table 2: Summary of 4-PBA Effects on Cellular Proteins Related to Morphology
| Protein Category | Specific Proteins | Observed Effect of 4-PBA | Cell Type | Reference |
| ER Stress Markers | GRP78, CHOP, p-PERK, p-IRE1α | Decreased expression | Various | |
| Cell-Cell Adhesion | E-cadherin, Desmoplakin, Plakoglobin | Decreased expression and/or mislocalization | Keratinocytes | [5] |
| Apoptosis Markers | Cleaved Caspase-3, Bax | Decreased (in some models), Increased (in others) | Various | [7] |
| NF-κB Pathway | p-IκBα, p-NF-κB p65 | Increased phosphorylation (activation) | Keratinocytes, Rat Sciatic Nerve | [8] |
| Wnt Pathway | β-catenin, LEF1 | Increased expression/nuclear localization | Keratinocytes | [8] |
| Extracellular Matrix | Thrombospondin 1, Fibronectin, Collagen VII | Reduced expression | Keratinocytes | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the effect of 4-PBA on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO or water)
-
MTT or CCK-8 solution
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 4-PBA in complete culture medium. A broad concentration range (e.g., 100 µM to 5 mM) is recommended for initial experiments. Remove the old medium and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of solvent as the highest 4-PBA concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton to assess changes in cell morphology and stress fiber formation.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat with the desired concentration of 4-PBA for the specified time.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Western Blotting for Adhesion and Signaling Proteins
This protocol is used to detect changes in the expression of specific proteins upon 4-PBA treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against E-cadherin, β-catenin, p-NF-κB, GRP78)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
Caption: 4-PBA alleviates ER stress by aiding in protein folding.
Caption: 4-PBA can activate NF-κB and Wnt signaling pathways.
Caption: Troubleshooting workflow for 4-PBA-induced morphological changes.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to control for the acidic nature of 4-Phenylbutyric Acid in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acidic nature of 4-Phenylbutyric Acid (4-PBA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the pH critical when using this compound (4-PBA) in cell culture?
A1: this compound is a weak acid with a pKa of 4.78. Adding it directly to cell culture medium, which is typically buffered to a physiological pH of 7.2-7.4, can cause a significant drop in pH. This acidification can adversely affect cell health, leading to decreased viability, altered proliferation rates, and changes in cellular morphology and function. Maintaining a stable pH is crucial for experimental reproducibility and obtaining reliable data.
Q2: What is the recommended method for preparing a 4-PBA solution for cell culture to avoid pH issues?
A2: The most effective method to circumvent the acidic nature of 4-PBA is to use its sodium salt, Sodium Phenylbutyrate (Na-PBA). Na-PBA is readily soluble in aqueous solutions and will not significantly alter the pH of your culture medium. Alternatively, you can prepare a stock solution of 4-PBA and adjust its pH to neutral with sodium hydroxide (NaOH) before adding it to your culture medium.
Q3: Can I use a stronger buffer in my medium to counteract the acidity of 4-PBA?
A3: While standard cell culture media contain buffering systems like sodium bicarbonate, these may not be sufficient to handle the addition of an acid like 4-PBA without a significant pH shift. Supplementing your medium with a stronger buffer like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) can provide additional buffering capacity. However, it is still recommended to neutralize the 4-PBA stock solution or use Na-PBA to prevent localized pH changes upon addition to the culture.
Q4: What are the visual indicators of a pH problem in my cell culture after adding 4-PBA?
A4: Most cell culture media contain a pH indicator, typically phenol red. A change in the color of the medium can indicate a pH shift. A transition from red to orange or yellow suggests the medium has become too acidic. Conversely, a change to a purplish or fuchsia color indicates the medium has become too alkaline. Any deviation from the expected bright red color should be investigated.[1]
Q5: Besides affecting pH, are there other stability concerns with 4-PBA in culture media?
A5: Yes, studies have shown that the concentration of 4-PBA in culture media can decrease over time. This can be due to cellular uptake, metabolism, and potential adsorption to the culture vessel plastic. It is important to consider these factors when designing long-term experiments and to refresh the media at appropriate intervals to maintain the desired 4-PBA concentration.
Troubleshooting Guides
Issue 1: Culture medium turns yellow after adding 4-PBA.
Cause: The acidic nature of the 4-PBA solution has overwhelmed the buffering capacity of the medium, causing a drop in pH.
Solution:
-
Immediate Action: If the color change is observed shortly after adding 4-PBA, the culture should be considered compromised. It is best to discard the culture and prepare a fresh, pH-neutralized 4-PBA solution for the next experiment.
-
Preventative Measures:
-
Use Sodium Phenylbutyrate (Na-PBA): This is the simplest and most reliable solution. Na-PBA is the sodium salt of 4-PBA and is pH neutral.
-
Neutralize 4-PBA Stock Solution: If using 4-PBA, prepare a concentrated stock solution and adjust its pH to 7.2-7.4 using 1M NaOH. Add the neutralized stock to your culture medium.
-
Increase Buffering Capacity: Consider using a medium supplemented with HEPES buffer for added pH stability.
-
Issue 2: Cells show signs of stress (e.g., rounding up, detachment, decreased viability) after treatment with 4-PBA, even when the medium color appears normal.
Cause: Even with a seemingly normal medium color, localized pH changes upon the addition of an acidic 4-PBA stock could have stressed the cells. Alternatively, the observed effects could be dose-dependent cytotoxicity of 4-PBA itself, independent of pH.
Solution:
-
Verify pH of Stock Solution: Ensure that the 4-PBA stock solution was properly neutralized before being added to the culture.
-
Perform a Dose-Response Curve: To distinguish between pH-induced stress and compound-specific cytotoxicity, perform a dose-response experiment using a properly pH-controlled Na-PBA or neutralized 4-PBA solution. This will help determine the optimal non-toxic concentration for your specific cell line.
-
Monitor pH Over Time: Use a pH meter to periodically and aseptically check the pH of the culture medium throughout the experiment, especially for longer incubation periods.
Experimental Protocols
Protocol 1: Preparation of a pH-Neutral this compound Stock Solution
Materials:
-
This compound (powder)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
pH meter with a calibrated micro-probe
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh out the desired amount of 4-PBA powder to make a concentrated stock solution (e.g., 1 M in sterile water or PBS).
-
Slowly add the sterile water or PBS to the 4-PBA powder while vortexing or stirring to dissolve. The solution will be acidic.
-
In a sterile biosafety cabinet, use a calibrated pH meter to measure the pH of the solution.
-
Carefully add 1 M NaOH dropwise to the solution while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches a physiological range (7.2-7.4).
-
Once the desired pH is stable, bring the solution to the final volume with sterile water or PBS.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Sodium Phenylbutyrate (Na-PBA) Stock Solution
Materials:
-
Sodium Phenylbutyrate (powder)
-
Sterile, deionized water or cell culture medium
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh out the appropriate amount of Na-PBA powder to achieve the desired stock concentration (e.g., 1 M).
-
In a sterile biosafety cabinet, add the sterile water or culture medium to the Na-PBA powder.
-
Vortex or gently warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot and store the stock solution at -20°C.
Quantitative Data Summary
| Compound | Form | Molecular Weight | Solubility in Water | Recommended Stock Concentration |
| This compound | Acid | 164.20 g/mol | Sparingly soluble | Prepare in DMSO or ethanol, then neutralize in aqueous buffer |
| Sodium Phenylbutyrate | Salt | 186.18 g/mol | ~100 mM | Up to 1 M in water or PBS |
Signaling Pathways and Visualizations
This compound is known to act as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis or induce apoptosis if the stress is prolonged or severe. 4-PBA can modulate these pathways.
Caption: 4-PBA alleviates ER stress by aiding protein folding and inhibiting UPR sensors.
Caption: Recommended workflow for preparing and using 4-PBA in cell culture.
References
Technical Support Center: Overcoming 4-PBA Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance to 4-phenylbutyrate (4-PBA) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-PBA in cancer cells?
4-PBA is a multi-modal therapeutic agent with two primary recognized mechanisms of action in cancer cells. Firstly, it functions as a histone deacetylase (HDAC) inhibitor, leading to the accumulation of acetylated histones and non-histone proteins.[1][2][3] This alters chromatin structure and regulates gene expression, often inducing cell cycle arrest, differentiation, and apoptosis.[4] Secondly, 4-PBA acts as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6][7] It helps to reduce the accumulation of unfolded or misfolded proteins, thereby modulating the Unfolded Protein Response (UPR), a pathway often exploited by cancer cells to survive under stressful conditions.[8][9]
Q2: My cancer cell line is not responding to 4-PBA treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to 4-PBA can be cell-type specific and may be attributed to several factors:
-
HDAC Isoform Expression: The specific profile of HDACs expressed by a cancer cell line can influence its sensitivity to 4-PBA.[2][10]
-
Robust ER Stress Response: Some cancer cells possess a highly efficient UPR pathway that can manage high levels of ER stress, rendering the chaperone activity of 4-PBA insufficient to trigger apoptosis.
-
Alternative Survival Pathways: The activation of potent pro-survival signaling pathways (e.g., PI3K/Akt) can override the pro-apoptotic signals induced by 4-PBA.
-
Drug Efflux: While not extensively documented specifically for 4-PBA, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism for multi-drug resistance and could potentially reduce intracellular concentrations of 4-PBA.
Q3: My cells initially responded to 4-PBA but have now developed acquired resistance. What are the possible underlying mechanisms?
Acquired resistance often emerges from the selection and adaptation of cancer cells. Potential mechanisms include:
-
Upregulation of UPR Components: Cells may adapt by upregulating key UPR proteins like GRP78 or by stabilizing stress sensors like IRE1α, effectively buffering the cell against 4-PBA's ER stress-modulating effects.[11]
-
Induction of Pro-Survival Autophagy: 4-PBA can modulate autophagy, and in some contexts, this can be a protective mechanism that allows cells to survive treatment.[12]
-
Epigenetic Reprogramming: Long-term exposure could lead to epigenetic changes that silence tumor suppressor genes or activate oncogenes, counteracting the effects of HDAC inhibition.
-
Phenotypic Changes: In some cancer types, such as gastric cancer, 4-PBA has been reported to induce an epithelial-to-mesenchymal transition (EMT) through the upregulation of IL-8, which is associated with increased migration and resistance.[3]
-
Activation of Pro-Tumorigenic Pathways: In hepatocellular carcinoma models, 4-PBA was found to potentially promote cancer stem cells by activating the PPAR-α pathway.[13]
Troubleshooting Guide
This section provides a systematic approach to identifying and overcoming 4-PBA resistance.
Problem 1: No observable cytotoxic or phenotypic effect after 4-PBA treatment.
Initial Checks & Workflow
If your cells show no response, follow this workflow to diagnose the issue.
Quantitative Data: Example IC50 Values
If your dose-response experiment shows a very high IC50 value, it indicates low sensitivity. Compare your results to a range of published values.
| Cell Line | Cancer Type | Typical 4-PBA IC50 Range (mM) | Reference |
| A549 | Lung Carcinoma | 5 - 15 mM | [14] |
| MCF-7 | Breast Cancer | 4 - 10 mM | [15] |
| J82 | Bladder Cancer | > 13 mM (less sensitive) | [4] |
| 5637 | Bladder Cancer | 4 - 8 mM (sensitive) | [4] |
| LN-18 | Glioblastoma | > 10 mM (resistant) | [10] |
| LN-229 | Glioblastoma | Dose-dependent inhibition observed | [10] |
Note: IC50 values are highly dependent on experimental conditions, such as cell density and assay duration.[16][17][18]
Problem 2: Cells develop resistance after an initial period of sensitivity.
This scenario suggests the selection of a resistant subpopulation or the development of adaptive resistance.
Logical Flow for Investigating Acquired Resistance
Strategies to Overcome 4-PBA Resistance
Combination Therapies
Combining 4-PBA with other agents can create synergistic effects, re-sensitize resistant cells, or target compensatory pathways. The rationale is often to attack the cancer cell from multiple angles.
Signaling Pathway: Rationale for Combination Therapy
This diagram illustrates how combining 4-PBA with a DNA-damaging agent like Temozolomide (TMZ) or a proteasome inhibitor like Bortezomib can create a multi-pronged attack on cancer cell survival pathways.
Example Combination Strategies
| Combination Agent | Rationale | Potential Effect | References |
| Temozolomide (TMZ) | TMZ is a DNA alkylating agent. Combining it with agents that induce ER stress can synergistically enhance DNA damage and antitumor effects. 4-PBA's modulation of the UPR could lower the threshold for TMZ-induced apoptosis. | Synergistic cell killing in glioblastoma models. | [19][20][21][22] |
| Bortezomib | Bortezomib is a proteasome inhibitor that causes massive accumulation of unfolded proteins, leading to severe ER stress. 4-PBA could enhance this effect or prevent adaptive responses. | Potentiation of ER stress-induced apoptosis, particularly in multiple myeloma. | [23][24][25] |
| Cisplatin | A platinum-based chemotherapy that causes DNA cross-linking. Resistance is often linked to enhanced DNA repair. 4-PBA, as an HDAC inhibitor, can alter the expression of DNA repair genes, potentially re-sensitizing cells to cisplatin. | Reversal of cisplatin resistance. | [26] |
| Cyclosporine A | An inhibitor of the mitochondrial permeability transition pore (mPTP). The combination of inhibiting ER stress (with 4-PBA) and mPTP opening can synergistically induce cell death. | Synergistic effects observed in sepsis models, suggesting potential for cancer therapy by targeting mitochondria. | [27] |
Experimental Protocols
Protocol 1: Establishing a 4-PBA-Resistant Cell Line
This protocol uses the gradual dose escalation method to select for a resistant cell population.
-
Determine Initial IC50: First, determine the IC50 of 4-PBA for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8) after 72 hours of treatment.
-
Initial Dosing: Begin continuous culture of the parental cells in a medium containing 4-PBA at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of 4-PBA in the medium.
-
Monitor and Escalate: Continue this process of adaptation followed by dose escalation. If significant cell death (>50%) occurs, maintain the cells at the previous, lower concentration for additional passages before attempting to increase the dose again.
-
Stabilization: Once cells are stably proliferating in a significantly higher concentration of 4-PBA (e.g., 5-10 times the initial IC50), culture them at this concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.
-
Validation: Periodically test the IC50 of the resistant cell line and compare it to the parental line. A 5-fold or greater increase in IC50 is typically considered a successful establishment of a resistant line. Freeze stocks of the resistant line at various passages.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol verifies that 4-PBA is engaging its primary targets within the cell.
-
Cell Treatment: Seed your sensitive and resistant cell lines. Treat with varying concentrations of 4-PBA (e.g., 0, 2, 5, 10 mM) for 24 hours. Include an untreated control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
For HDAC Inhibition: Block the membrane and incubate with a primary antibody against Acetyl-Histone H3 (Ac-H3). Use an antibody against total Histone H3 as a loading control.
-
For ER Stress Modulation: On a separate blot, probe for GRP78 (BiP) and CHOP. Use β-actin or GAPDH as a loading control.
-
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: In sensitive cells, you should observe a dose-dependent increase in Ac-H3 and potential modulation of GRP78/CHOP. In resistant cells, this response may be blunted or absent.
References
- 1. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 2. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endoplasmic reticulum stress-inducing drugs sensitize glioma cells to temozolomide through downregulation of MGMT, MPG, and Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BMP4 and Temozolomide Synergize in the Majority of Patient-Derived Glioblastoma Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Overcoming Temozolomide Resistance in Glioblastoma via Enhanced NAD+ Bioavailability and Inhibition of Poly-ADP-Ribose Glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bortezomib sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combined therapeutic effects of bortezomib and anacardic acid on multiple myeloma cells via activation of the endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergetic Effect of this compound in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 4-Phenylbutyric Acid (4-PBA) versus Tauroursodeoxycholic Acid (TUDCA) for the Alleviation of Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and synthesis. A disruption in its function leads to an accumulation of misfolded proteins, a condition known as ER stress. This cellular imbalance activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, prolonged ER stress can trigger cell death and has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. Chemical chaperones that can alleviate ER stress are therefore of significant therapeutic interest. This guide provides a detailed comparison of two such molecules: 4-Phenylbutyric Acid (4-PBA) and Tauroursodeoxycholic acid (TUDCA), with a focus on their efficacy in reducing ER stress, supported by experimental data.
Mechanism of Action
Both 4-PBA and TUDCA are classified as chemical chaperones that aid in protein folding and reduce the load of misfolded proteins in the ER.
This compound (4-PBA) is a small molecule fatty acid that is thought to interact with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[1] It has been shown to attenuate ER stress by increasing the protein folding capacity of the ER and suppressing the activation of the UPR.[2] Some studies also suggest that 4-PBA can act as a histone deacetylase inhibitor, which may contribute to its cellular effects.[3]
Tauroursodeoxycholic Acid (TUDCA) is a hydrophilic bile acid that also functions as a chemical chaperone. Its proposed mechanism involves stabilizing protein conformation, thereby improving the folding capacity of the ER and decreasing the overall burden of unfolded proteins.[4][5] TUDCA has also been shown to modulate the three primary sensor pathways of the UPR.[6] Some research, however, challenges the sole classification of TUDCA as a chemical chaperone, suggesting it may also act by reducing the bioavailability of ER stress-inducing agents.[4]
Comparative Efficacy in Reducing ER Stress Markers
The efficacy of 4-PBA and TUDCA in mitigating ER stress is often evaluated by measuring the expression levels of key UPR markers. The following tables summarize quantitative data from various studies.
| ER Stress Marker | Treatment | Cell/Animal Model | Change in Protein/mRNA Levels (Compared to ER Stress Control) | Reference |
| GRP78/BiP | 4-PBA | Hyperoxia-exposed mouse lung epithelial cells (MLE-12) | Markedly reduced | [1] |
| TUDCA | Post-ischemia-reperfusion injury in mouse kidneys | Significantly decreased | ||
| p-PERK | 4-PBA | Hyperoxia-exposed mouse lung tissue | Markedly reduced | [1] |
| TUDCA | Post-ischemia-reperfusion injury in mouse kidneys | Significantly decreased | ||
| p-IRE1α | 4-PBA | Hyperoxia-exposed mouse lung tissue | Markedly reduced | [1] |
| ATF6 | 4-PBA | Hyperoxia-exposed mouse lung tissue | Markedly reduced | [1] |
| CHOP | 4-PBA | Hyperoxia-exposed mouse lung epithelial cells (MLE-12) | Significantly decreased | [1] |
| TUDCA | Post-ischemia-reperfusion injury in mouse kidneys | Significantly decreased | ||
| 4-PBA and TUDCA | PTZ-kindled rat hippocampus | Suppressed expression | [7] | |
| ATF4 | 4-PBA | Hyperoxia-exposed mouse lung tissue | Markedly reduced | [1] |
| TUDCA and 4-PBA | PTZ-kindled rat hippocampus | Suppressed expression | [7] | |
| p-eIF2α | 4-PBA | Hyperoxia-exposed mouse lung tissue | Markedly reduced | [1] |
Table 1: Comparative Effects of 4-PBA and TUDCA on Key ER Stress Markers.
A study directly comparing the two compounds in HepG2 cells found that TUDCA was more effective than 4-PBA at mitigating stress-induced protein aggregation in vitro. The same study also reported that TUDCA, unlike 4-PBA, did not decrease cell viability and could mitigate cell death induced by various stressors, including tunicamycin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the efficacy of 4-PBA and TUDCA in reducing ER stress.
Induction of ER Stress with Tunicamycin
Tunicamycin is a widely used agent that induces ER stress by inhibiting N-linked glycosylation.
-
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in 6-well plates at a density that ensures 70-80% confluency on the day of the experiment.
-
Preparation of Tunicamycin: Prepare a stock solution of tunicamycin in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 0.5, 1, 2, 5 µg/mL). A vehicle control with the equivalent concentration of DMSO should also be prepared.
-
Treatment: Aspirate the existing medium from the cells and replace it with the tunicamycin-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, 24 hours) to induce ER stress. The optimal concentration and incubation time should be determined empirically for each cell line.
Western Blot Analysis of ER Stress Markers
Western blotting is a standard technique to quantify the protein levels of ER stress markers.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression
qPCR is used to measure the mRNA levels of genes involved in the UPR.
-
RNA Extraction and cDNA Synthesis: Following treatment, extract total RNA from the cells using a suitable kit. Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the target genes (e.g., GRP78, CHOP, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of 4-PBA or TUDCA, with or without an ER stress inducer like tunicamycin.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanisms of action and the methods used for comparison.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Experimental workflow for comparing 4-PBA and TUDCA.
Conclusion
Both 4-PBA and TUDCA have demonstrated efficacy in reducing ER stress by modulating the UPR and acting as chemical chaperones. The available data suggests that both compounds can effectively decrease the expression of key ER stress markers. However, some evidence indicates that TUDCA may be more potent in preventing protein aggregation and promoting cell survival under stressful conditions. The choice between 4-PBA and TUDCA for a specific research or therapeutic application may depend on the specific cell type, the nature of the ER stress inducer, and the desired cellular outcome. Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and underlying mechanisms of these two promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of 4-Phenylbutyric Acid's Neuroprotective Efficacy in Secondary Injury Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Phenylbutyric Acid (4-PBA) with Alternative ER Stress Inhibitors in Preclinical Models of Secondary Neurological Injury.
Secondary injury cascades following traumatic brain injury (TBI) and spinal cord injury (SCI) are critical determinants of long-term neurological outcome. A key pathological mechanism implicated in this secondary damage is endoplasmic reticulum (ER) stress. This compound (4-PBA), a chemical chaperone, has emerged as a promising neuroprotective agent by alleviating ER stress. This guide provides a comparative analysis of 4-PBA's efficacy against other ER stress inhibitors, namely Tauroursodeoxycholic acid (TUDCA) and Salubrinal, based on available preclinical data.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative outcomes of 4-PBA and its alternatives in rodent models of TBI and SCI. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental models, injury severity, and treatment protocols.
Table 1: Comparison of Neuroprotective Effects in Traumatic Brain Injury (TBI) Models
| Compound | Animal Model | Key Outcome Measure | Treatment Group Result | Control Group Result | Percentage Improvement | Citation |
| 4-PBA | Neonatal Rat Hypoxic-Ischemic Brain Injury | GRP78 Protein Expression (relative to sham) | 1.072 ± 0.2196 | 2.438 ± 0.9015 | ~56% reduction | [1] |
| Neonatal Rat Hypoxic-Ischemic Brain Injury | CHOP Protein Expression (relative to sham) | 1.297 ± 0.4879 | 2.446 ± 0.9524 | ~47% reduction | [1] | |
| TUDCA | Rat Controlled Cortical Impact | Lesion Volume (log scale) on Day 1 | Significantly smaller (P = 0.0006) | Larger | Not specified | [2] |
| Rat Controlled Cortical Impact | Lesion Volume (log scale) on Day 7 | Significantly smaller (P = 0.0001) | Larger | Not specified | [2] | |
| Salubrinal | Mouse Mild TBI | Novel Object Recognition (Recognition Index) | Significantly improved memory | Deficits observed | Not specified | [3][4] |
| Rat Blast TBI | CHOP Activation (relative to control) | Significantly attenuated (P<0.05) | Significant increase (P<0.01) | Not specified | [5] |
Table 2: Comparison of Neuroprotective Effects in Spinal Cord Injury (SCI) Models
| Compound | Animal Model | Key Outcome Measure | Treatment Group Result | Control Group Result | Percentage Improvement | Citation |
| 4-PBA | Mouse GM2 Gangliosidosis Model | cCas7-positive cells in anterior horn | 92% reduction | High levels of cCas7 | 92% | [6] |
| Mouse GM2 Gangliosidosis Model | Motor Neuromuscular Function (Wire Hang) | Significant improvement | Impaired function | Not specified | [6] | |
| TUDCA | Mouse SCI | Basso Mouse Scale (BMS) score at Day 14 | Higher scores | Lower scores | Not specified | [7] |
| Mouse SCI | Lesion Area | Significantly decreased | Larger lesion area | Not specified | [7] | |
| Salubrinal | Mouse SCI | Basso Mouse Scale (BMS) score at Day 7 | 6.9 | 5.3 | ~30% improvement | [8] |
| Mouse SCI | Inclined Plane Test (Angle) at Day 10 | 60° | 53° | ~13% improvement | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholic acid reduces brain lesion volume and cortical edema in a rat model of Traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of salubrinal in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salubrinal reduces oxidative stress, neuroinflammation and impulsive-like behavior in a rodent model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanisms of 4-Phenylbutyric Acid: A Comparative Guide for Disease Research
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. 4-Phenylbutyric acid (4-PBA), a compound initially approved for urea cycle disorders, has garnered significant attention for its potential in a wide range of diseases, from cystic fibrosis to neurodegenerative conditions. This guide provides a comprehensive cross-validation of 4-PBA's mechanisms of action in different disease models, offering a comparative analysis with alternative therapeutic strategies and detailed experimental protocols to support further investigation.
At its core, 4-PBA exhibits a dual functionality that underpins its broad therapeutic potential: it acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression. This guide will delve into these mechanisms, presenting quantitative data, experimental workflows, and signaling pathways to provide a clear and objective comparison of its performance.
The Dual Role of 4-PBA: Chemical Chaperone and HDAC Inhibitor
4-PBA's ability to function as a chemical chaperone is central to its therapeutic effects in protein misfolding diseases. By stabilizing protein conformation, it facilitates the proper folding and trafficking of mutated or misfolded proteins, thereby reducing their accumulation in the ER and mitigating the subsequent unfolded protein response (UPR).[1] This action is particularly relevant in diseases like cystic fibrosis, where it can partially rescue the function of the mutated CFTR protein.[2][3]
Simultaneously, 4-PBA acts as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression through the modification of chromatin structure.[4][5] By inhibiting HDACs, 4-PBA can lead to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of genes that may have been silenced. This mechanism is thought to contribute to its anti-cancer and neuroprotective effects.[6][7]
Comparative Efficacy of 4-PBA in Disease Models
To provide a clear comparison of 4-PBA's efficacy, the following tables summarize its performance against other well-known chemical chaperones and HDAC inhibitors in various disease models.
Table 1: 4-PBA vs. Other Chemical Chaperones in ER Stress Reduction
| Compound | Disease Model | Cell Type/Organism | Key ER Stress Marker | Quantitative Effect | Reference |
| 4-PBA | Kidney Ischemia-Reperfusion Injury | Mouse | GRP78, p-PERK, CHOP | Significant reduction in protein levels of all markers | [8][9] |
| TUDCA | Kidney Ischemia-Reperfusion Injury | Mouse | GRP78, p-PERK, CHOP | Significant reduction in protein levels of all markers | [8][9] |
| 4-PBA | TNFα-induced inflammation | Human Airway Smooth Muscle Cells | pIRE1α, XBP1s | ~50% reduction in the ratio of pIRE1α to total IRE1α and ~50% reduction in the ratio of XBP1s to XBP1u | [10] |
| TUDCA | Tunicamycin-induced ER Stress | HepG2 cells | GRP78, ATF4, CHOP | Mitigated the induction of GRP78, ATF4, and CHOP | [11] |
| 4-PBA | Tunicamycin-induced ER Stress | HepG2 cells | GRP78, ATF4, CHOP | Mitigated the induction of GRP78, ATF4, and CHOP | [11] |
Table 2: 4-PBA vs. Other HDAC Inhibitors
| Compound | Target HDACs | IC50 Values | Disease Model Context | Reference |
| 4-PBA | Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7) | HDAC1: ~1.5 mM, HDAC2: ~1.2 mM, HDAC3: ~2.5 mM, HDAC8: NI | Cancer, Neurodegeneration | [1][4] |
| SAHA (Vorinostat) | Pan-HDAC (Class I, II, IV) | HDAC1: 10-33 nM, HDAC2: 96 nM, HDAC3: 20 nM, HDAC6: 33 nM, HDAC8: 540 nM | Cancer | [10][12][13] |
| Valproic Acid (VPA) | Primarily Class I (HDAC1, 2, 3) | HDAC1: 0.4 mM, HDAC2: 0.54 mM, HDAC5: 2.8 mM, HDAC6: 2.4 mM | Epilepsy, Bipolar Disorder, Cancer | [14][15][16] |
| Sodium Butyrate | Class I and IIa | Similar potency to 4-PBA | Cancer | [4][17] |
NI: No significant inhibition
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms of 4-PBA, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The Unfolded Protein Response (UPR) pathway is activated by the accumulation of misfolded proteins in the ER. 4-PBA acts as a chemical chaperone to reduce the load of misfolded proteins, thereby attenuating UPR signaling.
Caption: 4-PBA inhibits histone deacetylases (HDACs), leading to the accumulation of acetylated histones. This results in a more open chromatin structure, facilitating gene transcription.
Caption: A typical experimental workflow to assess the effect of 4-PBA on ER stress markers involves cell treatment, protein and RNA extraction, followed by Western blot and RT-qPCR analysis.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
Objective: To quantify the protein levels of GRP78 and CHOP in cells treated with an ER stress-inducing agent with or without 4-PBA.
Materials:
-
Cell culture reagents
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound (4-PBA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRP78, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the ER stress inducer at a predetermined concentration and time, with or without co-treatment with 4-PBA. Include untreated and vehicle-treated controls.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 2: RT-qPCR Analysis of XBP1 Splicing
Objective: To quantify the relative levels of spliced (XBP1s) and unspliced (XBP1u) X-box binding protein 1 mRNA.
Materials:
-
Cell culture reagents
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound (4-PBA)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for XBP1s, XBP1u, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for XBP1s, XBP1u, and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of XBP1s and XBP1u, normalized to the housekeeping gene. The ratio of XBP1s to XBP1u can then be calculated to assess the extent of ER stress-induced splicing.[18][19]
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation
Objective: To determine the effect of 4-PBA on histone acetylation at specific gene promoters.
Materials:
-
Cell culture reagents
-
This compound (4-PBA)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Antibody against acetylated histones (e.g., anti-acetyl-Histone H3) or a specific acetylated lysine residue
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cell Culture and Cross-linking: Treat cells with 4-PBA or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a commercial kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the amount of immunoprecipitated DNA. The results will indicate the level of histone acetylation at these specific loci.
Conclusion
This compound presents a compelling therapeutic candidate with a well-defined dual mechanism of action. Its ability to act as both a chemical chaperone and an HDAC inhibitor provides a multi-pronged approach to tackling complex diseases. This guide has provided a comparative overview of 4-PBA's efficacy, supported by quantitative data and detailed experimental protocols. By understanding its multifaceted nature and having the tools to investigate its effects, researchers can better explore the full therapeutic potential of this versatile compound. Further head-to-head comparative studies with a broader range of emerging chaperones and HDAC inhibitors will be crucial in delineating the precise clinical contexts where 4-PBA can offer the most significant benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of tauroursodeoxycholic Acid (TUDCA) treatment on placental endoplasmic reticulum (ER) stress in a rat model of advanced maternal age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 4-Phenylbutyric Acid and Other Chemical Chaperones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Phenylbutyric Acid (4-PBA) with other chemical chaperones, supported by experimental data and detailed methodologies.
Chemical chaperones are small molecules that assist in the proper folding of proteins, thereby preventing the accumulation of misfolded proteins that can lead to a variety of diseases. Among these, this compound (4-PBA) has garnered significant attention for its therapeutic potential. This guide offers a comparative analysis of 4-PBA against other commonly used chemical chaperones: Tauroursodeoxycholic acid (TUDCA), glycerol, dimethyl sulfoxide (DMSO), and trehalose.
Mechanism of Action: A Common Goal with Diverse Approaches
Chemical chaperones function by stabilizing protein intermediates, promoting correct folding, and preventing aggregation. While the overarching goal is the same, their proposed mechanisms of action differ.
This compound (4-PBA) is a hydrophobic chemical chaperone that is thought to interact with exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating their proper folding.[1][2] It is also known to act as a histone deacetylase (HDAC) inhibitor, which can influence the expression of genes involved in protein quality control.
Tauroursodeoxycholic acid (TUDCA) , a hydrophilic bile acid, is another well-studied chemical chaperone. Its mechanism is believed to involve the stabilization of the native conformation of proteins and the reduction of endoplasmic reticulum (ER) stress.[3]
Glycerol , a simple polyol, is a widely used osmolyte that stabilizes proteins by promoting their hydration and preventing denaturation, particularly under conditions of stress like freezing.[4][5]
Dimethyl sulfoxide (DMSO) is a small amphipathic molecule that can influence protein folding and stability, though its effects can be concentration-dependent and complex.[6]
Trehalose , a naturally occurring disaccharide, is known for its ability to protect proteins and cellular structures from damage caused by desiccation and other environmental stresses. It is thought to form a protective glassy matrix around proteins.
Comparative Performance: Insights from In Vitro Studies
The efficacy of chemical chaperones can be evaluated using various in vitro assays that measure their ability to prevent protein aggregation and maintain cell viability in the face of protein misfolding stress.
Protein Aggregation Inhibition
A common method to quantify protein aggregation is the Thioflavin T (ThT) assay, which measures the fluorescence of ThT dye upon binding to amyloid-like fibrils. Another method involves monitoring the turbidity of a protein solution under denaturing conditions.
Table 1: Comparative Efficacy in Protein Aggregation Inhibition
| Chemical Chaperone | Model Protein | Assay | Key Findings | Reference |
| 4-PBA | Bovine Serum Albumin (BSA) | Turbidity | Mitigated heat and DTT-induced aggregation. | [7] |
| TUDCA | Bovine Serum Albumin (BSA) | Turbidity | More effective than 4-PBA in mitigating heat and DTT-induced aggregation. | [3][7] |
| Glycerol | Various | General observation | Known to inhibit protein aggregation by stabilizing the native state. | [5] |
| DMSO | Various | General observation | Can prevent aggregation at low concentrations but may induce it at higher concentrations. | [6] |
| Trehalose | Various | General observation | Effective in preventing protein aggregation under various stress conditions. |
Cellular Viability Under ER Stress
The MTT and CCK-8 assays are colorimetric assays used to assess cell viability by measuring the metabolic activity of cells. These assays are valuable for determining the protective effects of chemical chaperones against cytotoxicity induced by ER stress.
Table 2: Comparative Effects on Cell Viability under ER Stress
| Chemical Chaperone | Cell Line | Stress Inducer | Assay | Key Findings | Reference |
| 4-PBA | HepG2 | Tunicamycin | MTT | Showed some cytotoxicity at higher concentrations. | [7] |
| TUDCA | HepG2 | Tunicamycin | MTT | Did not decrease cell viability and protected against tunicamycin-induced cell death. | [3][7] |
| Glycerol | Anaplastic thyroid carcinoma cells | X-ray irradiation | Colony formation | Enhanced radiation-induced apoptosis, suggesting a pro-apoptotic effect in this cancer cell line. | [5] |
| DMSO | Various | General observation | Effects on cell viability are highly dependent on concentration and cell type. | ||
| Trehalose | Various | General observation | Generally considered non-toxic and protective against stress-induced cell death. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the comparative analysis of chemical chaperones, the following diagrams are provided.
Caption: ER Stress Signaling Pathway and Modulation by Chemical Chaperones.
Caption: Workflow for Comparing Chemical Chaperone Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of chemical chaperones.
Protein Aggregation Assay (Thioflavin T)
This assay is widely used to monitor the formation of amyloid-like fibrils, which are a hallmark of many protein misfolding diseases.
-
Reagents and Preparation:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).
-
Model protein (e.g., alpha-synuclein, amyloid-beta, or a more general model like citrate synthase) at a suitable concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Chemical chaperones (4-PBA, TUDCA, glycerol, DMSO, trehalose) at various concentrations.
-
-
Procedure:
-
In a 96-well black plate, mix the model protein with the ThT working solution (final concentration typically 10-25 µM).
-
Add the chemical chaperones at the desired final concentrations to the respective wells. Include a control with no chaperone.
-
Induce aggregation (e.g., by incubation at 37°C with shaking).
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths around 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation kinetics curves.
-
Compare the lag time, maximum fluorescence intensity, and aggregation rate between the control and chaperone-treated samples to determine the inhibitory effect of the chaperones.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Reagents and Preparation:
-
Cell culture medium appropriate for the chosen cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
ER stress inducer (e.g., tunicamycin).
-
Chemical chaperones.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the ER stress inducer and/or the chemical chaperones at various concentrations for a specified period (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with the ER stress inducer alone to those co-treated with the chemical chaperones to assess their protective effects.
-
Conclusion
The selection of a chemical chaperone for research or therapeutic development depends on various factors, including the specific protein misfolding disease, the nature of the misfolded protein, and the desired cellular outcome. This guide provides a framework for comparing 4-PBA with other prominent chemical chaperones. While TUDCA has shown superior performance in some in vitro studies in terms of both aggregation inhibition and cell viability, the efficacy of each chaperone can be context-dependent. Therefore, it is crucial to conduct head-to-head comparisons using standardized experimental protocols to determine the most suitable candidate for a particular application. The provided diagrams and protocols offer a starting point for researchers to design and execute such comparative studies, ultimately contributing to the advancement of therapies for protein misfolding disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Phenylbutyrate (4-PBA): A Synergistic Partner in Cancer Therapy?
A comprehensive analysis of preclinical data reveals that 4-phenylbutyrate (4-PBA), a histone deacetylase (HDAC) inhibitor and chemical chaperone, exhibits significant synergistic effects when combined with a range of conventional anti-cancer drugs. This guide synthesizes experimental evidence for researchers, scientists, and drug development professionals, providing a comparative overview of 4-PBA's combinatorial efficacy in various cancer models, detailing the underlying molecular mechanisms, and presenting the experimental protocols used to determine these effects.
4-PBA's ability to modulate epigenetic landscapes and alleviate endoplasmic reticulum (ER) stress positions it as a promising agent to enhance the therapeutic window of existing cancer treatments. By interfering with key cellular processes that contribute to drug resistance and tumor survival, 4-PBA has been shown to potentiate the cytotoxicity of DNA-damaging agents, topoisomerase inhibitors, and targeted therapies.
Comparative Analysis of Synergistic Effects
The synergistic potential of 4-PBA has been demonstrated across multiple cancer types in combination with several standard-of-care chemotherapeutics. The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced efficacy of these drug combinations.
| Combination Drug | Cancer Type | Cell Line(s) | Key Findings (IC50 in µM) | Synergy Assessment |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | A549, Calu1, H1650 | Cisplatin alone: 10.5 (A549), 8.9 (Calu1), 5.8 (H1650)Cisplatin + 4-PBA (5mM): 4.8 (A549), 4.1 (Calu1), 2.9 (H1650) | Synergy Value (R) > 1.6[1] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | A549, Calu1, H1650 | Erlotinib alone: 12.2 (A549), 10.8 (Calu1), 7.5 (H1650)Erlotinib + 4-PBA (5mM): 5.9 (A549), 5.2 (Calu1), 3.6 (H1650) | Synergy Value (R) > 1.6[1] |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | A549, Calu1, H1650 | Gefitinib alone: 9.8 (A549), 8.7 (Calu1), 6.1 (H1650)Gefitinib + 4-PBA (5mM): 4.7 (A549), 4.2 (Calu1), 2.9 (H1650) | Synergy Value (R) > 1.6[1] |
| Doxorubicin | Breast Cancer | MCF-7 | Data on specific IC50 and CI values for 4-PBA in combination with Doxorubicin in MCF-7 cells were not explicitly found in the provided search results. However, studies on other HDAC inhibitors and agents inducing ER stress show synergistic effects with Doxorubicin. | - |
| Temozolomide | Glioblastoma | U87MG | Specific IC50 and Combination Index (CI) values for the direct combination of 4-PBA and Temozolomide in U87MG cells were not available in the search results. However, the synergistic potential is suggested by the mechanism of ER stress-induced sensitization to Temozolomide. | - |
Note: The Synergy Value (R) is calculated as the ratio of the IC50 of the primary drug alone to the IC50 of the primary drug in combination with 4-PBA. An R value greater than 1 indicates synergy. For a more standardized assessment of synergy, the Combination Index (CI) method is recommended (see Experimental Protocols).
Unveiling the Mechanisms of Synergy
The synergistic anti-cancer activity of 4-PBA in combination with other drugs stems from its multifaceted roles as an HDAC inhibitor and a chemical chaperone. These functions converge on critical cellular pathways, including apoptosis, DNA damage repair, and receptor tyrosine kinase signaling.
4-PBA and Cisplatin: A Two-Pronged Attack on Cancer Cells
The combination of 4-PBA and the DNA-damaging agent cisplatin leads to a potentiation of apoptosis. As an HDAC inhibitor, 4-PBA promotes a more open chromatin structure, potentially increasing the accessibility of DNA to cisplatin. This enhanced DNA damage, coupled with 4-PBA's ability to induce a pro-apoptotic state, results in a synergistic increase in cancer cell death.
4-PBA and EGFR Inhibitors: Overcoming Resistance
In non-small cell lung cancer, 4-PBA demonstrates synergy with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib. While the precise mechanism is still under investigation, it is hypothesized that 4-PBA, through its HDAC inhibitory activity, may alter the expression of genes involved in EGFR signaling or downstream pathways, thereby re-sensitizing resistant cells or enhancing the efficacy of TKIs in sensitive cells.
References
Replicating Key Findings of 4-Phenylbutyric Acid Studies in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Phenylbutyric Acid (4-PBA) with alternative therapeutic compounds in the context of major neurodegenerative diseases. We present key experimental findings in a standardized format to facilitate objective evaluation. Detailed experimental protocols are provided for critical assays, and relevant biological pathways are visualized to aid in understanding the mechanisms of action.
Executive Summary
This compound (4-PBA) is a small molecule that has garnered significant interest in the field of neurodegeneration due to its dual mechanism of action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. Its ability to cross the blood-brain barrier and modulate cellular stress responses has made it a promising candidate for diseases characterized by protein misfolding and aggregation, such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). This guide compares the efficacy of 4-PBA with other potential therapeutic agents, including sodium butyrate, tauroursodeoxycholic acid (TUDCA), and trehalose, by presenting key quantitative data from preclinical studies.
Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and cognitive decline.
Comparative Efficacy of 4-PBA and Alternatives
| Therapeutic Agent | Animal Model | Key Efficacy Metric | Quantitative Finding | Reference |
| 4-PBA | Tg2576 | Cognitive Improvement (Spatial Memory) | Prevention of age-related memory deficits.[1][2] | [1][2][3] |
| TUDCA | APP/PS1 | Aβ Plaque Reduction (Hippocampus) | ~65% decrease in Aβ plaque number.[4] | [4][5][6][7] |
| TUDCA | APP/PS1 | Aβ Plaque Reduction (Frontal Cortex) | ~40% decrease in Aβ plaque number.[4] | [4][5][6][7] |
| Sodium Butyrate | 5XFAD | Synaptic Plasticity (LTP) | Promotion of synaptic plasticity.[8] | [8][9] |
| Sodium Butyrate | 5XFAD | Aβ Levels | 40% reduction in brain Aβ levels.[10] | [10][11] |
| Trehalose | P301S tau | Tau Positive Cells (Cortex) | 66.5% reduction compared to untreated.[12] | [12] |
| Trehalose | P301S tau | Tau Positive Cells (Brainstem) | 75% reduction compared to untreated.[12] | [12] |
Experimental Protocols
1.2.1. Morris Water Maze for Spatial Memory Assessment in Tg2576 Mice
This protocol is adapted from studies assessing cognitive improvement in Alzheimer's disease mouse models.[13][14][15]
-
Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various extra-maze visual cues.
-
Procedure:
-
Visible Platform Training (Day 1-3): Mice are trained to find a visible platform (marked with a flag) for eight trials per day. This assesses for any visual or motor impairments.
-
Hidden Platform Training (Day 4-12): The platform is hidden, and mice are given four trials per day from different starting quadrants. The time to find the platform (escape latency) is recorded. Each trial lasts for a maximum of 60 or 90 seconds. If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 30 seconds.
-
Probe Trials (Day 7, 10, 13): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.
-
-
Data Analysis: Escape latency, distance swam, and time spent in the target quadrant are analyzed using video tracking software (e.g., ANY-MAZE).
1.2.2. Immunohistochemistry for Aβ Plaque Quantification in APP/PS1 Mice
This protocol is based on methods used to quantify amyloid plaque burden in Alzheimer's disease mouse models.[16][17][18][19]
-
Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.
-
Coronal sections (40-50 μm thick) are cut using a cryostat or vibratome.
-
-
Staining Procedure:
-
Sections are washed in PBS and permeabilized with a solution containing Triton X-100.
-
Non-specific binding is blocked with normal serum (e.g., goat or horse serum).
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB) or with a fluorescent secondary antibody.
-
-
Quantification:
-
Images of the cortex and hippocampus are captured using a microscope.
-
The percentage of the area covered by Aβ plaques is quantified using image analysis software (e.g., ImageJ) by setting a threshold to distinguish plaques from the background.
-
Signaling Pathways and Experimental Workflows
Parkinson's Disease
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates in Lewy bodies, leading to motor dysfunction.
Comparative Efficacy of 4-PBA and Alternatives
| Therapeutic Agent | Animal Model | Key Efficacy Metric | Quantitative Finding | Reference |
| 4-PBA | MPTP-induced | Dopaminergic Neuron Protection | Data on specific quantitative protection levels are needed. | |
| Sodium Butyrate | MPTP-induced | Motor Function (Rotarod Test) | Significant improvement in time spent on the rod. | [20] |
| Sodium Butyrate | Rotenone-induced | Dopaminergic Neuron Loss | Prevention of TH-positive neuron loss. | [19][21] |
| TUDCA | MPTP-induced | Dopaminergic Neuron Protection | Data on specific quantitative protection levels are needed. | |
| Trehalose | α-synuclein PFF | Motor Deficits | Significant reduction in motor deficits with combination treatment (Trehalose + Sodium Butyrate). | [22] |
Experimental Protocols
2.2.1. Rotarod Test for Motor Coordination in MPTP-induced Mice
This protocol is a standard method for assessing motor function in Parkinson's disease mouse models.[20]
-
Apparatus: A rotating rod that accelerates over a set period.
-
Procedure:
-
Training: Mice are trained on the rotarod at a constant speed for several days to acclimatize them to the apparatus.
-
Testing: The rod accelerates from a low to a high speed over a period of minutes. The latency to fall from the rod is recorded for each mouse over several trials.
-
-
Data Analysis: The average time spent on the rod is calculated for each experimental group.
2.2.2. Western Blot for α-synuclein Detection
This protocol provides a general framework for detecting α-synuclein levels in brain tissue.[2][15][23][24][25]
-
Sample Preparation:
-
Brain tissue (e.g., substantia nigra, striatum) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA).
-
The membrane is incubated with a primary antibody specific for α-synuclein overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. Levels are normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Huntington's Disease
Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein that aggregates and causes neuronal dysfunction.
Comparative Efficacy of 4-PBA and Alternatives
| Therapeutic Agent | In Vitro/In Vivo Model | Key Efficacy Metric | Quantitative Finding | Reference |
| 4-PBA | HD model mice | Motor Dysfunction | Data on specific quantitative improvement are needed. | |
| Trehalose | COS-7 cells (EGFP-HDQ74) | mHTT Aggregates | Significant reduction in the percentage of cells with aggregates.[17] | [10][17][18][26][27][28] |
| Trehalose | HD150Q cells | mHTT Aggregates | Complete inhibition at 5 μM (nanoparticle formulation).[29] | [29][30][31] |
Experimental Protocols
3.2.1. Filter Retardation Assay for Mutant Huntingtin Aggregates
This protocol is a widely used method for quantifying insoluble protein aggregates.[1][4][6][8][13]
-
Sample Preparation:
-
Cells or tissues are lysed in a buffer containing SDS.
-
Lysates are treated with a reducing agent (e.g., DTT) and heated to denature soluble proteins.
-
-
Filtration:
-
The lysates are filtered through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates are retained on the membrane, while soluble proteins pass through.
-
-
Immunodetection:
-
The membrane is blocked and then incubated with a primary antibody that recognizes the aggregated protein (e.g., anti-huntingtin).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Quantification: The signal from the dots is detected and quantified using a chemiluminescence imager and densitometry software.
Signaling Pathways and Experimental Workflows
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle weakness, paralysis, and eventually death. A significant portion of familial ALS cases are caused by mutations in the SOD1 gene.
Comparative Efficacy of 4-PBA and Alternatives
| Therapeutic Agent | Animal Model | Key Efficacy Metric | Quantitative Finding | Reference |
| 4-PBA | SOD1-G93A mice | Survival | Data on specific survival extension are needed. | [7][32] |
| Riluzole | SOD1-G93A mice | Survival | No significant effect on survival in some studies.[26][33] | [26][33] |
| 4-PBA Derivatives (C4, C5) | SOD1-G93A mice | Survival | No significant effect on survival.[32] | [32] |
Experimental Protocols
4.2.1. Motor Neuron Counting in SOD1-ALS Mouse Spinal Cord
This protocol is used to assess the extent of motor neuron loss in ALS models.[5][28][34][35]
-
Tissue Preparation:
-
Mice are perfused, and the spinal cord is dissected and post-fixed.
-
The lumbar region of the spinal cord is sectioned on a cryostat or vibratome.
-
-
Staining:
-
Sections are stained with a marker for motor neurons, such as an antibody against choline acetyltransferase (ChAT) or using Nissl staining (e.g., Cresyl Violet).
-
-
Counting:
-
Motor neurons in the ventral horn of the spinal cord are identified based on their morphology (large cell body) and staining.
-
The number of motor neurons is counted in multiple sections from each animal using a microscope.
-
-
Data Analysis: The average number of motor neurons per section is calculated for each experimental group.
Signaling Pathways and Experimental Workflows
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are from preclinical studies and may not be representative of clinical efficacy in humans.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Long-term phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 5. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium butyrate ameliorates the impairment of synaptic plasticity by inhibiting the neuroinflammation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium butyrate reduces brain amyloid-β levels and improves cognitive memory performance in an Alzheimer’s disease transgenic mouse model at an early disease stage | AlzPED [alzped.nia.nih.gov]
- 12. Stimulation of autophagy reduces neurodegeneration in a mouse model of human tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biospective.com [biospective.com]
- 19. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Staging of Alzheimer's Pathology in Triple Transgenic Mice: A Light and Electron Microscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tauroursodeoxycholic Acid Attenuates Diet-Induced and Age-Related Peripheral Endoplasmic Reticulum Stress and Cerebral Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Multi‐proteomic analyses of 5xFAD mice reveal new molecular signatures of early‐stage Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Trehalose against Alzheimer's Disease: Insights into a Potential Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Temporal and regional progression of Alzheimer’s disease‐like pathology in 3xTg‐AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis [frontiersin.org]
- 34. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. lirias.kuleuven.be [lirias.kuleuven.be]
Validating the In Vitro Efficacy of 4-Phenylbutyric Acid in Live Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Phenylbutyric Acid (4-PBA) and its alternatives in mitigating endoplasmic reticulum (ER) stress, a key factor in various diseases. This guide bridges the gap between laboratory findings and clinical applications by presenting in vivo validation data, detailed experimental protocols, and a comparative analysis with another prominent chemical chaperone, Tauroursodeoxycholic acid (TUDCA).
This compound (4-PBA) is a low-molecular-weight fatty acid that functions as a chemical chaperone, aiding in the proper folding of proteins and alleviating ER stress.[1] Its efficacy has been observed in numerous in vitro studies and subsequently validated in various in vivo models, demonstrating its potential as a therapeutic agent for a range of conditions linked to protein misfolding and ER stress.
In Vitro and In Vivo Correlation of 4-PBA's Effects
The primary in vitro effect of 4-PBA is the attenuation of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. This is evidenced by the downregulation of key ER stress markers. These in vitro observations have been consistently replicated in animal models of various diseases, solidifying the therapeutic potential of 4-PBA.
For instance, in vitro studies have shown that 4-PBA treatment of cells under ER stress leads to a significant reduction in the expression of GRP78, phospho-eIF2α, and spliced XBP1.[1] This effect has been validated in vivo, where administration of 4-PBA to mice on a high-fat diet resulted in decreased GRP78 expression in adipose tissue.[1] Similarly, in a mouse model of collagen-induced arthritis, 4-PBA treatment markedly attenuated the severity of the disease by reducing ER stress and inflammatory responses in synovial fibroblasts.[2]
Comparative Analysis: 4-PBA vs. TUDCA
Tauroursodeoxycholic acid (TUDCA) is another well-characterized chemical chaperone often used as an alternative to 4-PBA. Both compounds share the ability to alleviate ER stress, but their mechanisms and efficacy can differ depending on the specific cellular context and disease model.
| Feature | This compound (4-PBA) | Tauroursodeoxycholic acid (TUDCA) |
| Primary Mechanism | Chemical chaperone, histone deacetylase inhibitor.[3] | Chemical chaperone, bile acid.[4] |
| In Vitro Efficacy | Effectively reduces ER stress markers (e.g., GRP78, CHOP, p-PERK).[5][6] Mitigates protein aggregation.[7] | Also reduces ER stress markers (e.g., ATF6α).[8] In some studies, more effective at mitigating protein aggregation in vitro than 4-PBA.[9] |
| In Vivo Efficacy | Reduces disease severity in models of arthritis,[2] myocardial hypertrophy,[5] and acute lung injury.[10] | Shows efficacy in models of epilepsy[11] and kidney injury.[12] |
| Reported Side Effects | Gastrointestinal disturbances, unpleasant odor in urine and sweat.[13] | Generally well-tolerated. |
Quantitative Data Summary
The following tables summarize the quantitative effects of 4-PBA in various experimental settings, demonstrating the translation of its in vitro effects to in vivo models.
Table 1: In Vivo Effects of 4-PBA on ER Stress Markers in a Mouse Model of Myocardial Hypertrophy
| Treatment Group | GRP78 (relative expression) | CHOP (relative expression) | p-PERK (relative expression) |
| Sham | 1.00 | 1.00 | 1.00 |
| TAC (Transverse Aortic Constriction) | 2.5 ± 0.3 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| TAC + 4-PBA (20 mg/kg/day) | 1.2 ± 0.2† | 1.5 ± 0.3† | 1.4 ± 0.2† |
| p<0.05 vs. Sham; †p<0.05 vs. TAC. Data adapted from a study on pressure overload-induced myocardial hypertrophy.[5] |
Table 2: In Vivo Effects of 4-PBA on NF-κB Signaling and Apoptosis in a Mouse Model of Hyperoxia-Induced Acute Lung Injury (HALI)
| Treatment Group | NF-κB p65 (relative expression) | IκB-α (relative expression) | Cleaved Caspase-3 (relative expression) |
| Room Air | 1.00 | 1.00 | 1.00 |
| Hyperoxia | 3.5 ± 0.4 | 0.4 ± 0.1 | 4.2 ± 0.5 |
| Hyperoxia + 4-PBA | 1.8 ± 0.3+ | 0.8 ± 0.1+ | 2.1 ± 0.3+ |
| p<0.001 vs. Room Air; +p<0.05 vs. Hyperoxia. Data adapted from a study on HALI.[14] |
Experimental Protocols
In Vivo Administration of 4-PBA in Mice
This protocol is based on studies investigating the effects of 4-PBA in mouse models of myocardial hypertrophy and hyperoxia-induced acute lung injury.[5][10]
-
Preparation of 4-PBA Solution: Dissolve 4-PBA (Sigma-Aldrich, St. Louis, MO, USA) in sterile 0.9% NaCl (saline) to the desired concentration (e.g., 20 mg/kg/day or 10 mg/kg/day).
-
Animal Model: Use male C57BL/6J mice (8-10 weeks of age).
-
Administration: Administer the prepared 4-PBA solution or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Dosing Schedule: The frequency and duration of administration will depend on the specific experimental design. For chronic studies, daily injections for several weeks may be required.[5] For acute models, injections can be administered at specific time points relative to the induced injury.[10]
-
Monitoring: Monitor the animals for any adverse effects and assess the desired experimental outcomes at the end of the study period.
Western Blot Analysis of ER Stress Markers
This protocol provides a general guideline for assessing the expression of key ER stress proteins.[4][15][16]
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford assay or a similar method.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, IRE1α) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Mechanisms
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Experimental workflow for validating in vitro effects in vivo.
Caption: Logical flow from in vitro observation to therapeutic potential.
References
- 1. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Chaperone this compound Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 11. Can endoplasmic reticulum stress observed in the PTZ-kindling model seizures be prevented with TUDCA and 4-PBA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 16. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-PBA and Other Histone Deacetylase Inhibitors: Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of 4-phenylbutyrate (4-PBA) with other prominent histone deacetylase (HDAC) inhibitors, including Vorinostat, Romidepsin, Belinostat, and Panobinostat. While extensive long-term clinical data for 4-PBA in oncology is still emerging, this document synthesizes available preclinical and clinical findings to offer a valuable resource for assessing its potential against more established HDAC inhibitors.
Executive Summary
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, primarily by modulating gene expression through epigenetic mechanisms.[1] This guide delves into the long-term clinical performance of several key HDAC inhibitors, with a special focus on comparing them to 4-PBA. While Vorinostat, Romidepsin, Belinostat, and Panobinostat have undergone more extensive clinical evaluation in hematological malignancies, 4-PBA's profile is supported by a growing body of preclinical evidence and some early-phase clinical studies. This comparison aims to provide an objective overview to inform future research and drug development strategies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the long-term efficacy and safety data from key clinical trials of Vorinostat, Romidepsin, Belinostat, and Panobinostat. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and study designs. Long-term clinical data for 4-PBA in a comparable oncology setting is limited; therefore, a separate table summarizing its preclinical and available clinical findings is provided.
Table 1: Long-Term Efficacy of FDA-Approved HDAC Inhibitors
| HDAC Inhibitor | Clinical Trial | Indication | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| Vorinostat | Pivotal Phase IIb | Cutaneous T-Cell Lymphoma (CTCL) | 29.7% | 6 months | Not Reported | Not Reported | [2] |
| Romidepsin | Pivotal Phase II | Peripheral T-Cell Lymphoma (PTCL) | 25% (15% CR/CRu) | 28 months | Not Reported | Not Reported | [3][4] |
| Updated Analysis | PTCL | 25% (15% CR/CRu) | Not Reached for CR/CRu | 29 months (for patients with CR/CRu ≥ 12 months) | Significantly longer for patients with CR/CRu ≥ 12 months | [3] | |
| Belinostat | Pivotal Phase II (BELIEF) | Relapsed or Refractory PTCL | 25.8% (10.8% CR) | 13.6 months | 1.6 months | 7.9 months | [5] |
| Panobinostat | PANORAMA-1 (Phase III) | Relapsed/Refractory Multiple Myeloma (in combination with bortezomib and dexamethasone) | 59% | Not Reported | 10.6 months | 40.3 months | [6][7] |
CR/CRu: Complete Response/Unconfirmed Complete Response
Table 2: Long-Term Safety of FDA-Approved HDAC Inhibitors (Common Grade 3/4 Adverse Events)
| HDAC Inhibitor | Clinical Trial | Indication | Hematological Toxicities | Non-Hematological Toxicities | Citation |
| Vorinostat | Pivotal Phase IIb | CTCL | Thrombocytopenia, Anemia | Pulmonary embolism, Fatigue, Nausea, Diarrhea | [2] |
| Romidepsin | Pivotal Phase II | PTCL | Thrombocytopenia, Neutropenia, Anemia | Infections, Fatigue, Nausea, Vomiting | [3][4] |
| Belinostat | Pivotal Phase II (BELIEF) | Relapsed or Refractory PTCL | Thrombocytopenia, Neutropenia, Anemia | Nausea, Fatigue, Pyrexia (Fever) | [5] |
| Panobinostat | PANORAMA-1 (Phase III) | Relapsed/Refractory Multiple Myeloma | Thrombocytopenia, Neutropenia, Anemia, Lymphopenia | Diarrhea, Fatigue, Nausea, Vomiting, Pneumonia, Sepsis | [6][7] |
Table 3: Summary of Preclinical and Clinical Findings for 4-PBA
| Aspect | Findings | Model/Study Type | Citation |
| Efficacy | Inhibits proliferation and induces apoptosis in colon cancer cell lines. | In vitro | [8] |
| Shows anti-proliferative effects in tumorigenic cell lines similar to Vorinostat. | In vitro | [9] | |
| May promote tumorigenesis in hepatocellular carcinoma models by initiating cancer stem cells. | In vivo (mouse models) | [10][11] | |
| Safety | Generally well-tolerated in clinical trials for non-oncology indications (e.g., urea cycle disorders). | Clinical Trials | [11] |
| Potential for tumor-promoting effects in certain contexts warrants caution for long-term use in cancer. | In vivo (mouse models) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the HDAC inhibitor (e.g., 4-PBA, Vorinostat) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required for 50% inhibition of cell growth).
Western Blot for Histone Acetylation
Objective: To assess the ability of HDAC inhibitors to induce histone hyperacetylation.
Methodology:
-
Protein Extraction: Treat cells with the HDAC inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by HDAC inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the HDAC inhibitor at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of HDAC inhibitors.
Caption: General mechanism of HDAC inhibitor action.
Caption: Workflow for assessing HDAC inhibitor efficacy.
Caption: Signaling pathways modulated by 4-PBA.
Conclusion
This comparative guide highlights the current landscape of long-term efficacy and safety for several key HDAC inhibitors. While Vorinostat, Romidepsin, Belinostat, and Panobinostat have demonstrated durable responses and manageable safety profiles in specific hematological malignancies, leading to their FDA approval, the long-term clinical data for 4-PBA in oncology remains less defined.[3][5][6][12] Preclinical studies suggest that 4-PBA shares common mechanisms with other HDAC inhibitors, such as inducing cell cycle arrest and apoptosis.[8][9] However, findings also indicate a potential for pro-tumorigenic effects in certain cancer types, underscoring the need for further investigation to delineate its therapeutic window and appropriate clinical application.[10][11]
For researchers and drug development professionals, this guide underscores the importance of continued investigation into the nuanced mechanisms of different HDAC inhibitors. The presented data and experimental protocols provide a foundation for designing future studies aimed at elucidating the full potential of emerging agents like 4-PBA and optimizing the use of established HDAC inhibitors in the treatment of cancer.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Romidepsin in Patients with Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 8. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylbutyric Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-Phenylbutyric Acid (4-PBA), fostering a secure and environmentally responsible research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form (solid or in solution) and the applicable local, state, and federal regulations. The following steps provide a general framework for safe disposal.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
Segregate this compound waste from other chemical waste streams, particularly incompatible materials such as strong oxidizing agents and bases.[5][6]
2. Solid Waste Disposal:
-
For pure, unused, or surplus this compound, the recommended method is to offer it to a licensed disposal company.[1]
-
Alternatively, the material may be destined for an industrial combustion plant.[7]
-
Collect the solid waste in a suitable, closed, and properly labeled container for disposal.[1][2][8]
3. Liquid Waste (Solutions) Disposal:
-
Crucially, do not empty solutions containing this compound into drains or sewer systems. [7] Environmental release must be avoided.[7]
-
Aqueous solutions of this compound should be collected in a designated, compatible (e.g., not metal) and sealed waste container.[6]
4. Spill Cleanup and Disposal:
-
In the event of a spill, ensure the area is well-ventilated.[4]
-
Mechanically collect the spilled solid material (e.g., sweep up) and place it into a suitable, closed container for disposal.[1][2][8] Avoid generating dust.[1]
-
Decontaminate the spill site with a suitable absorbent material.[3]
5. Contaminated Material Disposal:
-
Any materials, such as gloves, wipes, or weighing papers, that come into contact with this compound should be considered contaminated.
-
Dispose of these contaminated items in the same manner as the chemical itself, by placing them in a sealed and properly labeled hazardous waste container.[7]
-
Completely emptied packages can be recycled after being handled in the same way as the substance itself.[7]
Disposal Options Summary
| Disposal Method | Description | Key Considerations |
| Licensed Disposal Company | Transferring the chemical waste to a certified hazardous waste management company for proper treatment and disposal.[1] | This is the most recommended and compliant method for disposing of both solid and liquid 4-PBA waste. |
| Industrial Combustion Plant | Incineration at a specialized facility designed to handle chemical waste.[7] | Ensures complete destruction of the chemical compound. The disposal company will typically manage this process. |
| Neutralization (with caution) | Adjusting the pH of aqueous solutions to a neutral range (typically 5.5-9.5) before potential drain disposal.[9][10] | Only permissible if local regulations allow and the final neutralized solution is non-toxic. Not generally recommended without specific data. |
| Drain Disposal | Prohibited. Direct disposal of this compound or its solutions into the sanitary sewer is not permitted.[7] | Poses a risk to aquatic environments and wastewater treatment systems. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. arborassays.com [arborassays.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 4-Phenylbutyric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Phenylbutyric Acid, a compound used in therapeutic research. Adherence to these procedural, step-by-step instructions is critical for operational integrity and personal safety.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Protects against airborne dust particles and accidental splashes of solutions.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[1] | Prevents direct skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[1][2] | Provides a barrier against accidental skin contact with the chemical.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, particularly when handling the powder form or if dust is generated.[1] | Minimizes the inhalation of fine particles that may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures the integrity of experimental protocols.
-
Preparation :
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to control dust.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before beginning work.
-
Don all required PPE as detailed in the table above.[1]
-
-
Handling the Compound :
-
When weighing or transferring the solid material, do so carefully to minimize dust generation.[1]
-
If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
Avoid contact with skin and eyes.[3][5][6] In case of contact, rinse the affected area thoroughly with water.[2][4]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
-
Disposal :
Visual Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
